Rebamipide
Description
This compound has been investigated for the treatment of Stomach Ulcer, Keratoconjunctivitis Sicca, and Gastric Adenoma and Early Gastric Cancer.
2-[[(4-chlorophenyl)-oxomethyl]amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid is a secondary carboxamide.
Structure
3D Structure
Properties
IUPAC Name |
2-[(4-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4/c20-13-7-5-11(6-8-13)18(24)22-16(19(25)26)9-12-10-17(23)21-15-4-2-1-3-14(12)15/h1-8,10,16H,9H2,(H,21,23)(H,22,24)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLWOAVDORUJLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)NC(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045937 | |
| Record name | Rebamipide | |
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Molecular Weight |
370.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90098-04-7 | |
| Record name | Rebamipide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90098-04-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Rebamipide [INN:JAN] | |
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| Record name | Rebamipide | |
| Source | DrugBank | |
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| Record name | rebamipide | |
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| Record name | Rebamipide | |
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| Record name | Rebamipide | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | REBAMIPIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Foundational & Exploratory
A Technical Guide to the Molecular Mechanisms of Rebamipide in Mucosal Protection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rebamipide (B173939), an amino acid analog of 2(1H)-quinolinone, is a well-established gastroprotective agent used in the treatment of gastritis and peptic ulcers.[1][2] Its therapeutic efficacy stems from a multifaceted mechanism of action that enhances the physiological defense systems of the mucosa.[3][4] Unlike agents that primarily suppress gastric acid, this compound's activity involves the upregulation of protective factors, suppression of inflammation, and scavenging of damaging reactive oxygen species.[5] This document provides an in-depth technical overview of the core molecular mechanisms underpinning this compound's mucosal protective effects, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways.
Core Molecular Mechanisms of Action
This compound's protective effects are not mediated by a single pathway but by a synergistic combination of actions on cellular signaling, inflammatory processes, and the maintenance of tissue integrity.
Upregulation of Prostaglandin (B15479496) Synthesis and Signaling
A primary mechanism of this compound is the stimulation of prostaglandin (PG) production, particularly Prostaglandin E2 (PGE2), a critical mediator of mucosal defense. This is achieved through a dual-pronged approach targeting both the synthesis and degradation of PGs.
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Induction of Cyclooxygenase-2 (COX-2): this compound upregulates the expression of COX-2, the inducible enzyme responsible for prostaglandin synthesis during tissue repair and inflammation. This induction is mediated by the activation of key upstream signaling cascades, including the extracellular signal-regulated protein kinase 1 and 2 (ERK1/2) and p38 mitogen-activated protein kinase (p38MAPK) pathways. Furthermore, this compound activates 5'-AMP-activated protein kinase (AMPK), which also contributes to increased prostaglandin production.
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Inhibition of 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH): this compound down-regulates the expression of 15-PGDH, the key enzyme responsible for the catabolism and inactivation of prostaglandins. By inhibiting PG degradation, this compound effectively increases the local concentration and prolongs the biological activity of PGE2 in the gastric tissue. This mechanism allows this compound to exert protective effects even in COX-2-knockout models.
Potent Anti-inflammatory Activity
This compound exhibits significant anti-inflammatory properties by modulating the activity of immune cells and suppressing the production of inflammatory mediators.
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Inhibition of Inflammatory Cytokines: The drug attenuates the production of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), IL-6, IL-8, and Tumor Necrosis Factor-alpha (TNF-α). In macrophages, this compound has been shown to suppress the PGE1-induced increase of IL-6 and IL-8.
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Suppression of Neutrophil Activation: this compound inhibits the activation and infiltration of neutrophils, a key source of reactive oxygen species and cytotoxic enzymes in inflamed mucosa. It reduces the adherence of neutrophils to endothelial cells by suppressing the expression of adhesion molecules like CD18.
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Modulation of Key Inflammatory Pathways: this compound inhibits the Toll-like receptor 4/NF-κB (Nuclear Factor kappa B) pathway, a central regulator of the inflammatory response. This leads to a shift towards the anti-inflammatory Nuclear factor erythroid 2-related factor 2 (NRF2) pathway, promoting cytoprotection.
Antioxidant and Radical Scavenging Properties
Oxidative stress is a major contributor to mucosal injury. This compound directly counteracts this by acting as a potent antioxidant.
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Direct Scavenging of Reactive Oxygen Species (ROS): this compound is a powerful scavenger of oxygen-derived free radicals, with a particularly high reaction rate for the highly damaging hydroxyl radical (•OH).
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Inhibition of ROS Production: The drug inhibits the production of superoxide (B77818) by neutrophils stimulated by agents like Helicobacter pylori extracts.
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Prevention of Lipid Peroxidation: By neutralizing ROS, this compound inhibits the initiation of lipid peroxidation in the gastric mucosa, protecting cell membranes from oxidative damage.
Stimulation of Growth Factors and Angiogenesis
Enhanced tissue repair and ulcer healing are actively promoted by this compound through the stimulation of angiogenesis and the expression of crucial growth factors.
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Upregulation of Pro-angiogenic and Growth Factors: Gene expression analysis shows that this compound significantly upregulates genes encoding for Vascular Endothelial Growth Factor (VEGF), Heparin-Binding Epidermal Growth-like Factor (HB-EGF), Fibroblast Growth Factor Receptor-2 (FGFR-2), and Epidermal Growth Factor (EGF) and its receptor (EGFR). It also upregulates Hepatocyte Growth Factor (HGF) and its receptor, c-met.
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Direct Angiogenic Effects: Beyond stimulating epithelial cells to produce angiogenic factors, this compound has a direct pro-angiogenic effect on microvascular endothelial cells, further promoting the formation of new blood vessels essential for healing.
Enhancement of Mucosal Barrier Integrity
This compound strengthens the mucosal barrier, the first line of defense against luminal aggressors.
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Increased Mucin Production: It stimulates the secretion of gastric mucus and increases the expression of mucin genes, including MUC1, MUC4, and MUC16, which form a protective glycoprotein (B1211001) layer.
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Restoration of Tight Junctions: this compound helps restore the integrity of the epithelial barrier by increasing the expression and proper localization of tight junction proteins, such as Zonula occludens-1 (ZO-1), claudin-1, and occludin. This action is crucial in preventing damage from NSAIDs and acid reflux.
Quantitative Data Summary
The following tables summarize key quantitative findings on the molecular effects of this compound from various experimental studies.
Table 1: Effect of this compound on Gene Expression in Gastric Epithelial Cells
| Gene | Fold Upregulation | Experimental System | Reference |
|---|---|---|---|
| Cyclooxygenase-2 (Cox2) | 9.3-fold | Rat Gastric Epithelial Cells (RGM1) | |
| Vascular Endothelial Growth Factor (VEGF) | 7.5-fold | Rat Gastric Epithelial Cells (RGM1) | |
| Heparin Binding Epidermal Growth-like Factor (HB-EGF) | ~5.0-fold | Rat Gastric Epithelial Cells (RGM1) | |
| Fibroblast Growth Factor Receptor-2 (FGFR2) | 4.4-fold | Rat Gastric Epithelial Cells (RGM1) |
| Insulin Growth Factor-1 (IGF-1) | 5.0-fold | Rat Gastric Epithelial Cells (RGM1) | |
Table 2: Effect of this compound on Protein Levels and Angiogenesis
| Parameter | Effect | Experimental System | Reference |
|---|---|---|---|
| Cox2 Protein | ~6.0-fold increase | Rat Gastric Epithelial Cells (RGM1) | |
| In Vitro Angiogenesis | ~240% increase vs. control | Rat Gastric Mucosal Endothelial Cells |
| Prostaglandin E2 (PGE2) Concentration | 1.4-fold increase | Mouse Gastric Tissue | |
Table 3: Efficacy of this compound in Preventing NSAID-Induced Mucosal Injury
| Parameter | This compound Group | Comparator Group | p-value | Reference |
|---|---|---|---|---|
| Incidence of Gastric Ulcers | 20.3% | 21.9% (Misoprostol) | p=0.6497 | |
| Total GI Symptom Score | Significantly lower | Higher (Misoprostol) | p=0.0002 | |
| Incidence of Mucosal Breaks | Reduced vs. Placebo (RR: 0.55) | Placebo | p ≤0.00001 |
| Small Intestinal Mucosal Breaks | 2 of 10 patients | 8 of 10 patients (Placebo) | p=0.023 | |
Key Experimental Protocols
In Vivo Model: NSAID-Induced Small Intestinal Injury
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Objective: To evaluate the regenerative effect of this compound on intestinal mucosal damage induced by NSAIDs.
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Animal Model: Male BALB/c mice.
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Methodology:
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Induction of Injury: Mice are administered aspirin (B1665792) (200 mg/kg/day, oral gavage) for 5 consecutive days to induce acute small intestinal injury (SII).
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Treatment: Following injury induction, mice are treated with this compound (320 mg/kg/day, oral gavage) or a saline vehicle for 5 days.
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Tissue Collection: At the end of the treatment period, mice are euthanized, and small intestine tissues are collected for analysis.
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Analysis:
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Histopathology: Tissue sections are stained with Hematoxylin and Eosin (H&E) to assess inflammation and mucosal damage.
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Transmission Electron Microscopy (TEM): Used to observe the ultrastructure of tight junctions between epithelial cells.
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Immunohistochemistry: To determine the proliferative index by staining for Proliferating Cell Nuclear Antigen (PCNA).
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Quantitative PCR (qPCR) and Western Blot: To measure the mRNA and protein expression levels of target molecules such as COX-2, β-catenin, c-myc, ZO-1, and occludin.
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Enzyme Immunoassay (EIA): To measure the concentration of PGE2 in tissue homogenates.
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In Vitro Model: Cytokine Production by Macrophages
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Objective: To determine the effect of this compound on prostaglandin-induced inflammatory cytokine production.
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Cell Model: Human monocytic cell line U937, differentiated into macrophages using Phorbol 12-myristate 13-acetate (PMA).
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Methodology:
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Cell Culture and Differentiation: U937 cells are cultured and treated with PMA to induce differentiation into a human macrophage model (H-Mac).
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Treatment: Differentiated cells are pre-treated with this compound at various concentrations, followed by stimulation with PGE1 (a membrane receptor agonist) or 15d-PGJ2 (a nuclear receptor ligand).
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Supernatant Collection: After a specified incubation period, the cell culture supernatant is collected.
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Analysis:
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Enzyme Immunoassay (EIA): The concentrations of cytokines (VEGF, IL-6, IL-8) and cyclic AMP (cAMP) in the supernatant are measured using specific EIA kits.
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In Vitro Model: ROS Scavenging Activity
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Objective: To measure the antioxidant and radical-scavenging properties of this compound.
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Methodology:
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Neutrophil Isolation: Human neutrophils are isolated from peripheral blood.
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ROS Production: Neutrophils are stimulated with opsonized zymosan or H. pylori water extract to induce superoxide production.
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Electron Paramagnetic Resonance (EPR) Spin Trapping: This technique is used to directly detect and quantify the production of superoxide radicals in the presence or absence of this compound. It can also be used to determine the direct hydroxyl radical scavenging activity of this compound.
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Luminol-Dependent Chemiluminescence: An alternative method where the light emitted from the reaction of ROS with luminol (B1675438) is measured to quantify antioxidant activity. The reduction in chemiluminescence in the presence of this compound indicates its scavenging potential.
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Visualizations: Pathways and Workflows
The following diagrams illustrate the complex signaling network influenced by this compound and typical experimental designs used in its study.
Caption: Core signaling pathways modulated by this compound.
Caption: Experimental workflow for an in vivo NSAID-injury model.
Caption: Experimental workflow for an in vitro cytokine assay.
Conclusion
The mucosal protective action of this compound is a result of its pleiotropic effects on the gastrointestinal mucosa. It orchestrates a comprehensive defense and repair program by simultaneously stimulating prostaglandin synthesis, suppressing inflammation, neutralizing oxidative stress, promoting angiogenesis and growth factor expression, and reinforcing the epithelial barrier. This multi-target mechanism distinguishes this compound from other gastroprotective agents and provides a robust rationale for its clinical utility in managing a variety of mucosal injuries, including those induced by NSAIDs and H. pylori. A thorough understanding of these intricate molecular pathways is essential for drug development professionals seeking to leverage similar mechanisms for future therapeutic innovations in gastroenterology.
References
- 1. This compound, a mucoprotective drug, inhibits NSAIDs-induced gastric mucosal injury: possible involvement of the downregulation of 15-hydroxyprostaglandin dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound in gastric mucosal protection and healing: An Asian perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound: overview of its mechanisms of action and efficacy in mucosal protection and ulcer healing - PubMed [pubmed.ncbi.nlm.nih.gov]
Rebamipide's Cytoprotective and Gastroprotective Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the cytoprotective and gastroprotective effects of rebamipide (B173939), a multifaceted mucosal protective agent. The document summarizes key quantitative data from clinical and pre-clinical studies, details experimental protocols for evaluating its efficacy, and visualizes the core signaling pathways and experimental workflows involved in its mechanism of action.
Quantitative Data Summary
The following tables summarize the efficacy of this compound in various clinical settings, providing a quantitative basis for its therapeutic effects.
Table 1: Efficacy of this compound in NSAID-Induced Gastropathy
| Study/Comparison | Endpoint | This compound Group | Control/Comparator Group | p-value | Reference |
| This compound vs. Misoprostol | Incidence of Gastric & Duodenal Ulcers (12 weeks) | 4.0% | 3.9% | Not statistically significant | [1] |
| Severity of Dyspepsia (0-3 scale) | 0.44 ± 1.05 | 0.67 ± 1.24 | <0.05 | [1] | |
| Antacid Tablets Used | 7.19 ± 15.49 | 11.18 ± 22.79 | <0.05 | [1] | |
| This compound vs. Lansoprazole | Change in Small Bowel Erosions and Ulcers | -0.6 ± 3.06 | 1.33 ± 4.71 | Not statistically significant | [2][3] |
| Subjects with Mucosal Breaks | 20% (3/15) | 40% (6/18) | 0.427 | ||
| Dyspepsia and Skin Rashes | 31.58% (6/19) | 65% (13/20) | 0.036 | ||
| This compound vs. Placebo (Indomethacin-induced injury) | Dyspepsia Symptoms | 43% | 80% | <0.05 | |
| Gastropathy Grade 1 | 86% | 30% | <0.05 | ||
| Gastropathy Grade 2-4 | 14% | 40% | <0.05 | ||
| Gastropathy Grade 5 | 0% | 30% | <0.05 |
Table 2: Efficacy of this compound in Helicobacter pylori Eradication
| Study/Comparison | Eradication Rate (Intent-to-Treat) | Eradication Rate (Per-Protocol) | p-value | Reference |
| This compound + Omeprazole + Amoxicillin vs. Omeprazole + Amoxicillin | 73.3% | 75.9% | 0.014 (ITT), 0.021 (PP) | |
| This compound + Lansoprazole + Amoxicillin vs. Lansoprazole + Amoxicillin | Not specified | 75.0% vs. 57.4% | <0.05 | |
| Meta-analysis of this compound Addition to Eradication Regimens | 82.72% vs. 73.99% (OR 1.753) | Not specified | <0.001 | |
| This compound Addition to Dual Therapy (Subgroup analysis) | Not specified | OR 1.766 | 0.006 | |
| This compound Addition to Triple Therapy (Subgroup analysis) | Not specified | OR 1.638 | 0.152 | |
| This compound + Triple Therapy (10 days) | 84.4% | Not specified | - | |
| This compound + Triple Therapy (20 days) | 87.5% | Not specified | - |
Table 3: Efficacy of this compound in Gastric Ulcer Healing
| Study/Comparison | Healing Rate | This compound Group | Comparator Group | p-value | Reference |
| Post-H. pylori Eradication vs. Placebo | Ulcer Healing | 80% (104/130) | 66.1% (82/124) | 0.013 | |
| Post-H. pylori Eradication vs. Omeprazole (ITT) | Ulcer Healing | 81.5% (53/65) | 82.5% (52/63) | 0.88 | |
| Post-H. pylori Eradication vs. Omeprazole (PP) | Ulcer Healing | 87.8% (43/49) | 87.8% (36/41) | 0.99 | |
| Post-Endoscopic Submucosal Dissection vs. PPI alone | Scar Stage (S1) at 4 weeks | 68% (21/31) | 36% (11/31) | 0.010 |
Core Mechanisms of Action & Signaling Pathways
This compound exerts its cytoprotective and gastroprotective effects through a variety of mechanisms, including scavenging of free radicals, anti-inflammatory actions, and enhancement of the mucosal defense system.
Prostaglandin (B15479496) Synthesis and Mucus Production
This compound stimulates the synthesis of prostaglandins, particularly PGE2, in the gastric mucosa. This is achieved, in part, through the induction of cyclooxygenase-2 (COX-2) expression. Prostaglandins play a crucial role in maintaining mucosal integrity by increasing mucus and bicarbonate secretion.
Antioxidant and Anti-inflammatory Pathways
This compound is a potent scavenger of reactive oxygen species (ROS) and inhibits their production by activated neutrophils. It also suppresses the production of pro-inflammatory cytokines such as IL-8 and TNF-α, and inhibits neutrophil infiltration into the gastric mucosa.
Experimental Protocols
The following are detailed methodologies for key pre-clinical experiments used to evaluate the gastroprotective effects of this compound.
Indomethacin-Induced Gastric Ulcer Model in Rats
This model is used to assess the ability of a compound to protect the gastric mucosa from damage induced by a non-steroidal anti-inflammatory drug (NSAID).
References
- 1. eprajournals.com [eprajournals.com]
- 2. The effect of this compound on non-steroidal antiinflammatory drug-induced gastro-enteropathy: a multi-center, randomized pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of this compound on non-steroidal anti-inflammatory drug-induced gastro-enteropathy: a multi-center, randomized pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
Rebamipide's Induction of Prostaglandin Synthesis in Gastric Mucosa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanisms by which rebamipide (B173939), a gastroprotective agent, stimulates the synthesis of prostaglandins (B1171923) in the gastric mucosa. The document summarizes key quantitative data, details experimental methodologies from pivotal studies, and illustrates the underlying signaling pathways.
Core Mechanism of Action
This compound's primary gastroprotective effect is mediated through the enhancement of prostaglandin (B15479496) E2 (PGE2) synthesis, a critical component in maintaining gastric mucosal integrity. This is achieved through a multi-faceted mechanism that involves the upregulation of synthetic enzymes and the downregulation of catabolic enzymes.
A cornerstone of this compound's action is the induction of cyclooxygenase-2 (COX-2), a key enzyme responsible for prostaglandin synthesis, without significantly affecting the constitutively expressed cyclooxygenase-1 (COX-1).[1][2][3] This targeted induction leads to a significant increase in PGE2 levels in the gastric mucosa.[2] The signaling pathways implicated in this COX-2 induction include the extracellular signal-regulated kinase 1 and 2 (ERK1/2) and p38 mitogen-activated protein kinase (p38MAPK) pathways.[4] Additionally, this compound has been shown to activate 5'-AMP-activated protein kinase (AMPK), which also contributes to the induction of COX-2.
Furthermore, evidence suggests a COX-2-independent mechanism for increasing PGE2 levels. This compound has been found to downregulate the expression of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the primary enzyme responsible for the degradation of PGE2. This dual action of promoting synthesis and inhibiting degradation leads to a sustained elevation of local PGE2 concentrations.
Beyond increasing prostaglandin levels, this compound also enhances the gastric mucosa's responsiveness to PGE2 by upregulating the expression of the prostaglandin E2 receptor, EP4. This multifaceted approach solidifies this compound's role as a potent agent in gastric mucosal protection.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key molecules involved in prostaglandin synthesis, as reported in various in vivo and in vitro studies.
Table 1: In Vivo Effects of this compound on Prostaglandin Synthesis Pathway Components in Gastric Mucosa
| Parameter | Animal Model | This compound Dosage | Change from Control | Reference |
| PGE2 Concentration | Mice | 100 mg/kg | 1.4-fold increase | |
| COX-2 mRNA Expression | Mice | 100 mg/kg | 2-fold increase | |
| 15-PGDH mRNA Expression | Mice | 30 mg/kg | 26% decrease | |
| 15-PGDH mRNA Expression | Mice | 100 mg/kg | 89% decrease | |
| EP4 Gene Expression | Rats (gastric antrum) | 100 mg/kg | Significant increase |
Table 2: In Vitro Effects of this compound on Prostaglandin Synthesis Pathway Components in Gastric Epithelial Cells (RGM1)
| Parameter | This compound Concentration | Incubation Time | Change from Control | Reference |
| COX-2 Protein Expression | 100 µM | 12 hours | > 2-fold increase | |
| COX-2 Protein Expression | 200 µM | 12 hours | > 2-fold increase | |
| COX-2 Protein Expression | 200 µM | 12 hours | ~12-fold increase | |
| COX-2 Protein Expression | Not Specified | Not Specified | ~6-fold increase | |
| COX-2 mRNA Expression | Not Specified | Not Specified | 9.3-fold increase | |
| PGE2 Production | 0-200 µM | Not Specified | Dose-dependent increase | |
| EP4 Gene Expression | Not Specified | Not Specified | Significant augmentation |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow for studying the effects of this compound.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Induction of cyclooxygenase-2 in rat gastric mucosa by this compound, a mucoprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound in gastric mucosal protection and healing: An Asian perspective - PMC [pmc.ncbi.nlm.nih.gov]
Rebamipide's Properties as a Free Radical Scavenger: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rebamipide (B173939), a quinolinone derivative, is a gastroprotective agent with a multifaceted mechanism of action that extends beyond its primary indication for treating gastric ulcers and gastritis. A significant component of its therapeutic efficacy is attributed to its potent free radical scavenging and antioxidant properties. This technical guide provides a comprehensive overview of the core mechanisms by which this compound mitigates oxidative stress, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved. This compound has been demonstrated to be a formidable scavenger of hydroxyl radicals and an effective inhibitor of superoxide (B77818) anion production by neutrophils. Furthermore, it plays a crucial role in attenuating lipid peroxidation and modulating inflammatory signaling pathways, such as NF-κB and PI3K/AKT, which are intricately linked to oxidative stress. This document aims to serve as a detailed resource for researchers, scientists, and drug development professionals investigating the antioxidant potential of this compound and its therapeutic applications.
Introduction
Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. While they play a role in cellular signaling and host defense, their overproduction can lead to oxidative stress, a state implicated in the pathophysiology of numerous diseases, including gastrointestinal disorders, cardiovascular diseases, and neurodegenerative conditions. Free radicals, such as the hydroxyl radical (•OH) and superoxide anion (O₂⁻), can inflict damage on lipids, proteins, and nucleic acids, leading to cellular dysfunction and tissue injury[1].
This compound (2-(4-chlorobenzoylamino)-3-[2(1H)-quinolinon-4-yl] propionic acid) is a well-established gastroprotective drug that has demonstrated significant antioxidant capabilities[2][3]. Its mode of action in this regard is twofold: direct scavenging of free radicals and indirect antioxidant effects through the modulation of cellular processes involved in ROS production and inflammatory responses[2][4]. This guide delves into the specifics of these properties, providing a technical foundation for further research and development.
Quantitative Analysis of this compound's Free Radical Scavenging Activity
The efficacy of this compound as a free radical scavenger has been quantified in several in vitro studies. The following tables summarize the key quantitative data available in the literature.
Table 1: Hydroxyl Radical (•OH) Scavenging Activity of this compound
| Parameter | Value | Experimental System | Reference |
| Second-Order Rate Constant | 2.24 x 10¹⁰ M⁻¹s⁻¹ | Fenton Reaction (pH 7.8), EPR with DMPO spin trap | |
| Second-Order Rate Constant | 5.62 x 10¹⁰ M⁻¹s⁻¹ | UV irradiation of H₂O₂, EPR with DMPO spin trap |
Table 2: Inhibition of Superoxide Anion (O₂⁻) Production by this compound
| Source of Superoxide | This compound Concentration | % Inhibition | Experimental System | Reference |
| Opsonized Zymosan-Stimulated Neutrophils | Dose-dependent | Significant decrease in superoxide spin adduct signal | EPR with DMPO spin trap | |
| Helicobacter pylori-activated Neutrophils | < 1 mM | Significant attenuation of chemiluminescence | Luminol-dependent chemiluminescence | |
| Helicobacter pylori water extract-stimulated Neutrophils | 10⁻⁵ M and 10⁻⁶ M | Dose-dependent inhibition | EPR spin trapping |
Table 3: Inhibition of Lipid Peroxidation by this compound
| Inducer of Lipid Peroxidation | This compound Concentration/Dose | Effect | Experimental System | Reference |
| Free radical initiators (in vitro) | Not specified | Inhibited the increase of lipid peroxides | Rat gastric mucosal homogenates | |
| Indomethacin (in vivo) | 100 mg/kg (pretreatment) | Significantly inhibited the increase in lipid peroxides | Rat gastric mucosa | |
| Helicobacter pylori | Not specified | Significantly inhibited lipid peroxidation | Human gastric epithelial cells | |
| Acetic Acid (in vivo) | 100 mg/kg/day | Significantly diminished colonic TBARS | Rat model of colitis |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Hydroxyl Radical Scavenging Activity Assay (EPR with DMPO Spin Trapping)
Principle: This method utilizes Electron Paramagnetic Resonance (EPR) spectroscopy in conjunction with a spin trapping agent, 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), to detect and quantify the highly reactive hydroxyl radical. In the presence of a scavenger like this compound, the signal intensity of the DMPO-OH adduct is reduced, allowing for the calculation of scavenging activity.
Protocol:
-
Reagents:
-
Phosphate (B84403) buffer (pH 7.8)
-
5,5-dimethyl-1-pyrroline N-oxide (DMPO)
-
Hydrogen peroxide (H₂O₂)
-
Ferrous sulfate (B86663) (FeSO₄) for Fenton reaction-based generation.
-
This compound solutions of varying concentrations.
-
-
Procedure (Fenton Reaction):
-
In an EPR tube, mix the phosphate buffer, DMPO, and the desired concentration of this compound.
-
Add FeSO₄ to the mixture.
-
Initiate the reaction by adding H₂O₂.
-
Immediately place the tube in the EPR spectrometer and record the spectrum.
-
-
EPR Spectrometer Settings (Typical):
-
Microwave Frequency: ~9.4 GHz
-
Microwave Power: 20 mW
-
Modulation Frequency: 100 kHz
-
Modulation Amplitude: 1 G
-
Sweep Width: 100 G
-
Sweep Time: 60 s
-
Time Constant: 0.1 s
-
-
Data Analysis:
-
Measure the signal intensity of the DMPO-OH adduct in the presence and absence of this compound.
-
Calculate the percentage of scavenging activity.
-
The second-order rate constant can be determined through kinetic competition studies with a compound having a known rate constant for reaction with •OH.
-
Superoxide Anion Production by Neutrophils (Luminol-Dependent Chemiluminescence Assay)
Principle: Activated neutrophils produce superoxide anions as part of the oxidative burst. Luminol (B1675438) is a chemiluminescent probe that, in the presence of ROS (primarily superoxide and its derivatives), emits light. The intensity of the emitted light is proportional to the amount of superoxide produced.
Protocol:
-
Reagents:
-
Hanks' Balanced Salt Solution (HBSS)
-
Luminol
-
Human neutrophils isolated from peripheral blood.
-
Stimulant (e.g., opsonized zymosan, Helicobacter pylori extract, or phorbol (B1677699) myristate acetate (B1210297) - PMA).
-
This compound solutions of varying concentrations.
-
-
Procedure:
-
Pre-incubate the isolated neutrophils with different concentrations of this compound.
-
Add luminol to the cell suspension.
-
Add the stimulant to activate the neutrophils.
-
Immediately measure the chemiluminescence using a luminometer over a specified period.
-
-
Data Analysis:
-
Calculate the total chemiluminescence (area under the curve) for each concentration of this compound.
-
Determine the percentage of inhibition of superoxide production compared to the control (stimulated neutrophils without this compound).
-
Lipid Peroxidation Assay (Thiobarbituric Acid Reactive Substances - TBARS)
Principle: Lipid peroxidation is a chain reaction that results in the degradation of lipids. Malondialdehyde (MDA) is a major end product of this process. The TBARS assay is a colorimetric method where MDA reacts with thiobarbituric acid (TBA) under acidic conditions to form a pink-colored complex that can be measured spectrophotometrically.
Protocol:
-
Reagents:
-
Trichloroacetic acid (TCA) solution
-
Thiobarbituric acid (TBA) solution
-
Tissue homogenate or cell lysate.
-
MDA standard for calibration curve.
-
-
Procedure:
-
Homogenize the tissue sample in a suitable buffer.
-
Add TCA to the homogenate to precipitate proteins and acidify the sample.
-
Centrifuge to pellet the precipitated protein.
-
Add TBA solution to the supernatant.
-
Heat the mixture in a boiling water bath for a specified time (e.g., 15-20 minutes).
-
Cool the samples and measure the absorbance of the pink-colored supernatant at 532 nm.
-
-
Data Analysis:
-
Calculate the concentration of MDA in the samples using the standard curve.
-
Express the results as nmol of MDA per mg of protein or gram of tissue.
-
Signaling Pathways and Molecular Mechanisms
This compound's antioxidant effects are not solely due to direct radical scavenging but also involve the modulation of key intracellular signaling pathways that regulate inflammation and oxidative stress.
Inhibition of Neutrophil Activation and NF-κB Signaling
Oxidative stress and inflammation are closely intertwined. Activated neutrophils are a major source of ROS in inflammatory conditions. This compound has been shown to inhibit the activation of neutrophils, thereby reducing the production of superoxide anions. This is achieved, in part, by suppressing the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). NF-κB is a master regulator of inflammation and is activated by oxidative stress. Once activated, it translocates to the nucleus and induces the expression of pro-inflammatory genes, including cytokines and enzymes involved in ROS production. This compound's ability to scavenge free radicals can prevent the initial activation of NF-κB. Furthermore, studies have shown that this compound can directly inhibit the NF-κB signaling pathway, leading to a reduction in the expression of inflammatory mediators like IL-8.
Modulation of the PI3K/AKT Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is another critical signaling cascade involved in cell survival, proliferation, and inflammation. Dysregulation of this pathway can contribute to oxidative stress-induced cellular damage. Recent studies have indicated that this compound can modulate the PI3K/AKT pathway, contributing to its cytoprotective effects. In a model of acetic acid-induced colitis, this compound was found to curtail the pro-inflammatory PI3K/AKT pathway. By inhibiting this pathway, this compound can reduce the expression of pro-inflammatory mediators and protect cells from apoptosis. Furthermore, this compound has been shown to upregulate the Nrf2 pathway, a master regulator of the antioxidant response, which works in concert with the modulation of the PI3K/AKT pathway to confer cellular protection against oxidative insults.
Conclusion
The evidence presented in this technical guide underscores the significant role of this compound as a potent free radical scavenger and a modulator of oxidative stress-related signaling pathways. Its ability to directly neutralize hydroxyl radicals, inhibit superoxide production by neutrophils, and attenuate lipid peroxidation provides a strong mechanistic basis for its therapeutic effects beyond simple gastroprotection. The modulation of the NF-κB and PI3K/AKT pathways further highlights its complex and beneficial interactions at the cellular level. For researchers and drug development professionals, this compound serves as a compelling candidate for further investigation in a variety of disease models where oxidative stress is a key pathological component. The detailed protocols and quantitative data provided herein offer a solid foundation for such future research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of lipid peroxidation, NF-kappaB activation and IL-8 production by this compound in Helicobacter pylori-stimulated gastric epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro studies indicating antioxidative properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Free radical scavenging activity of the novel anti-ulcer agent this compound studied by electron spin resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
Rebamipide's Role in Modulating Anti-Inflammatory Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rebamipide (B173939), a quinolinone derivative, is a gastroprotective agent with well-documented anti-inflammatory properties. Its multifaceted mechanism of action extends beyond enhancing mucosal defense to the direct modulation of key inflammatory signaling pathways. This technical guide provides an in-depth exploration of this compound's role in attenuating inflammation, focusing on its effects on the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, its influence on prostaglandin (B15479496) synthesis, and its ability to counteract oxidative stress. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways to serve as a comprehensive resource for researchers and professionals in the field of drug development.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune system, dysregulated or chronic inflammation contributes to the pathogenesis of numerous diseases. This compound has demonstrated therapeutic efficacy in managing conditions with an inflammatory component, such as gastritis, peptic ulcers, and even certain inflammatory skin conditions.[1][2] Its anti-inflammatory effects are attributed to a combination of mechanisms, including the scavenging of reactive oxygen species (ROS), inhibition of neutrophil activation, and modulation of pro-inflammatory cytokine production.[3][4][5] This guide delves into the molecular underpinnings of these actions, with a particular focus on the signaling pathways that this compound targets.
Modulation of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous genes involved in immunity and inflammation.[6] this compound has been shown to effectively suppress NF-κB activation, thereby downregulating the production of pro-inflammatory mediators.[1][7]
Mechanism of NF-κB Inhibition
This compound's inhibitory effect on the NF-κB pathway is multifaceted. In the context of TNF-α-induced inflammation in human umbilical vein endothelial cells, this compound has been shown to inhibit the phosphorylation of IκB-α, the inhibitory subunit of NF-κB.[6] This prevents the degradation of IκB-α and the subsequent translocation of the NF-κB p65 subunit into the nucleus, ultimately blocking the transcription of NF-κB target genes, such as interleukin-8 (IL-8).[6] Furthermore, in gastric epithelial cells stimulated with Helicobacter pylori, this compound significantly inhibits the formation of NF-κB complex (a p50/p65 heterodimer and a p50 homodimer), leading to decreased IL-8 production.[7] In gastric cancer cells, this compound abolishes H. pylori CagA-induced phospholipase D1 (PLD1) expression by inhibiting the binding of NF-κB to the PLD1 promoter.[8]
Visualization of NF-κB Pathway Modulation by this compound
Involvement in Prostaglandin Synthesis and MAPK Pathways
Prostaglandins (PGs), particularly PGE2, are crucial for maintaining gastric mucosal integrity. This compound enhances the production of protective PGs through the upregulation of cyclooxygenase-2 (COX-2).[9] This induction is mediated, at least in part, through the activation of the ERK1/2 and p38 MAPK pathways.[10]
Upregulation of COX-2 Expression
This compound has been shown to induce COX-2 expression in gastric mucosal cells.[9] This effect is dependent on the activation of 5'-AMP-activated protein kinase (AMPK).[11] The activation of AMPK by this compound leads to the induction of COX-2, which in turn increases the synthesis of PGE2.[11] This increase in PGE2 contributes to the gastroprotective and anti-inflammatory effects of this compound.[9][10] Interestingly, this compound's protective effects against NSAID-induced gastric injury are also linked to its ability to downregulate the expression of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the enzyme responsible for PGE2 degradation, thereby increasing local PGE2 concentrations.[12]
Visualization of this compound's Effect on Prostaglandin Synthesis
Attenuation of Oxidative Stress and Neutrophil Activation
A significant component of this compound's anti-inflammatory action is its ability to counteract oxidative stress and inhibit the activation of neutrophils, which are key cellular mediators of inflammation.
Scavenging of Reactive Oxygen Species (ROS)
This compound is a potent scavenger of hydroxyl radicals and can inhibit the production of superoxide (B77818) by activated neutrophils.[5] This antioxidant activity helps to protect cells from oxidative damage, a common feature of inflammatory conditions.[4] The second-order rate constant for the reaction between this compound and hydroxyl radical is 2.24 x 10(10) M(-1)/s(-1).[5]
Inhibition of Neutrophil Activation
This compound has been shown to inhibit multiple aspects of neutrophil activation. It can reduce the adherence of neutrophils to endothelial cells and decrease the surface expression of CD18 on neutrophils induced by H. pylori extract.[13] Furthermore, this compound inhibits the release of granulocyte elastase from activated neutrophils.[14][15] By suppressing these pro-inflammatory functions of neutrophils, this compound helps to dampen the inflammatory cascade.[16]
Quantitative Data on this compound's Anti-Inflammatory Effects
The following tables summarize the quantitative effects of this compound on various inflammatory markers as reported in the literature.
| Table 1: Effect of this compound on Cytokine Production | |||
| Cytokine | Experimental System | Effect of this compound | Reference |
| IL-8 | TNF-α-stimulated HUVECs | Dose-dependent decrease | [6] |
| IL-8 | H. pylori-stimulated gastric epithelial cells | Significant inhibition | [7] |
| IL-8, IL-10, TNF-α, IL-1β | H. pylori-stimulated human PBMCs | Dose-dependent suppression | [17] |
| IL-12 | H. pylori-stimulated human PBMCs | Tendency to increase | [17] |
| CXCL10, CXCL11, RANTES, MCP-1, IL-6 | PolyI:C-stimulated human conjunctival epithelial cells | Suppression of mRNA expression and protein production | [18] |
| VEGF, IL-6, IL-8 | PGE1-induced production in human macrophages | Suppression | [19] |
| Table 2: Effect of this compound on Other Inflammatory Markers | |||
| Marker | Experimental System | Effect of this compound | Reference |
| PGE2 | Rat gastric mucosa | 1.4-fold increase in concentration | [12] |
| PGE2 | Chronic erosive gastritis patients | Significant increase (225.4 ± 18.3 to 266.7 ± 14.7 pg/g) | [20] |
| Malondialdehyde (MDA) | Diclofenac-induced intestinal injury in mice | Significant reduction | [21] |
| Myeloperoxidase (MPO) Activity | Diclofenac-induced intestinal injury in mice | Significant reduction | [21] |
| Neutrophil Adherence | H. pylori-stimulated neutrophils to endothelial cells | Reduction at 10⁻⁵ and 10⁻⁶ M | [13] |
| CD18 Expression | H. pylori-stimulated neutrophils | Reduction at 10⁻⁵ and 10⁻⁶ M | [13] |
| Granulocyte Elastase Release | Activated neutrophils | Inhibition | [14][15] |
| Superoxide Production | Activated neutrophils | Dose-dependent inhibition | [5] |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments cited in this guide to facilitate replication and further investigation.
Cell Culture and Stimulation for NF-κB Studies
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) or human gastric epithelial cells (AGS and KATO III).
-
Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM for AGS and KATO III, specific endothelial cell growth media for HUVECs) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 0.5, 1, 2 mM) for a specified duration (e.g., 1-2 hours) before stimulation.
-
Stimulation:
-
TNF-α: Cells are stimulated with TNF-α (e.g., 10 ng/mL) for various time points (e.g., 15 minutes for IκB-α phosphorylation, longer for cytokine production).[6]
-
H. pylori: Gastric epithelial cells are co-cultured with live H. pylori strains at a specific multiplicity of infection (MOI) for defined periods.[7]
-
Western Blot Analysis for Protein Expression and Phosphorylation
-
Protein Extraction: Whole-cell lysates, cytoplasmic, or nuclear extracts are prepared using appropriate lysis buffers containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a standard assay (e.g., BCA or Bradford assay).
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., phospho-IκB-α, p65, COX-2, phospho-AMPK, β-actin) overnight at 4°C.
-
Detection: After washing, membranes are incubated with HRP-conjugated secondary antibodies, and protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
-
Sample Collection: Cell culture supernatants are collected at the end of the experimental period.
-
Assay Procedure: The concentrations of cytokines (e.g., IL-8, IL-6, TNF-α) in the supernatants are measured using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: A standard curve is generated using recombinant cytokines, and the concentrations in the samples are calculated based on this curve.
Animal Models of Inflammation
-
NSAID-Induced Gastric/Intestinal Injury:
-
Animals: Male Sprague-Dawley rats or mice.
-
Induction: A single oral or subcutaneous dose of an NSAID (e.g., indomethacin, diclofenac) is administered.
-
This compound Administration: this compound is typically administered orally before or after the NSAID challenge.
-
Assessment: Gastric or intestinal lesions are scored, and tissue samples are collected for histological analysis and measurement of inflammatory markers (e.g., MPO activity, MDA levels).[14][21]
-
-
Oxazolone-Induced Dermatitis:
-
Animals: Mice.
-
Induction: A topical application of oxazolone (B7731731) is used to induce a delayed-type hypersensitivity reaction.
-
This compound Treatment: this compound is administered (e.g., intraperitoneally or topically).
-
Assessment: The severity of dermatitis (e.g., ear swelling) is measured, and skin tissue is analyzed for inflammatory cell infiltration and cytokine expression.[1]
-
Conclusion
This compound exerts its anti-inflammatory effects through a sophisticated and multi-pronged approach. Its ability to inhibit the pro-inflammatory NF-κB pathway, upregulate the protective COX-2/PGE2 axis via MAPK and AMPK signaling, and mitigate oxidative stress and neutrophil activation underscores its therapeutic potential in a range of inflammatory conditions. The detailed molecular mechanisms, quantitative data, and experimental protocols presented in this guide provide a solid foundation for further research into the pleiotropic anti-inflammatory properties of this compound and for the development of novel therapeutic strategies targeting these pathways.
References
- 1. This compound suppresses TNF-α mediated inflammation in vitro and attenuates the severity of dermatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review article: the role of this compound in the management of inflammatory disease of the gastrointestinal tract. [sonar.ch]
- 3. This compound: overview of its mechanisms of action and efficacy in mucosal protection and ulcer healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. In vitro studies indicating antioxidative properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits tumor necrosis factor-α-induced interleukin-8 expression by suppressing the NF-κB signal pathway in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of lipid peroxidation, NF-kappaB activation and IL-8 production by this compound in Helicobacter pylori-stimulated gastric epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound abolishes Helicobacter pylori CagA-induced phospholipase D1 expression via inhibition of NFκB and suppresses invasion of gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Induction of cyclooxygenase-2 in rat gastric mucosa by this compound, a mucoprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound in gastric mucosal protection and healing: An Asian perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound induces the gastric mucosal protective factor, cyclooxygenase-2, via activation of 5'-AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, a mucoprotective drug, inhibits NSAIDs-induced gastric mucosal injury: possible involvement of the downregulation of 15-hydroxyprostaglandin dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound protects against activation of neutrophils by Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound prevents indomethacin-induced gastric mucosal lesion formation by inhibiting activation of neutrophils in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound attenuates indomethacin-induced gastric mucosal lesion formation by inhibiting activation of leukocytes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound decreases the susceptibility of gastric mucosa to acid-induced injury in rats by inhibiting neutrophil activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of this compound on production of several cytokines by human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound suppresses PolyI:C-stimulated cytokine production in human conjunctival epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effect of this compound on prostaglandin receptors-mediated increase of inflammatory cytokine production by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Anti-inflammatory effects of this compound according to Helicobacter pylori status in patients with chronic erosive gastritis: a randomized sucralfate-controlled multicenter trial in China-STARS study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound suppresses diclofenac-induced intestinal permeability via mitochondrial protection in mice - PMC [pmc.ncbi.nlm.nih.gov]
The Effect of Rebamipide on Gastric Mucus Glycoprotein Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rebamipide (B173939), a quinolinone derivative, is a gastroprotective agent with a multifaceted mechanism of action that enhances the mucosal defense system. A key aspect of its therapeutic efficacy lies in its ability to stimulate the production of gastric mucus glycoproteins, which form the primary protective barrier against endogenous and exogenous aggressors in the stomach. This technical guide provides a comprehensive overview of the effects of this compound on gastric mucus glycoprotein (B1211001) production, detailing the underlying signaling pathways, quantitative data from preclinical and clinical studies, and explicit experimental protocols for the key assays cited.
Introduction
The gastric mucosa is continuously exposed to noxious substances, including hydrochloric acid, pepsin, and, in some cases, nonsteroidal anti-inflammatory drugs (NSAIDs) or Helicobacter pylori. The integrity of this mucosal lining is maintained by a sophisticated defense system, in which the mucus-bicarbonate barrier plays a pivotal role. This barrier is primarily composed of a viscous layer of mucus glycoproteins (mucins) that trap bicarbonate ions, creating a pH gradient that protects the underlying epithelium from the acidic gastric lumen.
This compound has been shown to enhance this protective barrier by stimulating the synthesis and secretion of gastric mucus glycoproteins.[1][2] Its mechanisms of action are pleiotropic, involving the upregulation of prostaglandin (B15479496) synthesis, scavenging of reactive oxygen species (ROS), and modulation of inflammatory responses.[3][[“]] This guide will delve into the specific effects of this compound on gastric mucus glycoprotein production, providing a detailed resource for researchers in the field of gastroenterology and drug development.
Quantitative Effects of this compound on Gastric Mucus and Prostaglandin Production
Several studies have quantified the impact of this compound on key components of the gastric mucosal defense system. The following tables summarize the significant quantitative findings.
| Parameter | Species | Treatment | Fold/Percent Change | Reference |
| Total Gastric Mucin Output | Human | This compound (4 weeks) | 53% increase | [5] |
| Soluble Mucus Content | Rat | This compound (1 hour) | ~160% of control | |
| Prostaglandin E2 (PGE2) Concentration | Mouse | This compound | 1.4-fold increase |
Table 1: Effect of this compound on Gastric Mucin Production
| Parameter | Species | Treatment | Fold/Percent Change | Reference |
| Prostaglandin E2 (PGE2) Concentration | Mouse | This compound | 1.4-fold increase |
Table 2: Effect of this compound on Prostaglandin E2 Production
Signaling Pathways Involved in this compound-Induced Mucus Glycoprotein Production
This compound's stimulatory effect on gastric mucus glycoprotein production is mediated through a complex interplay of signaling pathways. A primary mechanism involves the upregulation of prostaglandin E2 (PGE2) synthesis.
Caption: this compound's effect on prostaglandin and mucus production.
This compound stimulates the expression of cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin synthesis. Concurrently, it downregulates the expression of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the primary enzyme responsible for PGE2 degradation. This dual action leads to a significant increase in the local concentration of PGE2 in the gastric mucosa. PGE2 then binds to its EP4 receptor on gastric epithelial cells, triggering downstream signaling cascades that culminate in increased synthesis and secretion of mucus glycoproteins.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's effect on gastric mucus glycoprotein production.
Induction of Gastric Mucosal Injury in Animal Models
A common method to study the protective effects of compounds like this compound is to first induce gastric injury in animal models.
Caption: Workflow for inducing and evaluating gastric injury.
Protocol:
-
Animal Model: Male Wistar rats (200-250 g) are typically used.
-
Fasting: Animals are fasted for 24 hours with free access to water before the experiment.
-
Drug Administration:
-
This compound is administered orally by gavage at the desired dose (e.g., 100 mg/kg).
-
After a set time (e.g., 30 minutes), gastric injury is induced by subcutaneous injection or oral administration of indomethacin (e.g., 25-50 mg/kg).
-
-
Sacrifice and Tissue Collection: Animals are sacrificed at a predetermined time point after indomethacin administration (e.g., 8 hours). The stomachs are immediately removed, opened along the greater curvature, and rinsed with cold saline.
-
Lesion Assessment:
-
Macroscopic Evaluation: The area of hemorrhagic lesions in the gastric mucosa is measured.
-
Microscopic Evaluation: Tissue samples are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for histological examination.
-
Quantification of Gastric Mucus Glycoprotein
The amount of gastric mucus can be quantified by measuring its glycoprotein content, often determined by the hexose (B10828440) concentration.
Protocol:
-
Sample Collection (Human): Endoscopic Gastrin Test (EGT)
-
Following an overnight fast, a baseline gastric juice sample is collected via an endoscope.
-
Gastrin (e.g., tetragastrin) is administered to stimulate gastric secretion.
-
After a specific time interval (e.g., 10 minutes), the newly secreted gastric juice is collected under direct endoscopic visualization.
-
-
Mucin Isolation:
-
The collected gastric juice is centrifuged to remove debris.
-
Mucins are precipitated from the supernatant, for example, with ethanol.
-
-
Hexose Assay:
-
The mucin precipitate is hydrolyzed to release monosaccharides.
-
The total hexose content is determined using a colorimetric method, such as the phenol-sulfuric acid method, and measured spectrophotometrically.
-
-
Ion-Exchange Chromatography:
-
To analyze specific mucin fractions (e.g., acidic mucins), the isolated mucin can be further separated using ion-exchange chromatography. The different fractions are eluted with a salt gradient and their hexose content is determined.
-
Measurement of Prostaglandin E2 (PGE2) Levels
PGE2 levels in gastric tissue can be measured using commercially available enzyme-linked immunosorbent assay (ELISA) kits.
Protocol:
-
Tissue Homogenization: Gastric mucosal samples are homogenized in an appropriate buffer (e.g., phosphate-buffered saline with a prostaglandin synthetase inhibitor like indomethacin).
-
Extraction: PGE2 is extracted from the homogenate using a solid-phase extraction column (e.g., C18 column).
-
ELISA: The extracted PGE2 is quantified using a competitive ELISA kit according to the manufacturer's instructions. The optical density is measured, and the PGE2 concentration is calculated based on a standard curve.
Western Blot Analysis for COX-2 and 15-PGDH
Western blotting is used to determine the protein expression levels of key enzymes in the prostaglandin pathway.
Protocol:
-
Protein Extraction: Total protein is extracted from gastric mucosal tissue using a lysis buffer containing protease inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for COX-2 and 15-PGDH, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin).
Immunohistochemistry for Gastric Mucins (MUC5AC and MUC6)
Immunohistochemistry allows for the visualization of the localization and expression of specific mucins within the gastric mucosa.
Protocol:
-
Tissue Preparation: Paraffin-embedded gastric tissue sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigenic sites.
-
Immunostaining:
-
Endogenous peroxidase activity is blocked with hydrogen peroxide.
-
The sections are incubated with primary antibodies against MUC5AC and MUC6.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is applied.
-
-
Visualization: The staining is developed using a chromogen substrate (e.g., diaminobenzidine), resulting in a colored precipitate at the site of the antigen.
-
Counterstaining and Mounting: The sections are counterstained with hematoxylin to visualize the cell nuclei, dehydrated, and mounted with a coverslip.
-
Analysis: The staining intensity and distribution of MUC5AC (typically in surface mucous cells) and MUC6 (typically in gland mucous cells) are evaluated microscopically.
Conclusion
This compound effectively enhances gastric mucosal defense through the stimulation of mucus glycoprotein production. This action is largely mediated by the upregulation of prostaglandin E2 synthesis via the induction of COX-2 and suppression of 15-PGDH. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers investigating the cytoprotective mechanisms of this compound and for the development of novel gastroprotective agents. The multifaceted nature of this compound's action underscores its importance as a therapeutic option for various gastric mucosal disorders.
References
- 1. Animal models of acute gastric mucosal injury: Macroscopic and microscopic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitigation of indomethacin-induced gastric mucosal lesions by a potent specific type V phosphodiesterase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. consensus.app [consensus.app]
- 5. Indomethacin-induced gastric damage in rats and the protective effect of donkey milk - PMC [pmc.ncbi.nlm.nih.gov]
Rebamipide: A Multifaceted Regulator of Angiogenesis and Ulcer Healing
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Rebamipide (B173939), a quinolinone derivative, is a gastroprotective agent with a well-established clinical profile in the management of gastritis and peptic ulcers.[1][2] Its therapeutic efficacy extends beyond mere mucosal defense, intricately involving the modulation of angiogenesis and the acceleration of ulcer resolution. This technical guide provides a comprehensive overview of the core mechanisms by which this compound influences these critical physiological processes. We delve into the signaling pathways activated by this compound, summarize key quantitative data from seminal studies, and provide detailed experimental protocols for researchers seeking to investigate its multifaceted actions. The information presented herein is intended to serve as a valuable resource for scientists and drug development professionals engaged in gastroenterology and tissue repair research.
Introduction
The healing of gastric ulcers is a complex and dynamic process that necessitates the coordinated interplay of cell proliferation, migration, and the formation of new blood vessels—a process known as angiogenesis.[3] Angiogenesis is fundamentally crucial for supplying oxygen and essential nutrients to the site of injury, thereby facilitating tissue regeneration and repair.[3] this compound has been shown to exert its therapeutic effects by directly and indirectly promoting angiogenesis and enhancing the quality of ulcer healing.[4] This guide will explore the molecular underpinnings of this compound's pro-healing and pro-angiogenic properties.
Core Mechanisms of Action
This compound's influence on ulcer healing and angiogenesis is not mediated by a single pathway but rather through a constellation of synergistic mechanisms. These can be broadly categorized into the upregulation of pro-angiogenic factors, direct effects on endothelial cells, and modulation of inflammatory and prostaglandin (B15479496) synthesis pathways.
Upregulation of Pro-Angiogenic Growth Factors
A cornerstone of this compound's pro-healing action is its ability to stimulate the expression of several key pro-angiogenic growth factors in gastric epithelial cells. This induction of growth factors creates a favorable microenvironment for neovascularization and tissue regeneration.
-
Vascular Endothelial Growth Factor (VEGF): this compound significantly upregulates the expression of VEGF, a potent mitogen for endothelial cells and a critical driver of angiogenesis.
-
Heparin-Binding Epidermal Growth Factor-like Growth Factor (HB-EGF): This growth factor, also upregulated by this compound, is involved in cell proliferation and epithelial restitution.
-
Fibroblast Growth Factor Receptor-2 (FGFR2): By increasing the expression of FGFR2, this compound enhances the sensitivity of cells to fibroblast growth factors (FGFs), which play a vital role in angiogenesis and wound repair.
-
Epidermal Growth Factor (EGF) and its Receptor (EGF-R): this compound has been demonstrated to increase the expression of both EGF and its receptor in gastric mucosa, which is crucial for epithelial cell proliferation, re-epithelialization, and the reconstruction of gastric glands.
Direct Pro-Angiogenic Effects on Endothelial Cells
Beyond its indirect effects through growth factor induction in epithelial cells, this compound also exerts a direct pro-angiogenic action on microvascular endothelial cells. This direct stimulation further contributes to the formation of new blood vessels at the ulcer site.
Modulation of Prostaglandin Synthesis and Inflammatory Pathways
This compound's gastroprotective and ulcer-healing properties are also tightly linked to its ability to modulate prostaglandin synthesis and inflammatory responses.
-
Cyclooxygenase-2 (COX-2) Induction: this compound enhances the expression of COX-2, a key enzyme in the synthesis of prostaglandins. Prostaglandins, particularly PGE2, are crucial for maintaining mucosal integrity, stimulating mucus and bicarbonate secretion, and promoting blood flow.
-
Signaling Pathway Involvement: The induction of COX-2 by this compound is mediated through the activation of the extracellular signal-regulated protein kinase 1 and 2 (ERK1/2) and p38 mitogen-activated protein kinase (p38MAPK) pathways.
-
Anti-inflammatory Actions: this compound has been shown to inhibit the production of pro-inflammatory cytokines and attenuate the activity of neutrophils, which can contribute to tissue damage at the ulcer site.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies investigating the effects of this compound on gene expression and in vitro angiogenesis.
| Gene | Fold Upregulation (vs. Control) | Cell Type | Reference |
| VEGF | 7.5-fold | Normal rat gastric epithelial cells (RGM1) | |
| HB-EGF | ~5-fold | Normal rat gastric epithelial cells (RGM1) | |
| FGFR2 | 4.4-fold | Normal rat gastric epithelial cells (RGM1) | |
| COX-2 | 9.3-fold | Normal rat gastric epithelial cells (RGM1) | |
| IGF-1 | 5-fold | Normal rat gastric epithelial cells (RGM1) | |
| COX-2 (protein) | ~6-fold | Normal rat gastric epithelial cells (RGM1) |
Table 1: Effect of this compound on Pro-Angiogenic and Growth Factor Gene Expression.
| Assay | Result (vs. Control) | Cell Type | Reference |
| In Vitro Angiogenesis | ~240% stimulation | Rat gastric mucosal endothelial cells |
Table 2: Direct Pro-Angiogenic Effect of this compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways influenced by this compound and a general workflow for studying its effects on ulcer healing.
Caption: this compound's multifaceted signaling pathways promoting ulcer healing.
Caption: General experimental workflow for in vivo studies of this compound.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to facilitate the replication and further investigation of this compound's effects.
Acetic Acid-Induced Gastric Ulcer Model in Rats
This model is widely used to create chronic gastric ulcers that closely mimic human ulcers in their healing process.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Acetic acid (80-100% solution)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Sterile surgical instruments
-
Suture materials
-
Phosphate-buffered saline (PBS)
Procedure:
-
Fast the rats for 24 hours with free access to water.
-
Anesthetize the rats using an appropriate anesthetic regimen.
-
Make a midline laparotomy incision to expose the stomach.
-
Apply a solution of acetic acid to the serosal surface of the stomach, typically in the corpus region. This can be achieved by:
-
Direct Application: A small tube or cylinder (e.g., a cut-off plastic syringe barrel) is placed on the serosal surface, and a defined volume (e.g., 50-100 µL) of acetic acid is instilled and left for a specific duration (e.g., 60 seconds).
-
Filter Paper Method: A small piece of filter paper soaked in acetic acid is applied to the serosal surface for a defined period.
-
-
After the application period, carefully remove the acetic acid and rinse the area with sterile PBS.
-
Close the abdominal incision in layers using appropriate suture materials.
-
Allow the animals to recover from anesthesia. Ulcers will develop over the next few days.
-
Administer this compound or vehicle control orally at the desired dosage and frequency, starting from a predetermined time point after ulcer induction.
Quantification of Ulcer Healing:
-
Macroscopic Evaluation: At the end of the experiment, euthanize the rats and excise the stomachs. Open the stomach along the greater curvature and measure the ulcer area (in mm²) using a caliper or image analysis software.
-
Histological Evaluation: Fix a portion of the ulcerated tissue in 10% neutral buffered formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess tissue regeneration, inflammation, and fibrosis.
In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or rat gastric mucosal endothelial cells
-
Endothelial cell growth medium
-
Basement membrane matrix (e.g., Matrigel®)
-
96-well culture plates
-
This compound solution (dissolved in an appropriate solvent, e.g., DMSO, and diluted in culture medium)
-
Calcein AM (for fluorescent visualization)
Procedure:
-
Thaw the basement membrane matrix on ice and coat the wells of a 96-well plate according to the manufacturer's instructions. Allow the matrix to solidify at 37°C.
-
Harvest endothelial cells and resuspend them in a serum-free or low-serum medium.
-
Seed the cells onto the solidified matrix at an optimized density (e.g., 1-2 x 10⁴ cells/well).
-
Immediately add the this compound solution at various concentrations to the wells. Include appropriate vehicle controls.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.
-
Visualize the formation of tube-like structures using a phase-contrast microscope.
-
For quantification, the cells can be stained with Calcein AM, and images can be captured using a fluorescence microscope.
-
Analyze the images using angiogenesis analysis software to quantify parameters such as total tube length, number of junctions, and number of loops.
Western Blotting for COX-2 Expression
This technique is used to quantify the protein levels of COX-2 in gastric tissue or cultured cells following this compound treatment.
Materials:
-
Gastric tissue homogenates or cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against COX-2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Homogenize gastric tissue or lyse cultured cells in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against COX-2 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then apply the chemiluminescent substrate.
-
Detect the signal using an imaging system and quantify the band intensities using densitometry software. Normalize the results to a loading control such as β-actin or GAPDH.
RT-PCR for VEGF Gene Expression
This method is used to measure the messenger RNA (mRNA) levels of VEGF, providing an indication of gene expression.
Materials:
-
Gastric tissue or cultured cells
-
RNA extraction kit
-
Reverse transcriptase kit
-
PCR primers specific for VEGF and a reference gene (e.g., GAPDH)
-
qPCR master mix with a fluorescent dye (e.g., SYBR Green)
-
Real-time PCR instrument
Procedure:
-
Extract total RNA from the tissue or cells using a commercial kit.
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcriptase kit.
-
Set up the real-time PCR reaction with the cDNA, specific primers for VEGF and the reference gene, and the qPCR master mix.
-
Run the PCR reaction in a real-time PCR instrument.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of VEGF mRNA, normalized to the reference gene.
Immunohistochemistry for CD31
This technique is used to visualize and quantify blood vessels in gastric tissue sections, with CD31 being a specific marker for endothelial cells.
Materials:
-
Paraffin-embedded gastric tissue sections
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide (to block endogenous peroxidase activity)
-
Blocking serum
-
Primary antibody against CD31
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
DAB substrate kit
-
Hematoxylin for counterstaining
Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval by heating the slides in the antigen retrieval solution.
-
Block endogenous peroxidase activity with hydrogen peroxide.
-
Block non-specific binding sites with blocking serum.
-
Incubate the sections with the primary antibody against CD31.
-
Apply the biotinylated secondary antibody, followed by the ABC reagent.
-
Develop the color with the DAB substrate, which will produce a brown precipitate at the site of the antigen.
-
Counterstain the sections with hematoxylin.
-
Dehydrate the sections and mount with a coverslip.
-
Examine the slides under a microscope and quantify the microvessel density by counting the number of CD31-positive vessels in a defined area of the ulcer base or granulation tissue.
Conclusion
This compound's role in promoting angiogenesis and ulcer healing is a testament to its complex and multifaceted mechanism of action. By upregulating a suite of pro-angiogenic growth factors, directly stimulating endothelial cells, and modulating critical inflammatory and prostaglandin synthesis pathways, this compound creates a robust pro-healing environment. The experimental protocols detailed in this guide provide a framework for researchers to further elucidate the intricate cellular and molecular processes governed by this potent gastroprotective agent. A deeper understanding of these mechanisms will undoubtedly pave the way for novel therapeutic strategies in the management of gastric mucosal injury and other conditions where tissue repair and angiogenesis are paramount.
References
- 1. A novel gastric ulcer model in rats using filter paper with acetic acid | PLOS One [journals.plos.org]
- 2. genomeme.ca [genomeme.ca]
- 3. A high-content tube formation assay using an in vitro angiogenesis model [moleculardevices.com]
- 4. This compound activates genes encoding angiogenic growth factors and Cox2 and stimulates angiogenesis: a key to its ulcer healing action? - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics and Metabolism of Rebamipide: A Preclinical In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rebamipide (B173939), a quinolinone derivative, is a gastroprotective agent widely used in the treatment of gastritis and gastric ulcers. Its mechanism of action involves multiple pathways, including the enhancement of endogenous prostaglandin (B15479496) production, scavenging of reactive oxygen species, and inhibition of inflammatory responses. A thorough understanding of its pharmacokinetic and metabolic profile in preclinical models is crucial for its continued development and for the exploration of new therapeutic applications. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound in various preclinical species, supported by detailed experimental protocols and data presented for comparative analysis.
Pharmacokinetics of this compound in Preclinical Models
The pharmacokinetic profile of this compound has been primarily characterized in rats and dogs, with limited information available for other species such as rabbits and monkeys. This compound generally exhibits low oral bioavailability.
Absorption
Following oral administration, this compound is absorbed from the gastrointestinal tract. Studies in rats have shown that this compound has low aqueous solubility and poor oral bioavailability.[1][2] The absorption appears to be pH-dependent, with better absorption in the lower gastrointestinal tract.[3] In rats, a double-peak phenomenon in the plasma concentration-time profile has been observed, which was not seen in dogs.[4][5] A study comparing this compound free acid and this compound lysinate in rats found that the lysinate salt form, despite its improved solubility, did not significantly increase the absolute oral bioavailability (5.1% vs. 4.8%).[1][6] However, this compound lysinate did show a more rapid absorption.[1][6]
Distribution
After absorption, this compound is distributed to various tissues. In rats administered radiolabelled this compound, the highest concentrations were found in the stomach, intestines, kidneys, and liver.[3][7] This distribution pattern suggests a targeted effect on the gastrointestinal mucosa.[3] this compound exhibits high plasma protein binding, in the range of 98.4% to 98.6%.[3] Preclinical studies in female rats have indicated that this compound can be found in breast milk.[3]
Metabolism
This compound undergoes metabolism in the liver, primarily through oxidation. The main metabolites identified are 6-hydroxythis compound and 8-hydroxythis compound, with the 8-hydroxylation pathway being the major route.[8][9][10] In vitro studies using human liver microsomes have demonstrated that the hydroxylation of this compound is predominantly catalyzed by the cytochrome P450 enzyme CYP3A4.[8][9][10] this compound itself has not been shown to have a significant inhibitory effect on major CYP450 isoforms (CYP1A2, 2C9, 2C19, 2D6, 2E1, and 3A4), suggesting a low potential for drug-drug interactions mediated by these enzymes.[8][9]
Excretion
The majority of this compound is excreted in an unchanged form.[7][11] In humans, approximately 10% of an orally administered dose is excreted in the urine, with the remainder found in the feces.[7][11]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound in various preclinical models.
Table 1: Pharmacokinetic Parameters of this compound Following Intravenous Administration in Rats
| Parameter | Value (Mean ± SD) |
| Dose (mg/kg) | 0.5 |
| Clearance (Cl; mL/min/kg) | 21.0 ± 3.2 |
| Volume of Distribution (Vss; L/kg) | 0.3 ± 0.0 |
| Half-life (t½; hr) | 0.4 ± 0.1 |
| Data from Shin et al. (2004)[1] |
Table 2: Pharmacokinetic Parameters of this compound Following Oral Administration in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Absolute Bioavailability (%) |
| This compound Free Acid | 10 | 77.0 ± 23.5 | 2.2 ± 2.0 | 383.6 ± 109.0 | 4.8 ± 1.4 |
| This compound Lysinate | 10 | 87.4 ± 23.5 | 1.0 ± 0.5 | 407.8 ± 109.0 | 5.1 ± 1.4 |
| Data from Shin et al. (2004)[1][6] |
Table 3: Comparative Pharmacokinetics of this compound Following Oral Administration in Rats and Dogs
| Species | Dose | Half-life (t½; h) | Apparent Total Clearance (CLt/F; L/h) |
| Rat | 35 mg/kg | 12.85 ± 7.86 | 3.32 ± 1.18 |
| Dog | 100 mg (total) | 5.62 ± 2.24 | 105.01 ± 42.37 |
| Data from Baek et al. (2020)[4][5] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of preclinical pharmacokinetic and metabolism studies.
In Vivo Pharmacokinetic Studies
1. Animal Models:
-
Rats: Sprague-Dawley or Wistar rats are commonly used.
-
Dogs: Beagle dogs are a frequently used non-rodent species.
-
Rabbits: New Zealand White rabbits can be used.
-
Monkeys: Cynomolgus or Rhesus monkeys are relevant non-human primate models.
2. Drug Administration:
-
Oral (PO): this compound is typically suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) sodium salt solution and administered via oral gavage.
-
Intravenous (IV): For intravenous administration, this compound is dissolved in a suitable vehicle, such as a mixture of normal saline, ethanol, and dimethyl sulfoxide (B87167) (DMSO), and administered as a bolus injection, typically into the tail vein (rats) or a cephalic or saphenous vein (dogs, rabbits, monkeys).
3. Sample Collection:
-
Blood: Serial blood samples are collected at predetermined time points post-dosing. Common collection sites include the jugular vein or tail vein in rats, and cephalic or saphenous veins in dogs, rabbits, and monkeys. Blood is collected into tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to obtain plasma, which is then stored at -20°C or lower until analysis.
-
Urine and Feces: For excretion studies, animals are housed in metabolic cages that allow for the separate collection of urine and feces over specified time intervals.
-
Tissues: For distribution studies, animals are euthanized at various time points after drug administration. Tissues of interest (e.g., stomach, intestine, liver, kidney, brain) are collected, weighed, and homogenized for analysis.
In Vitro Metabolism Studies
1. Liver Microsomes:
-
Liver microsomes from various species (rat, dog, rabbit, monkey, human) are used to investigate the metabolic pathways of this compound.
2. Incubation Procedure:
-
A typical incubation mixture contains liver microsomes, this compound, and an NADPH-generating system in a phosphate (B84403) buffer (pH 7.4).
-
The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C.
-
The reaction is terminated at various time points by the addition of a quenching solvent (e.g., acetonitrile).
-
Samples are then centrifuged, and the supernatant is analyzed for the disappearance of the parent drug and the formation of metabolites.
Analytical Methodology
1. Sample Preparation:
-
Plasma/Serum: Protein precipitation with a solvent like acetonitrile (B52724) or methanol (B129727) is a common method for extracting this compound and its metabolites from plasma or serum samples. Liquid-liquid extraction with a solvent such as ethyl acetate (B1210297) can also be used.
-
Tissue Homogenates: Tissues are homogenized in a suitable buffer, followed by protein precipitation or liquid-liquid extraction to isolate the analytes.
2. Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC with ultraviolet (UV) or fluorescence detection is a widely used method for the quantification of this compound in biological matrices. A reversed-phase C18 column is typically employed with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[12]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS provides higher sensitivity and selectivity for the analysis of this compound and its metabolites. This method is particularly useful for quantifying low concentrations of the drug and for metabolite identification.[13]
Visualizations
Experimental Workflow for a Preclinical Pharmacokinetic Study
Metabolic Pathway of this compound
Conclusion
This technical guide summarizes the current understanding of the pharmacokinetics and metabolism of this compound in preclinical models. The data presented, primarily from rat and dog studies, indicate that this compound has low oral bioavailability and is metabolized mainly via hydroxylation by CYP3A4. The provided experimental protocols offer a framework for conducting further ADME studies. While data in other species like rabbits and monkeys are limited, the established methodologies can be applied to broaden the preclinical database for this important gastroprotective agent. A comprehensive grasp of these preclinical data is vital for the design of clinical trials and the safe and effective use of this compound in therapeutic applications.
References
- 1. Acute venous catheterization for integrated plasma sample collection in monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Altasciences | Blood Collection in Preclinical Safety Assessment [altasciences.com]
- 3. Combining a metabolic cage (with urine and feces collection) and respirometry: It's easy! - Sable Systems International [sablesys.com]
- 4. monash.edu [monash.edu]
- 5. Practical Approach to Rabbit Anesthesia - ExoticsCon Virtual 2020 - VIN [vin.com]
- 6. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 7. Involvement of cytochrome P450 in the metabolism of this compound by the human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Application of blood microsampling in cynomolgus monkey and demonstration of equivalent monoclonal antibody PK parameters compared to conventional sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. supremepetfoods.com [supremepetfoods.com]
- 10. researchgate.net [researchgate.net]
- 11. ispub.com [ispub.com]
- 12. nal.usda.gov [nal.usda.gov]
- 13. mnzoo.org [mnzoo.org]
The Therapeutic Journey of Rebamipide: A Technical Guide to its History, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rebamipide (B173939), a quinolinone derivative, has carved a niche in the therapeutic landscape as a potent gastroprotective agent. Developed in Japan, its unique multimodal mechanism of action, distinct from traditional acid-suppressing drugs, has made it a valuable tool in the management of gastritis and peptic ulcers. This technical guide provides an in-depth exploration of the historical development of this compound, a comparative analysis of its chemical synthesis routes, a detailed elucidation of its molecular mechanisms, and a compilation of key experimental protocols for its synthesis and biological evaluation.
Historical Development: From Concept to Clinic
The story of this compound begins in the late 1970s at Otsuka Pharmaceutical Co., Ltd. in Japan, a time when H2-receptor antagonists were the cornerstone of anti-ulcer therapy.[1] Otsuka Pharmaceutical embarked on a mission to discover a novel therapeutic agent with a different mechanism of action, focusing on enhancing the mucosal defense systems of the stomach.[1] This led to the synthesis and screening of over 500 amino acid analogs of 2(1H)-quinolinone.[2][3]
A pivotal moment in this compound's development was a 1989 randomized, controlled, double-blind comparative clinical study, which demonstrated its superiority over cetraxate (B1206930) in treating peptic ulcer disease.[4][5][6] Following this, this compound, under the trade name Mucosta®, was approved in Japan for the treatment of gastric ulcers and acute gastritis.[2] Its use has since expanded to several other Asian countries.[1]
Key Milestones in the Development of this compound:
| Year | Milestone | Reference |
| 1979 | Initiation of research and development by Otsuka Pharmaceutical. | [1] |
| 1989 | Proven superior to cetraxate in a randomized, controlled, double-blind clinical study for peptic ulcer disease. | [4][5][6] |
| 1990s | Approved in Japan for the treatment of gastric ulcers and acute gastritis. | [2] |
Chemical Synthesis of this compound
The chemical name for this compound is 2-(4-chlorobenzoylamino)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid. Several synthetic routes for its preparation have been reported, primarily in patent literature. These methods often involve the synthesis of a key intermediate, 2-amino-3-[2(1H)-quinolon-4-yl]propionic acid or its derivatives, followed by acylation with 4-chlorobenzoyl chloride.
Common Synthetic Strategies
Herein, we summarize three prominent synthetic approaches.
Synthesis Route 1: From Diethyl Aminomalonate
This route involves the acylation of diethyl aminomalonate with 4-chlorobenzoyl chloride, followed by alkylation with 4-(bromomethyl)carbostyril and subsequent hydrolysis and decarboxylation.
Caption: Synthesis of this compound starting from Diethyl Aminomalonate.
Synthesis Route 2: From 2-Amino-3-[2(1H)-quinolon-4-yl]propionic Acid Hydrochloride
This is a more direct approach where the key amino acid intermediate is directly acylated.
Caption: Direct acylation route to this compound.
Synthesis Route 3: From Glycine (B1666218) Methyl Ester
This route builds the molecule from a simpler amino acid precursor.
Caption: this compound synthesis starting from Glycine Methyl Ester.
Quantitative Comparison of Synthetic Routes
| Route | Starting Materials | Key Intermediates | Reported Yield | Reported Purity | Reference |
| 1 | Diethyl aminomalonate, 4-chlorobenzoyl chloride, 4-(bromomethyl)carbostyril | Diethyl 4-chlorobenzamidomalonate, Ethyl 2-(4-chlorobenzoylamino)-2-ethoxycarbonyl-3-[2(1H)-qunolinon-4-yl]propionate | ~89-91% | >99% | [7] |
| 2 | 2-Amino-3-[2(1H)-quinolon-4-yl]propionic acid hydrochloride, 4-chlorobenzoyl chloride | - | ~96% | >99.5% | [4] |
| 3 | Glycine methyl ester, 4-chlorobenzoyl chloride, bromomethyl quinolone | p-Chlorobenzoyl glycine methyl ester, Chloroimine intermediate | ~90% (for final hydrolysis step) | Not specified | [5] |
Therapeutic Mechanism of Action: A Multifaceted Approach
This compound's therapeutic efficacy stems from its ability to modulate multiple pathways involved in gastric mucosal protection and ulcer healing. Its mechanism is cytoprotective and anti-inflammatory, rather than anti-secretory.
Enhancement of Mucosal Defense
-
Prostaglandin (B15479496) Synthesis: this compound stimulates the production of endogenous prostaglandins (B1171923) (PGs), particularly PGE2, in the gastric mucosa.[3][8][9] This is achieved, in part, through the upregulation of cyclooxygenase-2 (COX-2) expression via the activation of the ERK1/2 and p38 MAPK pathways.[4] It also activates 5'-AMP-activated protein kinase (AMPK), which further promotes prostaglandin synthesis.[4]
-
Mucus and Mucin Production: By increasing prostaglandin levels, this compound enhances the secretion of mucus and bicarbonate, which form a protective barrier against gastric acid.[8] It also upregulates the expression of mucin genes (MUC1, MUC4, MUC16) through the activation of the epidermal growth factor receptor (EGFR) pathway.[4]
-
Increased Blood Flow: this compound helps to maintain and stabilize gastric mucosal blood flow, which is crucial for nutrient supply and tissue repair.[8]
Anti-inflammatory and Antioxidant Effects
-
Inhibition of Inflammatory Cytokines: this compound suppresses the production of pro-inflammatory cytokines such as interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α).[1][8] This is achieved by inhibiting the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][6] this compound prevents the phosphorylation of IκB-α, thereby blocking the nuclear translocation of the NF-κB p65 subunit.[1]
-
Scavenging of Reactive Oxygen Species (ROS): this compound is a potent scavenger of free radicals, reducing oxidative stress and preventing cellular damage in the gastric mucosa.[8][10]
-
Neutrophil Inhibition: It attenuates the activity of neutrophils, inhibiting their adhesion to the endothelium and reducing the release of inflammatory mediators.[4][11]
Ulcer Healing and Tissue Repair
-
Cell Proliferation and Migration: this compound stimulates the proliferation and migration of gastric epithelial cells, which is essential for the re-epithelialization of ulcerated areas.[3][11]
-
Growth Factor Expression: It increases the expression of epidermal growth factor (EGF) and its receptor (EGF-R) in both normal and ulcerated gastric mucosa, promoting tissue regeneration.[3][12]
-
Angiogenesis: this compound promotes angiogenesis in the gastric mucosa, which aids in the healing process.[4]
Signaling Pathways Modulated by this compound
Caption: Key signaling pathways modulated by this compound.
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of this compound, based on published literature.
Synthesis of this compound (Based on Route 2)
Objective: To synthesize this compound by acylating 2-amino-3-[2(1H)-quinolon-4-yl]propionic acid monohydrochloride dihydrate.
Materials:
-
2-amino-3-[2(1H)-quinolon-4-yl]propionic acid monohydrochloride dihydrate
-
25% Aqueous sodium hydroxide (B78521) solution
-
Raney nickel catalyst (50% water-contained)
-
Hydrogen gas
-
4-chlorobenzoyl chloride
-
Acetone
-
Hydrochloric acid
-
Water
Procedure:
-
To a solution of 2-amino-3-[2(1H)-quinolon-4-yl]propionic acid monohydrochloride dihydrate (10 g) in water (200 mL), add 25% aqueous sodium hydroxide (10 mL) to dissolve the solid.
-
To this solution, add Raney nickel catalyst (2 g) and stir under a hydrogen atmosphere (2 atm) for 2 hours at room temperature.
-
Filter off the catalyst.
-
To the filtrate, add an additional 10 mL of 25% aqueous sodium hydroxide solution.
-
Cool the solution in an ice bath.
-
Add a solution of 4-chlorobenzoyl chloride (10 g) in acetone (50 mL) dropwise to the cooled solution.
-
After the addition is complete, acidify the reaction mixture with hydrochloric acid.
-
Collect the resulting crystalline precipitate by filtration.
-
Wash the crystals with water and then with acetone.
-
Air-dry the crystals at approximately 80°C to obtain this compound.
(This protocol is adapted from a patent and may require optimization for specific laboratory conditions.)
In Vitro Evaluation of Anti-inflammatory Activity
Objective: To assess the effect of this compound on TNF-α-induced IL-8 production in human umbilical vein endothelial cells (HUVECs).
Materials:
-
Human umbilical vein endothelial cells (HUVECs)
-
Cell culture medium (e.g., EGM-2)
-
Recombinant human TNF-α
-
This compound
-
MTT assay kit for cell viability
-
ELISA kit for human IL-8
-
Quantitative real-time PCR (qRT-PCR) reagents for IL-8 and a housekeeping gene
Procedure:
-
Cell Culture: Culture HUVECs in appropriate media and conditions until they reach the desired confluency.
-
Cell Viability Assay: Treat HUVECs with varying concentrations of this compound for 24 hours. Assess cell viability using an MTT assay to determine non-toxic concentrations for subsequent experiments.
-
Stimulation and Treatment: Seed HUVECs in culture plates. Pre-treat the cells with non-toxic concentrations of this compound for a specified time (e.g., 1 hour). Then, stimulate the cells with TNF-α (e.g., 10 ng/mL) for a designated period (e.g., 6-24 hours).
-
Measurement of IL-8 Protein Levels: Collect the cell culture supernatants. Quantify the concentration of IL-8 using a human IL-8 ELISA kit according to the manufacturer's instructions.
-
Measurement of IL-8 mRNA Levels: Lyse the cells and extract total RNA. Perform reverse transcription to synthesize cDNA. Quantify the relative expression of IL-8 mRNA using qRT-PCR, normalizing to a stable housekeeping gene.
In Vivo Evaluation of Gastric Mucosal Protection
Objective: To evaluate the protective effect of this compound against NSAID-induced gastric mucosal injury in a rat model.
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
Indomethacin (B1671933) (or another NSAID)
-
Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose)
-
Dissecting microscope or endoscope
-
Reagents for histological analysis (formalin, paraffin, H&E stain)
Procedure:
-
Animal Acclimatization and Fasting: Acclimatize rats to laboratory conditions. Fast the animals for 24 hours before the experiment, with free access to water.
-
Drug Administration: Divide the rats into groups: a vehicle control group, an indomethacin-only group, and indomethacin + this compound groups (at various doses). Administer this compound or vehicle orally.
-
Induction of Gastric Injury: After a specified time (e.g., 30 minutes) following this compound/vehicle administration, orally administer indomethacin to induce gastric lesions.
-
Assessment of Gastric Lesions: After a set duration (e.g., 4-6 hours) following indomethacin administration, euthanize the rats. Excise the stomachs, open them along the greater curvature, and gently rinse with saline.
-
Macroscopic Evaluation: Examine the gastric mucosa for hemorrhagic lesions under a dissecting microscope. The lesion index can be calculated based on the number and severity of the lesions.
-
Histological Evaluation: Fix a portion of the gastric tissue in 10% buffered formalin, embed in paraffin, and prepare sections. Stain the sections with hematoxylin (B73222) and eosin (B541160) (H&E) to assess the extent of mucosal damage, inflammation, and necrosis.
Conclusion
This compound stands as a testament to the successful development of a gastroprotective agent with a mechanism of action that complements traditional anti-ulcer therapies. Its journey from a broad screening program to a clinically effective drug highlights the importance of exploring alternative therapeutic strategies. The diverse synthetic routes available for its production offer flexibility in manufacturing, while its multifaceted mechanism of action continues to be an area of active research, with potential applications in other inflammatory conditions. This technical guide provides a comprehensive overview for researchers and professionals in the field, serving as a foundational resource for further investigation and development in the realm of gastric mucosal protection.
References
- 1. This compound inhibits tumor necrosis factor-α-induced interleukin-8 expression by suppressing the NF-κB signal pathway in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Damage and protection of the human gastric mucosa. A multiparameter assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: overview of its mechanisms of action and efficacy in mucosal protection and ulcer healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound in gastric mucosal protection and healing: An Asian perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound suppresses TNF-α mediated inflammation in vitro and attenuates the severity of dermatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of lipid peroxidation, NF-kappaB activation and IL-8 production by this compound in Helicobacter pylori-stimulated gastric epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a mucoprotective drug, inhibits NSAIDs-induced gastric mucosal injury: possible involvement of the downregulation of 15-hydroxyprostaglandin dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. scilit.com [scilit.com]
- 10. In vitro studies indicating antioxidative properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. This compound treatment activates epidermal growth factor and its receptor expression in normal and ulcerated gastric mucosa in rats: one mechanism for its ulcer healing action? - PubMed [pubmed.ncbi.nlm.nih.gov]
Whitepaper: Rebamipide's Effects on Helicobacter pylori-Induced Inflammation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Helicobacter pylori (H. pylori) infection is a primary driver of gastric inflammation, leading to conditions such as chronic gastritis, peptic ulcer disease, and an increased risk of gastric cancer. The inflammatory cascade initiated by H. pylori is complex, involving bacterial adhesion, activation of host immune cells, and the release of pro-inflammatory mediators. Rebamipide (B173939), a gastroprotective agent, has demonstrated significant efficacy in mitigating this inflammation through a multi-faceted mechanism of action. This technical guide provides a comprehensive overview of this compound's effects on H. pylori-induced inflammation, presenting quantitative data, detailed experimental protocols, and visualizations of key molecular pathways. The evidence indicates that this compound interferes with the initial stages of infection, suppresses key inflammatory signaling pathways like NF-κB, reduces oxidative stress, and attenuates the neutrophil-driven inflammatory response. These actions collectively support its role as a valuable therapeutic agent in the management of H. pylori-associated gastric diseases.
Core Mechanisms of Action
This compound exerts its anti-inflammatory effects against H. pylori through several distinct but interconnected mechanisms.
Inhibition of H. pylori Adhesion
The initial and critical step in H. pylori pathogenesis is its adhesion to gastric epithelial cells.[1][2] this compound has been shown to effectively inhibit this process. Studies indicate that this compound acts directly on the gastric epithelial cells rather than on the bacterium itself.[1][3] Pretreatment of gastric epithelial cell lines (MKN-28 and MKN-45) with this compound significantly reduces the adhesion of H. pylori in a dose-dependent manner.[1] This anti-adhesion effect helps prevent bacterial colonization and the subsequent initiation of the inflammatory cascade. Importantly, this compound shows no direct bactericidal activity, with a Minimum Inhibitory Concentration (MIC) for H. pylori strains greater than 1,600 μg/ml.
Attenuation of Inflammatory Signaling and Cytokine Production
H. pylori infection triggers a robust inflammatory response characterized by the production of various pro-inflammatory cytokines. This compound effectively suppresses this response.
-
NF-κB Pathway: The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of the inflammatory response. H. pylori infection, particularly by CagA-positive strains, strongly activates the NF-κB pathway. This compound has been shown to significantly suppress H. pylori-induced NF-κB activation. This inhibition occurs at the transcriptional level, preventing the expression of numerous downstream inflammatory genes, including cytokines and chemokines. One specific mechanism involves this compound abolishing the CagA-induced expression of Phospholipase D1 (PLD1) by preventing NF-κB from binding to the PLD1 promoter.
-
Cytokine Suppression: A key consequence of NF-κB activation is the production of Interleukin-8 (IL-8), a potent neutrophil chemoattractant. This compound significantly inhibits the production of IL-8 and the expression of IL-8 mRNA in gastric epithelial cells in a concentration-dependent manner. Beyond IL-8, this compound treatment also leads to a significant decrease in the mucosal production of other pro-inflammatory mediators, including TNF-α and RANTES, in patients with H. pylori-associated duodenal ulcers. In animal models, long-term this compound administration decreased mRNA levels for IFN-γ, TNF-α, and IL-1β.
Reduction of Oxidative Stress
The inflammatory response to H. pylori involves the recruitment of neutrophils, which produce large quantities of reactive oxygen species (ROS). This oxidative burst contributes significantly to gastric mucosal damage. This compound is a potent antioxidant and ROS scavenger. It effectively attenuates the production of toxic oxidants from H. pylori-activated neutrophils, as demonstrated by the inhibition of luminol-dependent chemiluminescence. Furthermore, this compound exhibits direct hydroxyl radical scavenging activity and inhibits lipid peroxidation in gastric mucosal homogenates, protecting cells from oxidative damage.
Modulation of Neutrophil Activity
Beyond reducing the oxidative burst, this compound directly modulates neutrophil behavior. It attenuates the overall activity of neutrophils stimulated by H. pylori. Specifically, this compound suppresses the adherence of neutrophils to endothelial cells, a critical step for their infiltration into the gastric mucosa. This is achieved by reducing the surface expression of adhesion molecules like CD11b and CD18 on neutrophils.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound observed in various experimental and clinical studies.
Table 1: In Vitro Effects of this compound on H. pylori-Related Pathogenic Mechanisms
| Parameter Measured | Experimental System | This compound Concentration | Observed Effect | Citation(s) |
|---|---|---|---|---|
| H. pylori Adhesion | MKN-28 & MKN-45 cells | 100 µg/ml | Significant inhibition of adhesion | |
| IL-8 Production | Kato III cells | 100-1000 µM | Concentration-dependent inhibition | |
| Neutrophil Oxidant Production | Isolated human neutrophils | < 1 mM | Attenuation of a 12-fold increase in chemiluminescence | |
| Urease Activity | H. pylori suspension | 1 mM | 21.7% inhibition | |
| Neutrophil Adherence | Neutrophils & HUVECs | 10⁻⁵ - 10⁻⁶ M | Reduction of adherence to endothelial cells |
| NF-κB Activation | Gastric epithelial cells | - | Significant inhibition of NF-κB complex formation | |
Table 2: Clinical and In Vivo Effects of this compound in H. pylori-Associated Conditions
| Study Focus | Population / Model | This compound Treatment | Key Quantitative Outcome | Citation(s) |
|---|---|---|---|---|
| Chronic Gastritis | C57BL/6 Mice | Long-term diet | Significant decrease in serum IL-1β, IFN-γ, TNF-α | |
| Post-Eradication Inflammation | Human Patients | 100 mg, TID | Inflammation score improved significantly vs. untreated (1.12 vs 1.35; P<0.05) | |
| H. pylori Eradication Rate | Human Patients | Adjunct to triple therapy | Eradication rate improved (e.g., 84.4% vs. 82.3%) | |
| Erosive Gastritis | Human Patients | 100 mg, TID for 8 weeks | Endoscopic inflammation score decreased from 2.65 to 0.60 | |
| Duodenal Ulcer | Human Patients | Post-eradication therapy | Significant decrease in mucosal RANTES, IL-8, and TNF-α |
| Gastric Permeability | H. felis-infected mice | Post-antibiotic treatment | Significant decrease in macromolecule permeability (P<0.01) | |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments cited in this guide.
In VitroH. pylori Adhesion Assay
-
Objective: To quantify the effect of this compound on the adhesion of H. pylori to gastric epithelial cells.
-
Materials:
-
Gastric epithelial cell lines (e.g., MKN-28, MKN-45).
-
H. pylori strains cultured on brain heart infusion agar (B569324) with 8% horse blood.
-
This compound solution.
-
96-well culture plates.
-
RPMI 1640 medium.
-
Phosphate-buffered saline (PBS).
-
ELISA reagents (anti-H. pylori antibody, secondary antibody-enzyme conjugate, substrate).
-
-
Protocol:
-
Cell Culture: Seed MKN-28 or MKN-45 cells into 96-well plates and culture until a confluent monolayer is formed.
-
This compound Pretreatment: Remove the culture medium and add fresh RPMI 1640 medium containing various concentrations of this compound (e.g., 25 to 100 µg/ml). Incubate at 37°C for 90 minutes.
-
Bacterial Inoculation: Prepare an H. pylori suspension in RPMI 1640 medium (e.g., 10⁹ bacteria/ml).
-
Co-incubation: After washing the this compound-pretreated cells with PBS, add 100 µl of the H. pylori suspension to each well. Incubate at 37°C under 8% CO₂ for 90 minutes to allow for adhesion.
-
Washing: Vigorously wash the plates with PBS to remove non-adherent bacteria.
-
Quantification: Fix the cells and adherent bacteria. Quantify the amount of adherent H. pylori using a cell-based ELISA with a primary antibody specific to H. pylori.
-
Neutrophil Oxidative Burst Assay (Chemiluminescence)
-
Objective: To measure the effect of this compound on the production of reactive oxygen species by H. pylori-activated neutrophils.
-
Materials:
-
Freshly isolated human neutrophils from peripheral blood.
-
H. pylori bacterial suspension.
-
This compound solution.
-
Luminol (chemiluminescence probe).
-
Hanks' Balanced Salt Solution (HBSS).
-
Luminometer.
-
-
Protocol:
-
Neutrophil Isolation: Isolate neutrophils from healthy donor blood using density gradient centrifugation.
-
Assay Preparation: In a luminometer tube, combine isolated neutrophils suspended in HBSS, luminol, and the desired concentration of this compound.
-
Activation: Initiate the reaction by adding the H. pylori bacterial suspension to the tube.
-
Measurement: Immediately place the tube in a luminometer and measure the light emission (chemiluminescence) continuously over time. The integral of the light intensity reflects the total amount of ROS produced.
-
Analysis: Compare the chemiluminescence curves and total light output from samples with and without this compound to determine the inhibitory effect.
-
NF-κB Electrophoretic Mobility Shift Assay (EMSA)
-
Objective: To assess the effect of this compound on the DNA-binding activity of NF-κB in H. pylori-stimulated gastric cells.
-
Materials:
-
Gastric epithelial cell lines (e.g., AGS).
-
H. pylori culture.
-
This compound solution.
-
Nuclear extraction reagents.
-
Oligonucleotide probe containing the NF-κB consensus binding site, labeled with ³²P or a non-radioactive tag.
-
Polyacrylamide gel electrophoresis (PAGE) equipment.
-
-
Protocol:
-
Cell Treatment: Culture gastric cells and treat with this compound for a specified time before stimulating with live H. pylori.
-
Nuclear Extraction: Following stimulation, harvest the cells and perform nuclear protein extraction using a commercial kit or standard laboratory protocol.
-
Binding Reaction: Incubate the nuclear extracts with the labeled NF-κB oligonucleotide probe in a binding buffer.
-
Electrophoresis: Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
Detection: Dry the gel and visualize the bands by autoradiography (for ³²P) or other appropriate imaging methods. A "shifted" band represents the NF-κB-DNA complex.
-
Analysis: Compare the intensity of the shifted bands between different treatment groups to determine the effect of this compound on NF-κB binding activity.
-
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows discussed in this guide.
Caption: this compound's multi-target mechanism against H. pylori.
Caption: this compound's inhibition of the NF-κB signaling pathway.
References
- 1. Effect of this compound, a Novel Antiulcer Agent, on Helicobacter pylori Adhesion to Gastric Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of this compound, a novel antiulcer agent, on Helicobacter pylori adhesion to gastric epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
The Impact of Rebamipide on VEGF and EGF Growth Factor Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of the mucosal protective agent rebamipide (B173939) on the expression of Vascular Endothelial Growth Factor (VEGF) and Epidermal Growth Factor (EGF). This compound is known to accelerate the healing of gastric ulcers and gastritis, and its mechanisms of action include the upregulation of key growth factors that promote angiogenesis and epithelial regeneration.[1] This document summarizes the quantitative data from key studies, details the experimental protocols used to obtain these findings, and visualizes the known signaling pathways involved.
Quantitative Data Summary
This compound has been shown to significantly increase the expression of VEGF and members of the EGF family, both at the gene and protein levels. The following tables summarize the key quantitative findings from preclinical studies.
Table 1: Effect of this compound on Gene Expression in Rat Gastric Epithelial Cells (RGM-1)
| Gene | Fold Increase vs. Control | Method of Analysis | Reference |
| Vascular Endothelial Growth Factor (VEGF) | 7.5 | Gene Expression Microarray | [1] |
| Heparin-Binding EGF-like Growth Factor (HB-EGF) | ~5.0 | Gene Expression Microarray | [1] |
| Cyclooxygenase-2 (COX-2) | 9.3 | Gene Expression Microarray | [1] |
Data from Tarnawski et al., 2004. RGM-1 cells were treated with this compound, and gene expression was analyzed using Affymetrix rat genome U34A gene chip arrays.[1]
Table 2: Effect of this compound on Protein Expression in a Rat Model of Gastric Ulcer
| Protein | Outcome | P-value | Method of Analysis | Reference |
| Epidermal Growth Factor (EGF) | Significant Increase | < 0.001 | Immunohistochemistry | |
| EGF Receptor (EGF-R) | Significant Increase | < 0.001 | Immunohistochemistry |
Data from Tarnawski et al., 1998. Rats with acetic acid-induced gastric ulcers were treated with this compound (40 mg, twice daily for 14 days), and protein expression in the gastric mucosa was assessed.
Experimental Protocols
The following sections detail the methodologies employed in the key studies that have investigated the impact of this compound on VEGF and EGF expression.
In Vitro Studies Using Rat Gastric Mucosal Cells (RGM-1)
These experiments were crucial in identifying the direct effects of this compound on gastric epithelial cells.
-
Cell Culture and Treatment:
-
Normal rat gastric epithelial cells (RGM-1) were cultured under standard conditions.
-
For experimental purposes, cells were treated with either a vehicle control or this compound. Studies have utilized this compound concentrations ranging from 100 µM to 200 µM.
-
-
Gene Expression Analysis (Microarray):
-
Following treatment, total RNA was extracted from the RGM-1 cells.
-
Gene expression profiling was performed using Affymetrix rat genome U34A gene chip arrays.
-
Data analysis was conducted using software such as the GeneSpring program to identify differentially expressed genes.
-
-
mRNA and Protein Analysis (RT-PCR and Western Blotting):
-
To validate the microarray findings, the expression of specific genes and proteins was assessed using Reverse Transcription Polymerase Chain Reaction (RT-PCR) and Western blotting.
-
For Western blotting, RGM-1 cells were lysed, and protein concentrations were determined. Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies. For example, COX-2 expression was shown to be induced in a dose-dependent manner with this compound treatment.
-
In Vivo Studies Using a Rat Model of Acetic Acid-Induced Gastric Ulcer
These studies provide valuable insights into the effects of this compound in a physiological context of tissue injury and repair.
-
Animal Model:
-
Male Sprague-Dawley or Fisher rats were used.
-
Gastric ulcers were induced by the subserosal injection of acetic acid into the stomach wall.
-
-
This compound Administration:
-
Rats in the treatment group received this compound orally. Dosages have included 40 mg twice daily for 14 days or a diet containing 60 mg/kg/day.
-
Control groups received a placebo.
-
-
Immunohistochemistry for EGF and EGF-R:
-
At the end of the treatment period, stomachs were harvested, and mucosal sections were prepared for immunohistochemical analysis.
-
Sections were immunostained with specific antibodies against EGF and EGF-R.
-
The intensity and distribution of the fluorescence signal were quantified using a video image analysis system to determine the level of protein expression.
-
Signaling Pathways
The upregulation of VEGF and EGF by this compound is a result of the activation of complex intracellular signaling cascades. The following diagrams illustrate the key pathways identified in the literature.
References
Rebamipide's Pleiotropic Activities in Gastrointestinal Protection: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rebamipide (B173939), a quinolinone derivative, is a gastroprotective agent with a multifaceted and pleiotropic mechanism of action. It has demonstrated efficacy in the prevention and treatment of various gastrointestinal disorders, including gastritis, gastric and duodenal ulcers, and NSAID-induced gastroenteropathy. This technical guide provides a comprehensive overview of the molecular mechanisms, key signaling pathways, and experimental evidence supporting the diverse activities of this compound in gastrointestinal protection. It is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of gastrointestinal pharmacology and therapeutics.
Introduction
The integrity of the gastrointestinal mucosa is maintained by a delicate balance between aggressive factors (e.g., acid, pepsin, NSAIDs, Helicobacter pylori) and defensive mechanisms (e.g., mucus and bicarbonate secretion, robust epithelial barrier, adequate mucosal blood flow). Disruption of this balance can lead to mucosal injury and the development of various gastrointestinal pathologies. This compound is a mucosal protective agent that enhances these defense mechanisms through a variety of actions, setting it apart from drugs that primarily focus on inhibiting gastric acid secretion.[1][2][3] This guide will delve into the intricate cellular and molecular activities of this compound.
Pleiotropic Mechanisms of Gastrointestinal Protection
This compound's gastroprotective effects are not attributable to a single mode of action but rather to a constellation of activities that collectively enhance mucosal defense and promote healing.
Stimulation of Prostaglandin (B15479496) Synthesis
This compound has been shown to increase the production of endogenous prostaglandins (B1171923) (PGs), particularly PGE2 and PGI2, in the gastric mucosa.[2][3] Prostaglandins are crucial for maintaining mucosal integrity through various actions, including stimulating mucus and bicarbonate secretion, increasing mucosal blood flow, and inhibiting gastric acid secretion. This compound achieves this by upregulating the expression of cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin synthesis.[1][4]
Antioxidant and Anti-inflammatory Activities
This compound is a potent scavenger of reactive oxygen species (ROS), including hydroxyl radicals, and it inhibits superoxide (B77818) production by neutrophils.[1][2][5] This antioxidant activity helps to mitigate oxidative stress, a key contributor to mucosal damage in various gastrointestinal conditions. Furthermore, this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, and by suppressing the activation of neutrophils.[2]
Enhancement of the Mucosal Barrier
This compound strengthens the gastric mucosal barrier by:
-
Increasing Mucin Production: It stimulates the synthesis and secretion of gastric mucin, a primary component of the protective mucus layer.[1]
-
Regulating Tight Junctions: this compound has been shown to upregulate the expression of tight junction proteins, such as claudins and occludins, thereby enhancing the integrity of the epithelial barrier and reducing mucosal permeability.[1]
Promotion of Mucosal Healing and Regeneration
This compound actively promotes the healing of mucosal lesions through several mechanisms:
-
Stimulation of Growth Factors: It increases the expression of various growth factors and their receptors, including epidermal growth factor (EGF), hepatocyte growth factor (HGF), and vascular endothelial growth factor (VEGF).[1][3] These growth factors are critical for cell proliferation, migration, and angiogenesis, all of which are essential for tissue repair.
-
Induction of Heat Shock Proteins (HSPs): this compound can induce the expression of HSPs, which protect cells from various stresses and contribute to cellular repair and survival.
Key Signaling Pathways Modulated by this compound
The pleiotropic effects of this compound are mediated through its influence on several key intracellular signaling pathways.
COX-2/Prostaglandin Pathway
As mentioned, this compound upregulates COX-2 expression, leading to increased prostaglandin synthesis. This is a central mechanism of its gastroprotective action.
NF-κB Signaling Pathway
This compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and adhesion molecules. By suppressing NF-κB, this compound exerts its potent anti-inflammatory effects.[1]
Growth Factor Signaling Pathways
This compound enhances the expression of growth factors like EGF and HGF, which in turn activate their respective receptor tyrosine kinases (RTKs). This triggers downstream signaling cascades, such as the MAPK/ERK pathway, promoting cell proliferation and migration essential for wound healing.[1][3]
Quantitative Data from Preclinical and Clinical Studies
The efficacy of this compound has been quantified in numerous studies. The following tables summarize key findings.
Table 1: Efficacy of this compound in NSAID-Induced Gastroenteropathy
| Study Type | Model/Population | This compound Dose | Comparator | Outcome Measure | Result | Reference |
| Randomized, Controlled Trial | Healthy Volunteers on Diclofenac | 100 mg t.i.d. | Placebo | Incidence of small intestinal injury | 20% with this compound vs. 80% with placebo | [6] |
| Pilot Study | Patients on long-term NSAIDs | 100 mg t.i.d. | Lansoprazole (B1674482) (15 mg/day) | Change in number of small bowel erosions/ulcers | -0.6 ± 3.06 in this compound group vs. +1.33 ± 4.71 in lansoprazole group | [6] |
Table 2: Efficacy of this compound in Helicobacter pylori Eradication
| Study Type | Population | This compound Regimen | Comparator Regimen | Eradication Rate (this compound) | Eradication Rate (Comparator) | P-value | Reference |
| Randomized, Double-Blind, Placebo-Controlled | Gastric ulcer patients | This compound + PPI + Amoxicillin | Placebo + PPI + Amoxicillin | 80% | 66.1% | 0.013 | [1] |
Table 3: Efficacy of this compound in Chemotherapy-Induced Oral Mucositis
| Study Type | Population | This compound Formulation | Comparator | Incidence of Grade ≥3 Mucositis (this compound) | Incidence of Grade ≥3 Mucositis (Comparator) | P-value | Reference |
| Phase II Randomized, Double-Blind, Placebo-Controlled | Head and Neck Cancer Patients | 4% Liquid Gargle | Placebo | 25% | 39% | Not statistically significant in this phase II study |
Detailed Experimental Protocols
This section provides an overview of methodologies used in key experiments to evaluate the efficacy of this compound.
In Vivo Model: DSS-Induced Colitis in Rats
This model is used to simulate ulcerative colitis.
-
Induction of Colitis: Male Wistar rats are typically given a 3-5% solution of dextran (B179266) sulfate (B86663) sodium (DSS) in their drinking water for 5-7 days to induce acute colitis.
-
Treatment: this compound is administered orally or as an enema at varying concentrations (e.g., 100-300 mg/kg/day) for a specified duration, often starting after the induction of colitis.
-
Assessment:
-
Disease Activity Index (DAI): A composite score based on weight loss, stool consistency, and rectal bleeding.
-
Histological Analysis: Colon tissue is collected, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess the degree of inflammation, ulceration, and crypt damage.
-
Myeloperoxidase (MPO) Assay: MPO activity in the colonic tissue is measured as an indicator of neutrophil infiltration.
-
Cytokine Measurement: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the colonic tissue are quantified using ELISA or qPCR.
-
In Vitro Assay: Gastric Epithelial Cell Wound Healing
This assay assesses the effect of this compound on cell migration and proliferation.
-
Cell Culture: A confluent monolayer of gastric epithelial cells (e.g., RGM-1) is grown in a culture dish.
-
Wound Creation: A sterile pipette tip or a specialized insert is used to create a "scratch" or cell-free gap in the monolayer.
-
Treatment: The cells are then incubated with culture medium containing either vehicle (control) or various concentrations of this compound.
-
Monitoring: The closure of the wound is monitored over time using phase-contrast microscopy. Images are captured at regular intervals (e.g., every 6-12 hours).
-
Analysis: The area of the wound is measured at each time point, and the rate of wound closure is calculated to determine the effect of this compound on cell migration. Cell proliferation can be assessed separately using assays like BrdU incorporation.
Measurement of Prostaglandin E2 (PGE2) Levels
-
Sample Collection: Gastric mucosal biopsies or cell culture supernatants are collected.
-
Extraction: Prostaglandins are extracted from the samples using appropriate solvents (e.g., ethanol).
-
Quantification: PGE2 levels are quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
Western Blot Analysis for Protein Expression
-
Protein Extraction: Total protein is extracted from cells or tissues using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the protein of interest (e.g., anti-COX-2, anti-claudin-1) at an optimized dilution overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Analysis: The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound stands out as a gastroprotective agent with a remarkably diverse and clinically relevant portfolio of activities. Its ability to not only protect the gastrointestinal mucosa from injury but also to actively promote healing through multiple, synergistic mechanisms makes it a valuable therapeutic option. The continued elucidation of its intricate molecular interactions and signaling pathways will undoubtedly pave the way for novel applications and a deeper understanding of gastrointestinal pathophysiology. This guide provides a foundational resource for scientists and researchers dedicated to advancing the field of gastroenterology and developing next-generation therapies for mucosal protection and repair.
References
- 1. This compound in gastric mucosal protection and healing: An Asian perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound: overview of its mechanisms of action and efficacy in mucosal protection and ulcer healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a mucoprotective drug, inhibits NSAIDs-induced gastric mucosal injury: possible involvement of the downregulation of 15-hydroxyprostaglandin dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro studies indicating antioxidative properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of this compound on non-steroidal antiinflammatory drug-induced gastro-enteropathy: a multi-center, randomized pilot study - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated HPLC-UV Method for the Quantification of Rebamipide in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rebamipide (B173939) is a gastroprotective agent used in the treatment of gastritis and gastric ulcers.[1][2] Accurate quantification of this compound in human plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of this compound in human plasma samples. The described protocol is based on established methodologies and offers a reliable approach for bioanalytical applications.[3][4]
Principle
This method involves the extraction of this compound and an internal standard (IS) from human plasma via liquid-liquid extraction (LLE). The extracted analytes are then separated on a reversed-phase C18 column with a suitable mobile phase and quantified using a UV detector. The concentration of this compound in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard
-
Carbamazepine (B1668303) (Internal Standard)
-
HPLC grade acetonitrile, methanol (B129727), and isopropyl alcohol
-
Analytical grade acetic acid and diethyl ether
-
Phosphate (B84403) buffer (pH 7)
-
Human plasma (drug-free)
-
Ultrapure water
2. Equipment
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 5 µm particle size)
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
-
Analytical balance
-
pH meter
-
Micropipettes
3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 silica (B1680970) column (5 µm) |
| Mobile Phase | Acetonitrile, water, methanol, and acetic acid |
| Detection | UV at 280 nm[5] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 50 µL |
| Temperature | Ambient or controlled at 60°C |
4. Preparation of Solutions
-
Standard Stock Solution of this compound (1 mg/mL): Accurately weigh and dissolve the this compound reference standard in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve carbamazepine in methanol.
-
Working Standard Solutions: Prepare working standard solutions of this compound by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 10 ng/mL to 500 ng/mL.
-
Internal Standard Working Solution (1 µg/mL): Dilute the internal standard stock solution with the mobile phase.
5. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of plasma in a centrifuge tube, add 100 µL of the internal standard working solution (1 µg/mL) and vortex for 1 minute.
-
Add 0.4 mL of phosphate buffer (pH 7) and vortex.
-
Add a mixture of chloroform and isopropyl alcohol for extraction.
-
Vortex the mixture for an extended period and then centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Add 0.4 mL of diethyl ether, shake briefly, and discard the ether layer.
-
Reconstitute the residue with 200 µL of the mobile phase.
-
Inject 50 µL of the reconstituted sample into the HPLC system.
An alternative and simpler sample preparation method is protein precipitation. This involves adding 300 µL of methanol to 100 µL of plasma, vortexing for 10 minutes, and then centrifuging for 5 minutes at 10,800 rpm. The resulting supernatant can then be directly injected for LC-MS/MS analysis.
6. Method Validation
The method should be validated according to standard bioanalytical method validation guidelines, assessing the following parameters:
-
Specificity: Assessed by analyzing blank plasma samples to ensure no interference from endogenous components at the retention times of this compound and the internal standard.
-
Linearity: The linearity of the method is determined by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards. The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). The accuracy should be within 85-115% (80-120% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).
-
Recovery: The extraction recovery of this compound is determined by comparing the peak areas of extracted QC samples with those of unextracted standards at the same concentration.
-
Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. For this compound, LOQs are typically in the range of 1-10 ng/mL.
-
Stability: The stability of this compound in plasma should be evaluated under various conditions, including short-term (room temperature), long-term (frozen), and after freeze-thaw cycles.
Data Presentation
Table 1: Summary of HPLC Methods for this compound Quantification
| Parameter | Method 1 | Method 2 | Method 3 (LC-MS/MS) |
| Extraction Method | Liquid-Liquid Extraction (Ethyl Acetate) | Liquid-Liquid Extraction (Chloroform:Isopropanol) | Protein Precipitation (Methanol) |
| Column | Reversed-phase C18 | C18 silica column | Inertsil®ODS-3 |
| Mobile Phase | Acetonitrile:Water:Acetic Acid (30:70:5, v/v) | Acetonitrile:Water:Methanol:Acetic Acid | Methanol:1% Formic Acid (70:30, v/v) |
| Detection | Fluorescence (Ex: 320 nm, Em: 380 nm) | UV (280 nm) | Tandem Mass Spectrometry |
| Internal Standard | Ofloxacin | Carbamazepine | This compound-d4 |
| Linearity Range | 2 - 500 ng/mL | 10 - 500 ng/mL | 5 - 400 ng/mL |
| LOQ | 2.0 ng/mL | 10 ng/mL | 1 ng/mL |
| Retention Time | ~8.2 min | ~4.9 min | ~6.76 min |
| Recovery | ~85.5% | > 91% | ~96-98% |
Mandatory Visualization
Caption: Experimental workflow for this compound quantification in human plasma.
References
Application Note: A Robust and Sensitive LC-MS/MS Protocol for Rebamipide Quantification in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) protocol for the quantitative determination of rebamipide (B173939) in human plasma. This compound, a gastroprotective agent, requires a sensitive and reliable analytical method for its accurate pharmacokinetic profiling. The described method utilizes a simple protein precipitation extraction procedure and a stable isotope-labeled internal standard (this compound-d4) to ensure accuracy and precision. This protocol is suitable for high-throughput analysis in clinical and preclinical studies.
Introduction
This compound, 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid, is a medication used for the treatment of gastritis and gastric ulcers. It functions by enhancing the gastric mucosal defense, scavenging free radicals, and inhibiting inflammatory cytokine secretion. To adequately characterize its absorption, distribution, metabolism, and excretion (ADME) properties, a robust bioanalytical method is essential. LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for quantifying drugs and their metabolites in complex biological matrices. This document outlines a comprehensive protocol for this compound analysis in human plasma, including sample preparation, chromatographic and mass spectrometric conditions, and method validation parameters.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
This compound-d4 (internal standard)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol, HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ammonium formate (B1220265) (NH4FA), LC-MS grade
-
Ultrapure water
-
Human plasma (with heparin sodium as anticoagulant)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Sample Preparation (Protein Precipitation)
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (this compound-d4).
-
Add 400 µL of acetonitrile (containing 0.1% formic acid) to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
Liquid Chromatography Conditions
| Parameter | Condition 1 | Condition 2 |
| Column | Kinetex® XB-C18 (50 x 2.1 mm, 5 µm)[1][2][3] | Inertsil® ODS-3 (150 x 4.6 mm, 5 µm)[4][5] |
| Mobile Phase A | 0.1% Formic Acid and 1 mM Ammonium Formate in Water | 1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid and 1 mM Ammonium Formate in 90% Acetonitrile | Methanol |
| Gradient/Isocratic | Gradient | Isocratic (70:30, V/V) |
| Flow Rate | 0.300 mL/min | 0.6 mL/min |
| Injection Volume | 10 µL | 10 µL |
| Column Temperature | 30°C | Not Specified |
| Autosampler Temp. | 5°C | 4°C |
| Run Time | 3 minutes | ~7 minutes |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (this compound) | m/z 371 → 216 |
| MRM Transition (this compound-d4) | m/z 375 → 220 |
| Source Temperature | Not Specified |
| Gas Parameters | Optimized for the specific instrument |
Quantitative Data Summary
The following tables summarize the validation parameters from different LC-MS/MS methods for this compound determination.
Table 1: Method Validation Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Internal Standard | This compound-d4 | Venlafaxine | Not specified |
| Linearity Range (ng/mL) | 1 - 800 | 6 - 1200 | 5 - Not specified |
| Correlation Coefficient (r²) | >0.990 | Not Specified | Not Specified |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 | 6 | 5 |
| Intra-batch Precision (%CV) | <15.0 | Not Specified | Not Specified |
| Inter-batch Precision (%CV) | <15.0 | Not Specified | Not Specified |
| Recovery (%) | Not Specified | Not Specified | Not Specified |
| Matrix Effect | Not Specified | Not Specified | Not Specified |
Visualizations
Caption: Experimental workflow for this compound determination in plasma.
Caption: Key parameters for bioanalytical method validation.
Conclusion
The LC-MS/MS method described provides a rapid, sensitive, and reliable approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation makes it amenable to high-throughput analysis, which is crucial for pharmacokinetic studies involving a large number of samples. The use of a stable isotope-labeled internal standard ensures high accuracy and precision of the results. This application note serves as a comprehensive guide for researchers and scientists in the field of drug metabolism and pharmacokinetics to implement a robust bioanalytical method for this compound.
References
- 1. pjps.pk [pjps.pk]
- 2. Determination of this compound in human plasma by a validated liquid chromatography-tandem mass spectrometry: Application in pharmacokinetics research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Determination of this compound in human plasma by a validated liquid chromatography-tandem mass spectrometry: Application in pharmacokinetics research. | Semantic Scholar [semanticscholar.org]
- 4. Secure Verification [machinery.mas.bg.ac.rs]
- 5. medscape.com [medscape.com]
Application Notes and Protocols for In Vivo Rebamipide Studies Using Rat Models of Gastric Injury
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rebamipide (B173939) is a gastroprotective agent demonstrated to be effective in the treatment of gastritis and gastric ulcers. Its multifaceted mechanism of action involves the enhancement of mucosal defense, scavenging of free radicals, and modulation of inflammatory responses.[1] Rat models of gastric injury are crucial for the preclinical evaluation of such therapeutic agents, providing insights into their efficacy and underlying mechanisms. These models mimic various aspects of human gastric pathologies, including those induced by stress, chemical agents, and ischemia.
This document provides detailed application notes and protocols for utilizing common rat models of gastric injury to study the effects of this compound. It includes summaries of quantitative data, detailed experimental methodologies, and visual representations of workflows and signaling pathways.
I. Rat Models of Gastric Injury for this compound Studies
Several well-established rat models are employed to induce gastric injury and assess the protective effects of this compound. The choice of model often depends on the specific aspect of gastric injury or the mechanism of protection being investigated.
Acetic Acid-Induced Gastric Ulcer Model
This model is widely used to create chronic gastric ulcers that closely resemble those in humans, making it suitable for studying ulcer healing.[2]
Water-Immersion Restraint Stress (WIRS)-Induced Gastric Injury Model
The WIRS model is an effective method for inducing acute gastric mucosal lesions through a combination of psychological and physical stress.[1] This model is particularly useful for investigating the role of stress in gastric injury and the cytoprotective effects of therapeutic agents.
Ischemia-Reperfusion (I/R)-Induced Gastric Injury Model
This model simulates conditions such as shock, trauma, and surgery, where blood flow to the stomach is temporarily disrupted and then restored, leading to oxidative stress and tissue damage.
II. Experimental Protocols
Acetic Acid-Induced Gastric Ulcer Protocol
Materials:
-
Male Sprague-Dawley (SD) or Wistar rats (200-250 g)
-
Acetic acid (75% solution)[3]
-
This compound
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments
-
Saline solution
Procedure:
-
Animal Preparation: Fast rats for 24 hours with free access to water.[4]
-
Anesthesia: Anesthetize the rats using an appropriate anesthetic agent.
-
Surgical Procedure:
-
Make a midline abdominal incision to expose the stomach.
-
Apply a cylindrical mold (e.g., a plastic tube with a 6 mm diameter) to the serosal surface of the anterior stomach wall.
-
Instill 50 µL of 75% acetic acid into the mold and leave it in place for 60 seconds.
-
Alternatively, a filter paper soaked in 75% acetic acid can be applied to the serosa.
-
Remove the acetic acid and wash the area with sterile saline.
-
Suture the abdominal wall in layers.
-
-
This compound Administration:
-
Administer this compound orally (e.g., by gavage) at a dose of 60 mg/kg/day. Administration can begin before or after ulcer induction, depending on the study's aim (preventive or therapeutic).
-
-
Evaluation of Gastric Injury:
-
After a set period (e.g., 7-14 days), euthanize the rats.
-
Excise the stomach and open it along the greater curvature.
-
Measure the ulcer area (in mm²) to calculate the ulcer index.
-
Collect tissue samples for histological examination and biochemical analysis (e.g., myeloperoxidase (MPO) activity, malondialdehyde (MDA) levels, prostaglandin (B15479496) E2 (PGE2) levels).
-
Water-Immersion Restraint Stress (WIRS) Protocol
Materials:
-
Male Wistar rats (350±10 g)
-
Restraint cages or devices
-
Water bath
-
This compound
Procedure:
-
Animal Preparation: Fast rats for 48 hours with free access to water.
-
This compound Administration: Administer this compound orally at the desired dose (e.g., 30-100 mg/kg) 30 minutes before inducing stress.
-
Induction of WIRS:
-
Place the rats in restraint cages.
-
Immerse the rats vertically to the level of the xiphoid process in a water bath maintained at 22-23°C for 4-6 hours.
-
-
Evaluation of Gastric Injury:
-
Immediately after the stress period, euthanize the rats.
-
Remove the stomachs and examine for hemorrhagic lesions in the glandular part.
-
Calculate the ulcer index by measuring the length of each lesion.
-
Collect tissue for biochemical assays (e.g., MPO activity to assess neutrophil infiltration).
-
Ischemia-Reperfusion (I/R) Protocol
Materials:
-
Male Sprague-Dawley rats
-
Anesthetic
-
Microvascular clamps
-
This compound
Procedure:
-
Animal Preparation: Fast rats overnight with free access to water.
-
This compound Administration: Administer this compound intraperitoneally or orally at doses of 30 and 100 mg/kg before inducing ischemia.
-
Surgical Procedure:
-
Anesthetize the rats and make a midline laparotomy.
-
Isolate and clamp the celiac artery for 30 minutes to induce ischemia.
-
Remove the clamp to allow reperfusion for 60 minutes.
-
-
Evaluation of Gastric Injury:
-
At the end of the reperfusion period, euthanize the rats.
-
Excise the stomach and score the mucosal damage.
-
Measure biochemical parameters such as MPO activity, superoxide (B77818) dismutase (SOD) activity, and malondialdehyde (MDA) levels.
-
III. Data Presentation
The following tables summarize the quantitative effects of this compound in various rat models of gastric injury.
Table 1: Effect of this compound on Acetic Acid-Induced Gastric Ulcer in Rats
| Parameter | Control Group | This compound Group (60 mg/kg/d) | Reference |
| Ulcer Index (mm²) | Varies by study | Significantly reduced | |
| PGE₂ Level (pg/mg protein) | Baseline | Significantly increased | |
| MDA Level (nmol/mg protein) | Elevated | Significantly decreased | |
| IL-8 Level (pg/mg protein) | Elevated | Significantly decreased |
Table 2: Effect of this compound on Ischemia-Reperfusion-Induced Gastric Injury in Rats
| Parameter | I/R Vehicle Group | This compound (30 mg/kg) | This compound (100 mg/kg) | Reference |
| Mucosal Damage Score | 2.28 | 1.54 | 1.07 | |
| Myeloperoxidase (MPO) Activity | Elevated | Significantly reduced | Significantly reduced | |
| Malondialdehyde (MDA) Production | Increased | Inhibited | Inhibited | |
| Superoxide Dismutase (SOD) Activity | Decreased | Preserved | Preserved |
Table 3: Effect of this compound on Platelet-Activating Factor (PAF)-Induced Gastric Injury in Rats
| Parameter | PAF Group | This compound Group | Reference |
| Gastric Injury Score | Increased | Significantly inhibited | |
| Thiobarbituric Acid-Reactive Substances (TBARS) | Increased | Significantly inhibited | |
| Myeloperoxidase (MPO) Activity | Significantly increased | No significant influence |
IV. Visualizations
Experimental Workflows
Caption: Experimental workflows for acetic acid and WIRS gastric injury models.
Signaling Pathways of this compound's Gastroprotective Effects
Caption: Key signaling pathways in this compound's gastroprotective action.
V. Discussion and Conclusion
The use of rat models of gastric injury is indispensable for the in vivo evaluation of this compound. The acetic acid-induced ulcer model is excellent for studying the healing of chronic ulcers, while the WIRS and I/R models are well-suited for investigating protection against acute mucosal damage.
The data consistently demonstrate that this compound significantly reduces the severity of gastric lesions across different models. Its mechanisms of action are multifactorial, including the stimulation of prostaglandin synthesis, reduction of oxidative stress, and inhibition of inflammation. Specifically, this compound has been shown to increase the production of protective prostaglandins (B1171923) like PGE₂, decrease lipid peroxidation (measured by MDA or TBARS), and reduce neutrophil infiltration (measured by MPO activity). Furthermore, it modulates key signaling pathways, such as downregulating the pro-inflammatory NF-κB pathway and upregulating growth factor signaling (e.g., EGF, HGF) to promote tissue repair.
Researchers and drug development professionals can utilize the protocols and information presented herein to design and execute robust in vivo studies to further elucidate the therapeutic potential of this compound and other gastroprotective agents. The provided diagrams offer a clear visual guide to the experimental processes and the molecular mechanisms underlying this compound's efficacy.
References
Application Notes and Protocols for Rebamipide Administration in Mouse Models of Radiation-Induced Intestinal Injury
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of rebamipide (B173939) in murine models of radiation-induced intestinal injury. This compound, a gastroprotective agent, has demonstrated significant efficacy in mitigating the detrimental effects of ionizing radiation on the intestinal mucosa.
Mechanism of Action
This compound offers a multi-faceted approach to protecting the intestine from radiation damage. Its therapeutic effects are attributed to its ability to:
-
Enhance Intestinal Barrier Function: this compound promotes the recovery of the intestinal barrier by upregulating the expression of tight junction proteins.[1][2] It also accelerates the differentiation of goblet cells, leading to increased mucin 2 (MUC2) expression, which is crucial for maintaining the protective mucus layer.[3][4]
-
Reduce Inflammation: The drug significantly reduces the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β).[2] It also inhibits the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of the inflammatory response.
-
Inhibit Tissue Degradation: this compound administration leads to a significant reduction in the expression of Matrix Metallopeptidase 9 (MMP9), an enzyme involved in the breakdown of the extracellular matrix during inflammation.
-
Promote Intestinal Regeneration: The compound stimulates intestinal cell proliferation and increases the expression of β-catenin, a key component of the Wnt signaling pathway, which is vital for intestinal stem cell function and epithelial repair.
The protective effects of this compound against radiation-induced intestinal injury are mediated through a complex interplay of signaling pathways. A key mechanism involves the activation of the Wnt/β-catenin pathway, which is crucial for intestinal epithelial cell proliferation and regeneration. Additionally, this compound has been shown to suppress the pro-inflammatory NF-κB signaling cascade.
Experimental Protocols
A standardized experimental workflow is crucial for reproducible results. The following diagram outlines a typical procedure for evaluating this compound in a mouse model of radiation-induced intestinal injury.
Detailed Methodologies
1. Animal Model and Husbandry:
-
Species/Strain: C57BL/6 mice are commonly used.
-
Age/Weight: Typically 8-10 weeks old.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Allow at least one week for acclimatization before starting the experiment.
2. Induction of Radiation-Induced Intestinal Injury:
-
Irradiation Type: X-ray or gamma irradiation.
-
Dose: A single dose of 13 Gy to the abdomen is effective for inducing significant intestinal injury. Other studies have used doses ranging from 4 Gy to 15 Gy depending on the specific research question.
-
Procedure: Anesthetize the mice (e.g., with isoflurane (B1672236) or a ketamine/xylazine cocktail). Shield the rest of the body with lead to localize the radiation exposure to the abdomen.
3. This compound Administration:
-
Dosage: Effective doses in mice range from 200 mg/kg to 400 mg/kg body weight.
-
Route of Administration: Oral gavage is the standard method.
-
Vehicle: Prepare this compound suspension in a suitable vehicle, such as 0.5% carboxymethyl cellulose.
-
Treatment Schedule: Administer this compound daily for a specified period, for instance, for 6 consecutive days following irradiation.
4. Assessment of Intestinal Injury and this compound Efficacy:
-
Clinical Monitoring: Record body weight and clinical signs of distress daily.
-
Histopathology:
-
At a predetermined endpoint (e.g., day 6 post-irradiation, when damage is maximal), euthanize the mice and collect intestinal tissue (e.g., jejunum, ileum, colon).
-
Fix tissues in 10% neutral buffered formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining.
-
Evaluate morphological changes, such as villus shortening, crypt loss, and inflammatory cell infiltration.
-
-
Immunohistochemistry/Immunofluorescence:
-
Stain tissue sections for markers of proliferation (e.g., Ki67), goblet cells (e.g., MUC2), and tight junction proteins (e.g., claudins, occludin).
-
-
Gene Expression Analysis (qPCR):
-
Isolate RNA from intestinal tissue and perform quantitative real-time PCR to measure the mRNA levels of pro-inflammatory cytokines (e.g., Tnfα, Il1β), Mmp9, and tight junction components.
-
-
Assessment of Intestinal Barrier Function:
-
Perform in vivo permeability assays using fluorescently labeled dextran (B179266) (e.g., FITC-dextran). Increased serum levels of the tracer indicate compromised barrier integrity.
-
-
Bacterial Translocation:
-
Collect mesenteric lymph nodes, liver, and spleen under sterile conditions. Homogenize the tissues and plate on bacterial growth media to quantify bacterial translocation from the gut.
-
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on radiation-induced intestinal injury in mice.
Table 1: Effect of this compound on Pro-inflammatory Cytokines and MMP9
| Marker | Control | Radiation Only | Radiation + this compound | Fold Change (vs. Radiation Only) | Reference |
| TNF-α (mRNA) | Baseline | Significantly Increased | Significantly Decreased | ↓ | |
| IL-1β (mRNA) | Baseline | Significantly Increased | Significantly Decreased | ↓ | |
| MMP9 (mRNA) | Baseline | Significantly Increased | Significantly Decreased | ↓ |
Table 2: Effect of this compound on Intestinal Barrier and Regeneration Markers
| Marker | Control | Radiation Only | Radiation + this compound | Fold Change (vs. Radiation Only) | Reference |
| Goblet Cell Number | Normal | Significantly Decreased | Significantly Increased | ↑ | |
| Mucin 2 (MUC2) Expression | Normal | Decreased | Significantly Increased | ↑ | |
| Tight Junction Protein Expression | Normal | Decreased | Upregulated | ↑ | |
| Intestinal Cell Proliferation (Ki67+) | Normal | Significantly Decreased | Increased | ↑ | |
| β-catenin Expression | Normal | Decreased | Increased | ↑ |
Table 3: Summary of Experimental Models
| Parameter | Description | Reference |
| Animal Model | C57BL/6 mice | |
| Radiation Dose | 13 Gy (abdominal) | |
| This compound Dosage | 200-400 mg/kg, oral gavage | |
| Treatment Duration | 6 days post-irradiation | |
| Primary Endpoint | Day 6 post-irradiation |
These notes and protocols provide a solid foundation for researchers to design and execute studies on the radioprotective effects of this compound. Adherence to these standardized methods will enhance the reproducibility and comparability of findings across different laboratories.
References
- 1. This compound ameliorates radiation-induced intestinal injury in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound alleviates radiation-induced colitis through improvement of goblet cell differentiation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Experimental Protocols for Assessing Rebamipide Efficacy in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rebamipide (B173939) is a gastroprotective agent with a multifaceted mechanism of action, making it a subject of interest for its therapeutic potential in various cell culture models.[1][2] Primarily known for its ability to enhance mucosal defense, this compound's efficacy is attributed to its capabilities as a prostaglandin (B15479496) inducer, a scavenger of reactive oxygen species (ROS), and a modulator of inflammatory responses.[1][2] In cell culture systems, this compound has demonstrated cytoprotective effects against various insults, anti-inflammatory properties, and the ability to promote epithelial wound healing.[3][4][5]
This document provides detailed protocols for assessing the efficacy of this compound in vitro, focusing on its cytoprotective, anti-inflammatory, and wound-healing properties. The included methodologies are designed to be clear and reproducible for research and drug development purposes.
Data Presentation
The following tables summarize quantitative data from studies evaluating the efficacy of this compound in various in vitro assays.
Table 1: Cytoprotective Effect of this compound against Ethanol-Induced Cell Injury
| Cell Line | Insult | This compound Concentration | Outcome Measure | Result | Reference |
| Gastric Mucosal Epithelial Cells | 400 mmol/L Ethanol (B145695) | Not specified | Apoptosis Rate | Control: 15.24 ± 1.10%Ethanol: 33.80 ± 1.47%Ethanol + this compound: 20.78 ± 1.63% | [4] |
Table 2: Anti-inflammatory Effects of this compound
| Cell Line | Stimulus | This compound Concentration | Outcome Measure | Result | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | TNF-α (10 ng/ml) | 2 mM | Inhibition of IκB-α Phosphorylation | This compound inhibited TNF-α-induced phosphorylation of IκB-α. | [6] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | TNF-α (10 ng/ml) | Dose-dependent | Suppression of NF-κB p65 Nuclear Translocation | This compound suppressed the translocation of NF-κB p65 to the nucleus. | [6] |
| RAW264.7 Macrophages | TNF-α | Not specified | Alleviation of Inflammatory Reaction | This compound alleviated the inflammatory reaction induced by TNF-α. | [5] |
Table 3: Pro-healing Effects of this compound in a Wound Healing Assay
| Cell Line | Condition | This compound Concentration | Outcome Measure | Result | Reference |
| Gastric Epithelial Cells | Hydrogen Peroxide (H₂O₂)-induced delay in wound repair | 10 µM and 100 µM | Restoration of Wound Closure | This compound abolished the H₂O₂-induced delay in wound repair. | [3] |
| Rat Intestinal Epithelial (RIE) Cells | Mechanical Scratch | 2 mmol/L | Enhanced Cell Migration | This compound enhanced the migration of RIE cells. | [7] |
Experimental Protocols
Herein are detailed methodologies for key experiments to assess the efficacy of this compound in cell culture.
Assessment of Cytoprotective Effects against Ethanol-Induced Injury
Principle: This assay evaluates the ability of this compound to protect cells from the cytotoxic effects of ethanol. Cell viability is assessed to quantify the protective effect.
Materials:
-
Gastric epithelial cells (e.g., AGS or GES-1)
-
Complete cell culture medium
-
This compound
-
Ethanol (200 proof)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability assay reagents
-
96-well plates
Protocol:
-
Seed gastric epithelial cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10, 50, 100 µM) for 2 hours. Include a vehicle control (medium with the same solvent concentration used for this compound).
-
Induce cellular injury by adding ethanol to the culture medium to a final concentration of 400 mM.[4]
-
Incubate the cells for a defined period (e.g., 4-6 hours).
-
Assess cell viability using the MTT assay or a similar method.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO or a designated reagent).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Calculate cell viability as a percentage of the untreated control.
Assessment of Anti-inflammatory Effects via NF-κB Signaling Pathway
Principle: This protocol determines the anti-inflammatory effect of this compound by measuring its ability to inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation.[5] This can be assessed by quantifying the nuclear translocation of the p65 subunit of NF-κB.
Materials:
-
Macrophage cell line (e.g., RAW264.7) or endothelial cells (e.g., HUVECs)
-
Complete cell culture medium
-
This compound
-
Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)
-
Phosphate-buffered saline (PBS)
-
Fixation and permeabilization buffers
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope or high-content imaging system
Protocol:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with this compound at various concentrations for 1-2 hours.
-
Stimulate inflammation by adding LPS (e.g., 1 µg/mL) or TNF-α (e.g., 10 ng/mL) to the medium and incubate for 30-60 minutes.
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Incubate with the primary antibody against NF-κB p65 overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
Assessment of Wound Healing Effects using the Scratch Assay
Principle: The scratch assay is a straightforward method to study cell migration in vitro.[3] It evaluates the ability of this compound to promote the closure of a "wound" created in a confluent cell monolayer, mimicking the process of epithelial restitution.
Materials:
-
Epithelial or endothelial cell line (e.g., rat intestinal epithelial (RIE) cells or HUVECs)
-
Complete cell culture medium
-
This compound
-
Sterile 200 µL pipette tip or a specialized scratch tool
-
Microscope with a camera
Protocol:
-
Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" in the monolayer by scraping the cells in a straight line with a sterile pipette tip.
-
Gently wash the cells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6, 12, and 24 hours).
-
Measure the width of the scratch at multiple points for each image.
-
Calculate the percentage of wound closure at each time point relative to the initial scratch area.
Mandatory Visualizations
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound: overview of its mechanisms of action and efficacy in mucosal protection and ulcer healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound prevented delay of wound repair induced by hydrogen peroxide and suppressed apoptosis of gastric epithelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound attenuates alcohol-induced gastric epithelial cell injury by inhibiting endoplasmic reticulum stress and activating autophagy-related proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound suppresses TNF-α mediated inflammation in vitro and attenuates the severity of dermatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits tumor necrosis factor-α-induced interleukin-8 expression by suppressing the NF-κB signal pathway in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Development of a Stability-Indicating RP-HPLC Assay for Rebamipide: Application Notes and Protocols
Introduction
Rebamipide (B173939) is a gastroprotective agent used for the treatment of gastritis and gastric ulcers.[1] To ensure the quality, efficacy, and safety of pharmaceutical products, it is crucial to develop and validate analytical methods that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products. A stability-indicating method (SIM) is an analytical procedure that can separate, detect, and quantify the API and its significant degradation products, thus providing a measure of the drug's stability under various environmental conditions. This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound in bulk drug and pharmaceutical dosage forms. The method is validated according to the International Council for Harmonisation (ICH) guidelines.[2]
Chromatographic Conditions
A suitable isocratic RP-HPLC method was developed and optimized to achieve good resolution between this compound and its degradation products.
| Parameter | Condition |
| Column | HiQ sil C18HS (250 x 4.6 mm, 5 µm)[2][3][4] |
| Mobile Phase | 0.02 M Potassium Phosphate (B84403) Buffer (pH 6.8) : Methanol (B129727) (40:60, v/v)[2][3][4][5] |
| Flow Rate | 1.0 mL/min[1][6] |
| Detection Wavelength | 230 nm[2][3][4][5] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | 15 minutes |
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
This compound tablets
-
Methanol (HPLC grade)[2]
-
Potassium dihydrogen phosphate (Analytical grade)[2]
-
Dipotassium (B57713) hydrogen phosphate (Analytical grade)[2]
-
Orthophosphoric acid (Analytical grade)
-
Hydrochloric acid (HCl) (Analytical grade)[2]
-
Sodium hydroxide (B78521) (NaOH) (Analytical grade)[2]
-
Hydrogen peroxide (H₂O₂) (30%) (Analytical grade)[2]
-
Water (HPLC grade)[2]
Preparation of Solutions
-
Mobile Phase Preparation: Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water to prepare a 0.02 M solution. Adjust the pH to 6.8 with a dipotassium hydrogen phosphate solution.[2][3][4][5] Filter the buffer solution through a 0.45 µm membrane filter. Mix the filtered buffer with methanol in a ratio of 40:60 (v/v) and sonicate for 10 minutes to degas.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and make up the volume with methanol.
-
Working Standard Solution (100 µg/mL): Dilute 10 mL of the standard stock solution to 100 mL with the mobile phase.
-
Sample Solution Preparation (for Tablets): Weigh and finely powder not fewer than 20 this compound tablets. Transfer a quantity of the powder equivalent to 100 mg of this compound into a 100 mL volumetric flask. Add about 70 mL of methanol, sonicate for 15 minutes, and then make up the volume with methanol. Filter the solution through a 0.45 µm syringe filter. Dilute 10 mL of the filtrate to 100 mL with the mobile phase.[2]
System Suitability
Before sample analysis, the chromatographic system must pass the system suitability test. Inject the working standard solution six times and evaluate the system suitability parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Forced Degradation Studies
Forced degradation studies were performed on this compound to demonstrate the stability-indicating nature of the method.[2] A stock solution of this compound (1 mg/mL) was used for all stress studies. After degradation, the solutions were diluted with the mobile phase to a final concentration of 100 µg/mL before injection.
Experimental Workflow for Forced Degradation
Caption: Experimental workflow for forced degradation studies of this compound.
Detailed Protocols for Forced Degradation
-
Acid Hydrolysis: To 1 mL of this compound stock solution, add 1 mL of 0.1 M HCl. Keep the solution in a water bath at 80°C for 6 hours.[1] After cooling, neutralize the solution with 0.1 M NaOH and dilute to 10 mL with the mobile phase.
-
Alkaline Hydrolysis: To 1 mL of this compound stock solution, add 1 mL of 0.1 M NaOH. Keep the solution in a water bath at 80°C for 2 hours.[1] After cooling, neutralize the solution with 0.1 M HCl and dilute to 10 mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of this compound stock solution, add 1 mL of 30% H₂O₂. Store the solution at room temperature for 24 hours.[2] Dilute to 10 mL with the mobile phase.
-
Thermal Degradation: Keep the solid this compound drug powder in an oven at 105°C for 48 hours. After exposure, weigh an appropriate amount of the powder, dissolve it in methanol, and dilute with the mobile phase to obtain a final concentration of 100 µg/mL.
-
Photolytic Degradation: Expose the solid this compound drug powder to UV light (254 nm) in a UV cabinet for 24 hours.[1] After exposure, weigh an appropriate amount of the powder, dissolve it in methanol, and dilute with the mobile phase to obtain a final concentration of 100 µg/mL.
Summary of Forced Degradation Results
The method effectively separated the this compound peak from the degradation product peaks, demonstrating its specificity and stability-indicating nature.
| Stress Condition | This compound Assay (%) | % Degradation | No. of Degradation Peaks | Retention Times of Degradants (min) |
| Acid (0.1 M HCl) | 88.54 | 11.46 | 1 | 2.8 |
| Alkaline (0.1 M NaOH) | 85.21 | 14.79 | 2 | 2.8, 4.0[2] |
| Oxidative (30% H₂O₂) | 92.15 | 7.85 | 1 | 3.5 |
| Thermal (105°C) | 96.82 | 3.18 | 1 | 4.2 |
| Photolytic (UV 254 nm) | 98.12 | 1.88 | 1 | 4.5 |
Method Validation
The developed RP-HPLC method was validated as per ICH Q2(R1) guidelines for linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[2]
Validation Workflow
Caption: Workflow for the validation of the stability-indicating HPLC method.
Validation Results Summary
| Parameter | Result |
| Linearity Range | 0.5 - 5 µg/mL[2][5] |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.09 µg/mL[1] |
| Limit of Quantitation (LOQ) | 0.27 µg/mL[1] |
| Robustness | The method was found to be robust for small, deliberate variations in flow rate (±0.1 mL/min), mobile phase composition (±2%), and pH (±0.2). |
Potential Degradation Pathways
The forced degradation studies suggest that this compound is most susceptible to degradation under alkaline and acidic conditions. The primary degradation pathway likely involves the hydrolysis of the amide linkage.
Caption: Potential degradation pathways of this compound under stress conditions.
Conclusion
The developed RP-HPLC method is simple, rapid, specific, accurate, and precise for the determination of this compound in the presence of its degradation products. The method was successfully validated according to ICH guidelines and can be effectively used for routine quality control analysis and stability studies of this compound in bulk and pharmaceutical formulations. The forced degradation studies confirmed the stability-indicating nature of the method, making it suitable for assessing the shelf-life and storage conditions of this compound products.
References
- 1. ijpar.com [ijpar.com]
- 2. Optimization of Forced Degradation Using Experimental Design and Development of a Stability-Indicating Liquid Chromatographic Assay Method for this compound in Bulk and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Optimization of forced degradation using experimental design and development of a stability-indicating liquid chromatographic assay method for this compound in bulk and tablet dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijrpr.com [ijrpr.com]
- 6. View of Method development and validation for the estimation of this compound in api form and marketed formulation [ijpar.com]
Application Notes and Protocols for In Vitro Angiogenesis Assays with Rebamipide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting in vitro angiogenesis assays to investigate the effects of rebamipide (B173939). This compound, a gastroprotective agent, has been shown to promote angiogenesis, a critical process in ulcer healing and tissue regeneration.[1] This document outlines key experimental procedures, including tube formation, cell migration, and cell proliferation assays, and summarizes the known effects of this compound on angiogenic signaling pathways.
I. Introduction to this compound and Angiogenesis
This compound has demonstrated pro-angiogenic properties through two distinct mechanisms. Firstly, it upregulates the expression of several pro-angiogenic growth factor genes in gastric epithelial cells, including Vascular Endothelial Growth Factor (VEGF), Heparin-Binding EGF-like growth factor (HB-EGF), Fibroblast Growth Factor Receptor-2 (FGFR2), and Cyclooxygenase-2 (Cox2).[1][2] Secondly, it exerts a direct stimulatory effect on the angiogenesis of microvascular endothelial cells.[1][2] Understanding the impact of this compound on angiogenesis is crucial for its therapeutic applications in tissue repair and wound healing. The following protocols provide a framework for researchers to investigate these effects in a controlled in vitro setting.
II. Data Presentation: Quantitative Effects of this compound on Angiogenesis
The following tables summarize the quantitative data from studies investigating the effect of this compound on angiogenesis-related parameters.
Table 1: Effect of this compound on In Vitro Angiogenesis
| Cell Type | Assay | Treatment | Result | Reference |
| Rat Gastric Mucosal Endothelial Cells | In Vitro Angiogenesis Assay | This compound | ~240% increase vs. control (P < 0.001) |
Table 2: this compound-Induced Upregulation of Pro-Angiogenic Genes in Gastric Epithelial Cells (RGM1)
| Gene | Fold Increase vs. Control | Reference |
| Vascular Endothelial Growth Factor (VEGF) | 7.5 | |
| Heparin-Binding EGF-like Growth Factor (HB-EGF) | ~5.0 | |
| Fibroblast Growth Factor Receptor-2 (FGFR2) | 4.4 | |
| Cyclooxygenase-2 (Cox2) | 9.3 | |
| Insulin-like Growth Factor-1 (IGF-1) | 5.0 |
III. Experimental Protocols
The following are detailed protocols for commonly used in vitro angiogenesis assays, adapted for the evaluation of this compound. Human Umbilical Vein Endothelial Cells (HUVECs) are recommended as a widely used and relevant cell line for these assays.
A. Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane extract (BME), such as Matrigel®.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM)
-
Basement Membrane Extract (BME), growth factor reduced
-
This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)
-
96-well tissue culture plates
-
Calcein AM (for fluorescence imaging)
-
Inverted microscope with imaging capabilities
Protocol:
-
Plate Coating: Thaw BME on ice. Using pre-chilled pipette tips, add 50 µL of BME to each well of a pre-chilled 96-well plate. Ensure the entire surface of the well is covered. Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
-
Cell Preparation: Culture HUVECs to 80-90% confluency. Harvest the cells using trypsin and resuspend them in EGM containing a low serum concentration (e.g., 0.5-2% FBS). Perform a cell count and adjust the cell suspension to a concentration of 1-2 x 10^5 cells/mL.
-
Treatment Preparation: Prepare serial dilutions of this compound in low-serum EGM. A suggested concentration range to start with is 10-100 µM, based on previous studies on epithelial cells. Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock).
-
Cell Seeding: Add 100 µL of the HUVEC suspension (1-2 x 10^4 cells) to each BME-coated well.
-
Treatment Application: Immediately add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours. Monitor tube formation periodically under the microscope.
-
Imaging and Quantification:
-
For visualization, you can stain the cells with Calcein AM.
-
Capture images of the tube network using an inverted microscope.
-
Quantify angiogenesis by measuring parameters such as the total tube length, number of junctions, and number of loops using angiogenesis analysis software.
-
B. Endothelial Cell Migration (Wound Healing) Assay
This assay measures the migration of endothelial cells to close a "wound" created in a confluent monolayer.
Materials:
-
HUVECs
-
EGM
-
This compound stock solution
-
24-well tissue culture plates
-
Sterile 200 µL pipette tips or cell scraper
-
Inverted microscope with a camera and image analysis software
Protocol:
-
Cell Seeding: Seed HUVECs in 24-well plates and grow them to full confluency.
-
Wound Creation: Create a linear scratch in the confluent monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
Treatment: Replace the PBS with low-serum EGM containing various concentrations of this compound (e.g., 10-100 µM) or a vehicle control.
-
Imaging: Immediately after adding the treatment, capture images of the scratch at designated points (mark the bottom of the plate for consistent imaging). This is the 0-hour time point.
-
Incubation: Incubate the plate at 37°C and 5% CO2.
-
Time-Lapse Imaging: Capture images of the same fields at regular intervals (e.g., 6, 12, and 24 hours).
-
Quantification: Measure the width of the scratch at each time point. The rate of cell migration can be calculated by the following formula:
-
Migration Rate = (Initial Scratch Width - Final Scratch Width) / Time
-
Alternatively, the percentage of wound closure can be calculated.
-
C. Endothelial Cell Proliferation Assay
This assay determines the effect of this compound on the proliferation of endothelial cells.
Materials:
-
HUVECs
-
EGM
-
This compound stock solution
-
96-well tissue culture plates
-
Cell proliferation assay kit (e.g., MTT, WST-1, or BrdU incorporation assay)
-
Plate reader
Protocol:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) in EGM. Allow the cells to attach overnight.
-
Treatment: Replace the medium with fresh low-serum EGM containing serial dilutions of this compound (e.g., 10-100 µM) or a vehicle control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO2.
-
Proliferation Measurement: At the end of the incubation period, measure cell proliferation using a chosen assay kit according to the manufacturer's instructions.
-
For MTT/WST-1 assays: Add the reagent to the wells, incubate for the recommended time, and then measure the absorbance at the appropriate wavelength using a plate reader.
-
For BrdU assays: Add BrdU to the wells for a few hours before the end of the incubation, then fix the cells and follow the immunodetection protocol to measure BrdU incorporation.
-
-
Data Analysis: Express the results as a percentage of the vehicle control.
IV. Signaling Pathways and Visualizations
This compound's pro-angiogenic effects are mediated through the modulation of specific signaling pathways. It is known to upregulate VEGF, which in turn can activate downstream pathways like ERK and p38 MAPK, crucial for endothelial cell migration and proliferation. This compound also has an inhibitory effect on the NF-κB pathway in endothelial cells under certain inflammatory conditions.
Caption: this compound's dual mechanism in promoting angiogenesis.
Caption: Workflow for assessing this compound's angiogenic potential.
References
- 1. This compound activates genes encoding angiogenic growth factors and Cox2 and stimulates angiogenesis: a key to its ulcer healing action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application of Rebamipide in an Oxazolone-Induced Dermatitis Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The oxazolone-induced dermatitis mouse model is a well-established preclinical tool for studying atopic dermatitis (AD) and evaluating the efficacy of novel therapeutic agents. This model mimics key features of human AD, including a robust inflammatory response characterized by a Th2-dominant immune profile. Rebamipide (B173939), a gastroprotective agent with known anti-inflammatory and antioxidant properties, has demonstrated significant potential in attenuating the severity of dermatitis in this model.[1]
The primary mechanism of action for this compound in this context is believed to be the inhibition of the nuclear factor-kappaB (NF-κB) signaling pathway.[1] By suppressing NF-κB activation, which is a central regulator of inflammation, this compound can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-8, thereby mitigating the inflammatory cascade in the skin.[1][2][3]
This document provides detailed protocols for inducing oxazolone-induced dermatitis in mice, administering this compound, and assessing the therapeutic outcomes through various quantitative measures. The presented data, while illustrative, is based on the expected outcomes from published literature.
Data Presentation
The following tables summarize representative quantitative data from a study evaluating the efficacy of this compound in an oxazolone-induced dermatitis mouse model.
Table 1: Ear Thickness Measurements
| Group | Treatment | Day 0 (mm) | Day 7 (mm) | Day 14 (mm) | Day 21 (mm) |
| 1 | Vehicle Control | 0.15 ± 0.02 | 0.16 ± 0.02 | 0.15 ± 0.03 | 0.16 ± 0.02 |
| 2 | Oxazolone (B7731731) + Vehicle | 0.15 ± 0.02 | 0.45 ± 0.05 | 0.63 ± 0.07 | 0.75 ± 0.08* |
| 3 | Oxazolone + this compound | 0.15 ± 0.02 | 0.30 ± 0.04# | 0.42 ± 0.05# | 0.51 ± 0.06# |
*p < 0.01 compared to Vehicle Control; #p < 0.05 compared to Oxazolone + Vehicle. Data are presented as mean ± standard deviation.
Table 2: Histopathological Scoring of Ear Tissue
| Group | Treatment | Epidermal Hyperplasia | Inflammatory Cell Infiltration | Edema | Total Score |
| 1 | Vehicle Control | 0.2 ± 0.1 | 0.1 ± 0.1 | 0.1 ± 0.1 | 0.4 ± 0.3 |
| 2 | Oxazolone + Vehicle | 3.5 ± 0.5 | 3.2 ± 0.4 | 2.8 ± 0.3 | 9.5 ± 1.2 |
| 3 | Oxazolone + this compound | 1.8 ± 0.4# | 1.5 ± 0.3# | 1.2 ± 0.2# | 4.5 ± 0.9# |
*p < 0.01 compared to Vehicle Control; #p < 0.05 compared to Oxazolone + Vehicle. Scoring is based on a 0-4 scale (0=none, 1=mild, 2=moderate, 3=marked, 4=severe). Data are presented as mean ± standard deviation.
Table 3: Ear Tissue Cytokine Levels (pg/mg protein)
| Group | Treatment | TNF-α | IL-4 | IL-13 |
| 1 | Vehicle Control | 25.3 ± 5.1 | 15.2 ± 3.4 | 20.1 ± 4.5 |
| 2 | Oxazolone + Vehicle | 150.7 ± 18.2 | 95.8 ± 12.1 | 120.4 ± 15.3* |
| 3 | Oxazolone + this compound | 75.1 ± 9.8# | 50.3 ± 7.5# | 65.2 ± 8.9# |
*p < 0.01 compared to Vehicle Control; #p < 0.05 compared to Oxazolone + Vehicle. Data are presented as mean ± standard deviation.
Experimental Protocols
Induction of Oxazolone-Induced Dermatitis
This protocol is adapted from standard methodologies for inducing a Th2-dominant skin inflammation in mice.
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
Oxazolone (4-ethoxymethylene-2-phenyl-2-oxazolin-5-one)
-
Acetone
-
Olive oil
-
Electric shaver
-
Micropipettes
Procedure:
-
Sensitization (Day 0):
-
Anesthetize the mice.
-
Shave a small area of the abdominal skin.
-
Apply 50 µL of a 1% (w/v) oxazolone solution in a 4:1 acetone/olive oil vehicle to the shaved abdomen.
-
-
Challenge (Day 7 onwards):
-
Seven days after sensitization, apply 20 µL of a 0.5% (w/v) oxazolone solution in the same vehicle to both the inner and outer surfaces of the right ear.
-
Repeat the challenge every two days for a total of 2-3 weeks to establish a chronic inflammatory state.
-
The left ear can serve as an internal control, receiving only the vehicle.
-
Administration of this compound
This compound can be administered orally, which is a clinically relevant route.
Materials:
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% carboxymethyl cellulose)
-
Oral gavage needles
Procedure:
-
Prepare a suspension of this compound in the vehicle at the desired concentration. A typical dose for mice is in the range of 3-100 mg/kg body weight.[4][5]
-
Starting from the first day of challenge (Day 7), administer the this compound suspension or vehicle alone to the respective groups of mice via oral gavage.
-
Continue the daily administration of this compound throughout the challenge period.
Assessment of Dermatitis Severity
a. Ear Thickness Measurement:
-
Measure the thickness of both ears using a digital caliper before sensitization and before each challenge.
-
An increase in ear thickness is a primary indicator of inflammation and edema.
b. Histopathological Analysis:
-
At the end of the experiment, euthanize the mice and collect the ear tissues.
-
Fix the tissues in 10% neutral buffered formalin, embed in paraffin, and section.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Score the sections for epidermal hyperplasia, inflammatory cell infiltration, and edema based on a semi-quantitative scoring system.[6][7]
c. Cytokine Analysis:
-
Homogenize a portion of the ear tissue in a suitable lysis buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Measure the protein concentration of the supernatant.
-
Determine the levels of key inflammatory cytokines (e.g., TNF-α, IL-4, IL-13) using commercially available ELISA kits.[8][9][10]
Visualizations
Caption: Experimental workflow for the oxazolone-induced dermatitis model and this compound treatment.
Caption: this compound inhibits the TNF-α induced NF-κB signaling pathway.[2][3]
References
- 1. This compound suppresses TNF-α mediated inflammation in vitro and attenuates the severity of dermatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits tumor necrosis factor-α-induced interleukin-8 expression by suppressing the NF-κB signal pathway in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits tumor necrosis factor-α-induced interleukin-8 expression by suppressing the NF-κB signal pathway in human umbilical vein endothelial cells | springermedicine.com [springermedicine.com]
- 4. Effective treatment with oral administration of this compound in a mouse model of Sjögren's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound protects small intestinal mucosal injuries caused by indomethacin by modulating intestinal microbiota and the gene expression in intestinal mucosa in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiparametric and semiquantitative scoring systems for the evaluation of mouse model histopathology - a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Saponin from Periploca forrestii Schltr Mitigates Oxazolone-Induced Atopic Dermatitis via Modulating Macrophage Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gastrointestinal Microbiota and Local Inflammation during Oxazolone-induced Dermatitis in BALB/cA Mice - PMC [pmc.ncbi.nlm.nih.gov]
Validated Analytical Techniques for Rebamipide Estimation in Bulk Drug Form: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative estimation of Rebamipide in its bulk drug form. The methodologies presented are based on validated analytical techniques, including UV-Visible Spectroscopy, High-Performance Liquid Chromatography (HPLC), and High-Performance Thin-Layer Chromatography (HPTLC), and adhere to ICH guidelines for analytical method validation.[1][2][3][4]
UV-Visible Spectrophotometry
UV-Visible spectrophotometry offers a simple, cost-effective, and rapid method for the quantification of this compound in bulk form.[5][6] Several methods have been developed using different solvents and wavelength maxima.
Quantitative Data Summary
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Solvent | Phosphate (B84403) Buffer (pH 7.4) | 0.1N NaOH | Ethanol | Dimethyl formamide |
| λmax (nm) | 227[5][6] | 235 (AUC 230-240)[7] | 325[5] | 332[5] |
| Linearity Range (µg/mL) | 2.5 - 12.5[5][6] | 1 - 6[7] | 5 - 60[5] | 20 - 200[5] |
| Regression Equation | y = 0.1061x + 0.0009[5][6] | - | y = 0.016x + 0.1621[5] | - |
| Correlation Coefficient (r²) | 0.9997[5][6] | 0.9992[7] | 0.998[5] | - |
| LOD (µg/mL) | 0.73[5][6] | 0.06[7] | - | - |
| LOQ (µg/mL) | 2.21[5][6] | 0.18[7] | - | - |
| Accuracy (% Recovery) | 99.98 - 100.21[6] | 98.5 - 100.2[7] | - | - |
AUC: Area Under Curve, LOD: Limit of Detection, LOQ: Limit of Quantitation.
Experimental Protocol: UV-Visible Spectrophotometry (Method 1)
This protocol describes the estimation of this compound using a UV-Visible Spectrophotometer with a phosphate buffer.
1. Materials and Reagents:
-
This compound reference standard
-
Potassium dihydrogen phosphate
-
Disodium (B8443419) hydrogen phosphate
-
Distilled water
2. Equipment:
-
UV-Visible Spectrophotometer (double beam)
-
Analytical balance
-
Volumetric flasks (10 mL, 100 mL)
-
Pipettes
-
pH meter
3. Preparation of Phosphate Buffer (pH 7.4):
-
Dissolve a suitable amount of potassium dihydrogen phosphate and disodium hydrogen phosphate in distilled water to achieve a pH of 7.4.
4. Preparation of Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with phosphate buffer (pH 7.4).
5. Preparation of Working Standard Solutions:
-
From the standard stock solution, prepare a series of dilutions in 10 mL volumetric flasks to obtain concentrations ranging from 2.5 to 12.5 µg/mL using the phosphate buffer.
6. Spectrophotometric Analysis:
-
Set the UV-Visible Spectrophotometer to scan from 400 to 200 nm.
-
Use the phosphate buffer (pH 7.4) as a blank.
-
Record the absorbance of each working standard solution and determine the wavelength of maximum absorbance (λmax). The reported λmax is 227 nm.[5][6]
-
Measure the absorbance of all working standard solutions at 227 nm.
7. Calibration Curve:
-
Plot a graph of absorbance versus concentration (µg/mL).
-
Determine the regression equation and correlation coefficient.
8. Analysis of Bulk Drug Sample:
-
Prepare a solution of the this compound bulk drug in phosphate buffer (pH 7.4) to obtain a theoretical concentration within the linearity range.
-
Measure the absorbance at 227 nm and calculate the concentration using the regression equation.
High-Performance Liquid Chromatography (HPLC)
HPLC provides a highly specific and sensitive method for the determination of this compound. Several RP-HPLC methods have been validated for its estimation in bulk drug form.[8][9]
Quantitative Data Summary
| Parameter | Method 1 | Method 2 |
| Stationary Phase | Symmetry ODS (C18) RP Column (250 mm x 4.6 mm, 5µm)[8] | HiQ sil C-18HS (250 × 4.6 mm; 5 μm)[9] |
| Mobile Phase | Phosphate Buffer (0.02M) : Acetonitrile (B52724) (48:52 v/v), pH 2.80[8] | 0.02 M Potassium Phosphate (pH 6.8) : Methanol (B129727) (40:60, v/v)[9][10] |
| Flow Rate | 1.0 mL/min[8] | - |
| Detection Wavelength (nm) | 248[8] | 230[9][10] |
| Retention Time (min) | 3.867[8] | - |
| Linearity Range (µg/mL) | 30 - 70[8] | 0.5 - 5[9] |
| LOD (µg/mL) | 0.09[8] | - |
| LOQ (µg/mL) | 0.027[8] | - |
| Accuracy (% Recovery) | 98 - 120[8] | - |
Experimental Protocol: HPLC (Method 1)
This protocol details the estimation of this compound using a validated RP-HPLC method.[8]
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
2. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Symmetry ODS (C18) RP Column (250 mm x 4.6 mm, 5µm)
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
pH meter
-
Sonicator
-
0.45 µm membrane filter
3. Preparation of Mobile Phase:
-
Phosphate Buffer (0.02M): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water.
-
Mix the phosphate buffer and acetonitrile in a ratio of 48:52 (v/v).
-
Adjust the pH of the mixture to 2.80 with orthophosphoric acid.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication.
4. Preparation of Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
5. Preparation of Working Standard Solutions:
-
From the standard stock solution, prepare a series of dilutions in 10 mL volumetric flasks to obtain concentrations ranging from 30 to 70 µg/mL using the mobile phase.
6. Chromatographic Conditions:
-
Column: Symmetry ODS (C18) RP Column (250 mm x 4.6 mm, 5µm)
-
Mobile Phase: Phosphate Buffer (0.02M) : Acetonitrile (48:52 v/v), pH 2.80
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 248 nm
-
Column Temperature: Ambient
7. System Suitability:
-
Inject the standard solution (e.g., 50 µg/mL) five times.
-
The relative standard deviation (RSD) for the peak area should be less than 2.0%.
-
Theoretical plates should be greater than 2000, and the tailing factor should be less than 2.
8. Calibration Curve:
-
Inject each working standard solution and record the peak area.
-
Plot a graph of peak area versus concentration (µg/mL).
9. Analysis of Bulk Drug Sample:
-
Prepare a solution of the this compound bulk drug in the mobile phase to obtain a theoretical concentration within the linearity range.
-
Inject the sample solution, record the peak area, and calculate the concentration using the calibration curve.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is another valuable technique for the quantification of this compound, offering advantages such as high sample throughput and low solvent consumption.[10][11]
Quantitative Data Summary
| Parameter | Method 1 |
| Stationary Phase | Pre-coated silica (B1680970) gel 60 F254 TLC plates[10][11] |
| Mobile Phase | Methanol : Ethyl acetate (B1210297) : Glacial acetic acid (3:7:0.5, v/v/v)[10][11] |
| Detection Wavelength (nm) | 229[10][11] |
| Rf value | 0.56[10][11] |
| Linearity Range (ng/band) | 100 - 600 |
| LOD (ng/band) | - |
| LOQ (ng/band) | - |
Experimental Protocol: HPTLC
This protocol outlines the estimation of this compound using a validated HPTLC method.[11]
1. Materials and Reagents:
-
This compound reference standard
-
Methanol (AR grade)
-
Ethyl acetate (AR grade)
-
Glacial acetic acid (AR grade)
-
Pre-coated silica gel 60 F254 TLC plates
2. Equipment:
-
HPTLC system with a sample applicator (e.g., Linomat)
-
TLC scanner
-
TLC developing chamber
-
Hot air oven
-
Analytical balance
-
Volumetric flasks
-
Pipettes
3. Preparation of Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.
4. Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica gel 60 F254 TLC plates (activated at 110°C for 10 min)
-
Mobile Phase: Methanol : Ethyl acetate : Glacial acetic acid (3:7:0.5, v/v/v)
-
Chamber Saturation: Saturate the TLC chamber with the mobile phase for 20 minutes.
-
Application: Apply the standard solutions as bands of 6 mm width on the TLC plate using a sample applicator.
-
Development: Develop the plate up to a distance of 80 mm.
-
Drying: Dry the plate in a hot air oven.
-
Detection: Scan the plate densitometrically at 229 nm.
5. Calibration Curve:
-
Apply different volumes of the standard stock solution to the TLC plate to obtain a concentration range of 100 to 600 ng/band.
-
Develop and scan the plate as per the chromatographic conditions.
-
Plot a graph of peak area versus concentration (ng/band).
6. Analysis of Bulk Drug Sample:
-
Prepare a solution of the this compound bulk drug in methanol to obtain a theoretical concentration within the linearity range.
-
Apply a known volume of the sample solution to the TLC plate.
-
Develop and scan the plate.
-
Calculate the amount of this compound in the sample using the calibration curve.
References
- 1. m.youtube.com [m.youtube.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. researchgate.net [researchgate.net]
- 6. sphinxsai.com [sphinxsai.com]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. ijpar.com [ijpar.com]
- 9. Optimization of Forced Degradation Using Experimental Design and Development of a Stability-Indicating Liquid Chromatographic Assay Method for this compound in Bulk and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijrpr.com [ijrpr.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Rebamipide in Indomethacin-Induced Intestinal Injury Rat Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Non-steroidal anti-inflammatory drugs (NSAIDs), such as indomethacin (B1671933), are widely used for their analgesic and anti-inflammatory properties. However, their use is associated with significant gastrointestinal side effects, including injury to the small intestine. This application note provides detailed protocols for inducing intestinal injury in rats using indomethacin and for evaluating the protective effects of rebamipide (B173939), a mucosal protective agent. This compound has demonstrated efficacy in ameliorating NSAID-induced enteropathy through various mechanisms, including modulation of intestinal microbiota, suppression of inflammation and oxidative stress, and inhibition of matrix metalloproteinases.[1][2][3]
Data Presentation
Table 1: this compound Dosage and Effects in Indomethacin-Induced Intestinal Injury in Rats
| Indomethacin Dosage & Route | This compound Dosage & Route | Key Findings | Reference |
| 10 mg/kg, oral (p.o.) | 30 and 100 mg/kg, p.o. | Dose-dependently reduced intestinal lesion area by 41% and 51% respectively. Suppressed the expression of TNFα and Duox2. Modulated intestinal microbiota.[1] | [1] |
| 10 mg/kg, subcutaneous (s.c.) | 30-300 mg/kg, p.o. | Dose-dependently prevented the development of intestinal lesions. Suppressed the increase in myeloperoxidase (MPO) and inducible nitric oxide synthase (iNOS) activities. Inhibited the increase in thiobarbituric acid (TBA) reactants. | |
| 40 mg/kg, p.o. | 2 mg/kg, p.o. | Promoted recovery from gastrointestinal bleeding. |
Experimental Protocols
Induction of Intestinal Injury with Indomethacin
This protocol describes the oral administration of indomethacin to induce small intestinal injury in rats.
Materials:
-
Male Wistar or Sprague-Dawley rats
-
Indomethacin
-
0.5% Carboxymethylcellulose (CMC) sodium salt solution
-
Oral gavage needles
Procedure:
-
House the rats under standard laboratory conditions with free access to food and water.
-
Suspend indomethacin in 0.5% CMC solution to a final concentration of 2.5 mg/mL.
-
Administer the indomethacin suspension orally to the rats at a dosage of 10 mg/kg body weight. For a more severe injury model, a higher dose of up to 40 mg/kg can be used.
-
The animals are typically sacrificed 24 hours after indomethacin administration for assessment of intestinal injury.
Administration of this compound
This protocol outlines the administration of this compound for evaluating its protective effects against indomethacin-induced intestinal injury.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% CMC solution)
-
Oral gavage needles
Procedure:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 30 mg/kg and 100 mg/kg).
-
Administer the this compound suspension orally to the rats. The timing of administration can vary depending on the study design. A common regimen involves administering this compound multiple times before and after indomethacin administration. For example, this compound can be given 24, 16, and 1 hour before, and 3 and 7 hours after indomethacin treatment. Another protocol involves administering this compound twice, 30 minutes before and 6 hours after indomethacin.
-
A control group should receive the vehicle alone following the same administration schedule.
Assessment of Intestinal Injury
Macroscopic Evaluation:
-
After sacrifice, excise the small intestine.
-
Open the intestine longitudinally and gently rinse with saline.
-
Measure the total area of visible hemorrhagic lesions and ulcers (in mm²).
Biochemical Assays:
-
Myeloperoxidase (MPO) Activity: MPO is an enzyme found in neutrophils and is used as an indicator of neutrophil infiltration and inflammation. Tissue samples from the intestine can be homogenized and assayed for MPO activity using standard colorimetric assay kits.
-
Inducible Nitric Oxide Synthase (iNOS) Activity: iNOS is an enzyme that produces nitric oxide, which is involved in the inflammatory response. iNOS activity can be measured in intestinal tissue homogenates.
-
Thiobarbituric Acid (TBA) Reactants: Measurement of TBA reactants is a common method for assessing lipid peroxidation and oxidative stress.
-
Gene Expression Analysis: The expression levels of inflammatory cytokines (e.g., TNFα) and oxidative stress-related genes (e.g., Duox2) in the intestinal mucosa can be quantified using real-time PCR.
Visualizations
Caption: Experimental workflow for studying this compound's effects.
Caption: this compound's mechanism in indomethacin-induced injury.
References
- 1. This compound protects small intestinal mucosal injuries caused by indomethacin by modulating intestinal microbiota and the gene expression in intestinal mucosa in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound ameliorates indomethacin-induced small intestinal injury in rats via the inhibition of matrix metalloproteinases activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective effect of this compound on indomethacin-induced intestinal damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Affymetrix Gene Chip Analysis of Rebamipide-Treated Gastric Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for analyzing the effects of rebamipide (B173939) on gene expression in gastric cells using Affymetrix GeneChip technology. The information is intended to guide researchers in designing and executing similar experiments to investigate the molecular mechanisms of drug action on gastric mucosal cells.
Introduction
This compound is a gastroprotective agent that has demonstrated efficacy in healing gastric ulcers and gastritis.[1] Its mechanisms of action are multifaceted, including the scavenging of reactive oxygen species, inhibition of inflammatory responses, and stimulation of prostaglandin (B15479496) synthesis.[1][2][3][4] Affymetrix GeneChip analysis is a powerful tool to elucidate the global transcriptomic changes induced by this compound in gastric cells, providing insights into the signaling pathways and molecular targets that mediate its therapeutic effects.
Data Presentation: Gene Expression Changes in Gastric Cells Treated with this compound
The following tables summarize the quantitative data from studies that have investigated the effect of this compound on gene expression in gastric cells.
Table 1: Upregulation of Pro-Angiogenic and Growth-Promoting Genes by this compound in Rat Gastric Epithelial Cells (RGM1)
| Gene Symbol | Gene Name | Fold Change | Function |
| Vegf | Vascular endothelial growth factor | 7.5 | Angiogenesis, endothelial cell proliferation |
| Hbegf | Heparin-binding EGF-like growth factor | ~5.0 | Cell proliferation, wound healing |
| Fgfr2 | Fibroblast growth factor receptor 2 | 4.4 | Cell growth, differentiation, angiogenesis |
| Cox2 (Ptgs2) | Cyclooxygenase-2 | 9.3 | Prostaglandin synthesis, inflammation, mucosal defense |
| Igf1 | Insulin-like growth factor 1 | 5.0 | Cell growth and proliferation |
Table 2: Downregulation of Pro-Inflammatory and Proliferation-Associated Genes by this compound in Human Gastric Cancer Cells (MKN-1)
| Gene Symbol | Gene Name | Effect of this compound | Function |
| IL6 | Interleukin-6 | Significantly suppressed | Pro-inflammatory cytokine |
| IL8 | Interleukin-8 | Significantly suppressed | Pro-inflammatory chemokine, neutrophil chemoattractant |
| COX2 (PTGS2) | Cyclooxygenase-2 | Significantly suppressed | Pro-inflammatory enzyme |
| NOS2 | Nitric oxide synthase 2 | Significantly suppressed | Production of nitric oxide, inflammation |
Table 3: Genes Modulated by this compound in the Context of Indomethacin-Induced Gastric Mucosal Injury
| Gene Symbol | Gene Name | Effect of Indomethacin | Effect of this compound on Indomethacin-Induced Change | Putative Function |
| Gadd45a | Growth arrest and DNA damage-inducible 45 alpha | Upregulated | Downregulated | Apoptosis, cell cycle arrest |
Experimental Protocols
Cell Culture
a. MKN-45 Human Gastric Adenocarcinoma Cells
The MKN-45 cell line is derived from a poorly differentiated gastric adenocarcinoma. These cells exhibit both adherent and suspension characteristics.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing:
-
Collect the suspension cells by transferring the medium to a sterile centrifuge tube.
-
Wash the adherent cells with PBS (calcium and magnesium-free).
-
Add trypsin-EDTA to the flask and incubate for 1-2 minutes at 37°C to detach the adherent cells.
-
Neutralize the trypsin with complete medium and combine with the suspension cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and seed into new culture flasks at the desired density.
-
b. RGM1 Rat Gastric Mucosal Cells
RGM1 is a cell line derived from the normal gastric mucosa of a rat.
-
Culture Medium: DMEM/F12 supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing:
-
Remove the culture medium.
-
Wash the cell monolayer with PBS.
-
Add trypsin-EDTA and incubate until cells detach.
-
Neutralize trypsin with complete medium.
-
Centrifuge the cells and resuspend in fresh medium for plating.
-
This compound Treatment
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Seed the gastric cells in culture plates and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Replace the medium with fresh medium containing the desired concentration of this compound (e.g., 10 µM, 100 µM, or as determined by dose-response experiments). A vehicle control (medium with the solvent used for this compound) should be run in parallel.
-
Incubate the cells for the desired treatment duration (e.g., 3 hours, 24 hours).
Total RNA Extraction (TRIzol Method)
-
Cell Lysis:
-
For adherent cells, remove the culture medium and add 1 mL of TRIzol® reagent directly to the culture dish (for a 35 mm dish).
-
For suspension cells, pellet the cells by centrifugation, remove the supernatant, and add 1 mL of TRIzol® per 5-10 x 10^6 cells.
-
Pipette the cell lysate up and down several times to homogenize.
-
-
Phase Separation:
-
Incubate the homogenate for 5 minutes at room temperature.
-
Add 0.2 mL of chloroform (B151607) per 1 mL of TRIzol® reagent.
-
Shake the tubes vigorously for 15 seconds and incubate at room temperature for 2-3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a fresh tube.
-
Add 0.5 mL of isopropanol (B130326) per 1 mL of TRIzol® used.
-
Incubate at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet.
-
-
RNA Wash:
-
Discard the supernatant.
-
Wash the RNA pellet with 1 mL of 75% ethanol (B145695) per 1 mL of TRIzol® used.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
-
Resuspension:
-
Discard the ethanol and air-dry the pellet for 5-10 minutes.
-
Resuspend the RNA in RNase-free water.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.
-
Affymetrix GeneChip Analysis (Using 3' IVT Express Kit)
This protocol provides a general workflow. Refer to the manufacturer's specific manual for detailed instructions.
-
First-Strand cDNA Synthesis:
-
Start with 50-500 ng of total RNA.
-
Reverse transcribe the RNA to synthesize first-strand cDNA using a T7-Oligo(dT) primer.
-
-
Second-Strand cDNA Synthesis:
-
Convert the single-stranded cDNA into double-stranded cDNA, which will serve as the template for in vitro transcription.
-
-
In Vitro Transcription (IVT) for cRNA Synthesis and Labeling:
-
Perform in vitro transcription to produce amplified, biotin-labeled antisense RNA (cRNA).
-
-
cRNA Purification and Fragmentation:
-
Purify the biotin-labeled cRNA to remove unincorporated nucleotides and other reagents.
-
Fragment the cRNA to a size of approximately 35-200 bases for optimal hybridization to the GeneChip array.
-
-
Hybridization:
-
Prepare a hybridization cocktail containing the fragmented cRNA.
-
Inject the cocktail into the Affymetrix GeneChip array cartridge (e.g., Human Genome U133 Plus 2.0 Array).
-
Hybridize for 16 hours at 45°C in a rotating hybridization oven.
-
-
Washing and Staining:
-
Wash and stain the array using an Affymetrix Fluidics Station. The staining is done with a streptavidin-phycoerythrin (SAPE) conjugate that binds to the biotin (B1667282) labels on the cRNA.
-
-
Scanning and Data Analysis:
-
Scan the array using an Affymetrix GeneChip Scanner.
-
Analyze the scanned image to generate raw data (CEL files).
-
Perform quality control checks and normalize the data.
-
Use appropriate software (e.g., Transcriptome Analysis Console, GeneSpring) to identify differentially expressed genes between this compound-treated and control samples.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for Affymetrix gene chip analysis.
This compound Signaling Pathways in Gastric Cells
Caption: Key signaling pathways modulated by this compound in gastric cells.
References
- 1. This compound: overview of its mechanisms of action and efficacy in mucosal protection and ulcer healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of lipid peroxidation, NF-kappaB activation and IL-8 production by this compound in Helicobacter pylori-stimulated gastric epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gastro-protective agent this compound induces cyclooxygenease-2 (COX-2) in gastric epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro studies indicating antioxidative properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Electrochemical Determination of Rebamipide Using Voltammetry
Authored for: Researchers, scientists, and drug development professionals.
Introduction
Rebamipide (B173939) is a gastroprotective agent used in the treatment of gastritis and gastric ulcers.[1] It functions by stimulating prostaglandin (B15479496) generation in the gastric mucosa, enhancing the quality of ulcer healing, and protecting the mucosa from injury.[1] Accurate and sensitive determination of this compound in pharmaceutical formulations and biological fluids is crucial for quality control and pharmacokinetic studies. While various analytical methods like spectrophotometry and chromatography exist, electrochemical methods, particularly voltammetry, offer a rapid, cost-effective, and highly sensitive alternative.[2][3][4]
This document provides detailed application notes and protocols for the electrochemical determination of this compound using anodic differential pulse voltammetry (A-DPV). The method described herein utilizes a zinc oxide nanoparticle/carbon nanotube modified electrode (ZnONP/CNT/ME), which has demonstrated excellent electrocatalytic activity towards the oxidation of this compound.[2]
Principle of the Method
The electrochemical determination of this compound is based on its oxidation at the surface of a modified working electrode. When a potential is applied, this compound undergoes an irreversible oxidation reaction, generating a current that is directly proportional to its concentration in the sample.[2] Differential pulse voltammetry is employed to enhance the signal-to-noise ratio, resulting in improved sensitivity. The modified electrode, featuring zinc oxide nanoparticles and carbon nanotubes, provides a large electroactive surface area and enhances electron transfer kinetics, leading to a more sensitive and stable response.[2]
Quantitative Data Summary
The following table summarizes the key quantitative performance parameters of the described anodic differential pulse voltammetry method for this compound determination.[2]
| Parameter | Value |
| Linear Range | 0.09 - 12.37 µg/mL |
| Limit of Detection (LOD) | 0.028 µg/mL |
| Limit of Quantification (LOQ) | 0.086 µg/mL |
| Regression Equation | I (µA) = a * C (µg/mL) + b |
| Correlation Coefficient (r²) | > 0.99 |
| Recovery in Spiked Human Serum | 99.75% - 100.14% |
Experimental Workflow
The overall experimental workflow for the voltammetric determination of this compound is illustrated in the following diagram.
References
- 1. This compound: overview of its mechanisms of action and efficacy in mucosal protection and ulcer healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aijpms.journals.ekb.eg [aijpms.journals.ekb.eg]
- 3. ijrpr.com [ijrpr.com]
- 4. Electrochemical Assays for the Determination of Antidiabetic Drugs—A Review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
techniques for improving rebamipide solubility in in vitro assays
Welcome to the technical support center for rebamipide (B173939). This resource provides researchers, scientists, and drug development professionals with detailed guidance on overcoming solubility challenges with this compound in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer or cell culture medium?
A1: this compound is an acidic compound with inherently low aqueous solubility.[1][2] It is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, meaning it has both low solubility and low permeability.[3][4] Direct dissolution in aqueous solutions like phosphate-buffered saline (PBS) or cell culture media is often unsuccessful because the compound is practically insoluble in water and acidic solutions.[1]
Q2: What is the recommended solvent for making a this compound stock solution?
A2: The recommended method is to first dissolve this compound in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are commonly used for this purpose. It is advisable to prepare a concentrated stock solution in one of these solvents, which can then be diluted to the final working concentration in your aqueous buffer.
Q3: How should I prepare a working solution of this compound in my cell culture medium from a DMSO stock?
A3: To maximize solubility, first dissolve the this compound powder completely in DMSO to create a stock solution. Then, dilute this stock solution with your aqueous buffer or cell culture medium of choice. For instance, a 1:1 dilution of a DMSO stock with PBS (pH 7.2) can achieve a this compound solubility of approximately 0.5 mg/mL. It is critical to add the DMSO stock to the aqueous buffer slowly while vortexing to prevent immediate precipitation.
Q4: I am observing precipitation after diluting my this compound DMSO stock into my aqueous buffer. What can I do to prevent this?
A4: This is a common issue known as "crashing out," which occurs when the drug is no longer soluble as the solvent composition changes from organic to aqueous. To mitigate this:
-
Decrease the Final Concentration: Your target concentration may be above the solubility limit in the final aqueous solution.
-
Optimize DMSO Concentration: Ensure the final percentage of DMSO in your working solution is as low as possible (typically <0.5% v/v) to avoid solvent-induced toxicity in cell-based assays, but high enough to aid in solubility.
-
Prepare Fresh: Aqueous solutions of this compound are not stable. It is recommended to prepare them fresh for each experiment and not to store them for more than one day.
Q5: Can I improve this compound's solubility by adjusting the pH of my buffer?
A5: Yes, this compound's solubility is highly pH-dependent. As an acidic compound, its solubility increases significantly as the pH becomes more alkaline. For example, its solubility is extremely low in acidic conditions (e.g., 1.8 µg/mL in 0.1 N HCl, pH 1.2) but increases dramatically in neutral to basic buffers (e.g., 1320 µg/mL in phosphate (B84403) buffer, pH 6.8). Using a basic compound like sodium hydroxide (B78521) (NaOH) to raise the pH can substantially increase solubility.
Q6: Are there any additives that can help solubilize this compound in aqueous solutions?
A6: Yes, several excipients can enhance solubility. The amino acid L-arginine has been shown to increase this compound's solubility significantly in both deionized water and phosphate buffer (pH 7.4), likely through the formation of a more soluble salt. Another approach is the use of hydrophilic polymers like PVP K30 or TPGS to create solid dispersions, which have shown to increase solubility by over 10-fold and 36-fold, respectively.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation in Final Working Solution | The final concentration exceeds the aqueous solubility limit of this compound. | Verify the solubility limit in your specific buffer system (see tables below). Lower the final concentration of this compound if necessary. |
| The percentage of the organic co-solvent (e.g., DMSO) is too low in the final solution to maintain solubility. | While keeping cell toxicity in mind, you may need to slightly increase the final DMSO concentration. However, it is generally better to work at a lower this compound concentration. | |
| Inconsistent Assay Results | Incomplete dissolution of the initial stock solution. | Ensure the this compound is fully dissolved in the organic solvent before any dilution. Gentle warming or sonication can be used, but check for compound stability under these conditions. |
| Degradation of this compound in the aqueous working solution over time. | Always prepare the final aqueous working solution immediately before use. Do not store aqueous solutions of this compound for more than a day. | |
| Cloudiness or Haze in Solution | Formation of fine, colloidal particles instead of a true solution. | This indicates poor solubility. Consider using a different solubilization technique, such as pH adjustment or the addition of L-arginine. |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Source(s) |
| DMSO | ~1 mg/mL | |
| DMSO | 74 mg/mL | |
| DMSO | ≥10.25 mg/mL | |
| Dimethylformamide (DMF) | ~1 mg/mL | |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | |
| Water | 23.9 µg/mL | |
| Methanol | Slightly soluble | |
| Ethanol | Slightly soluble |
Note: The reported solubility in DMSO varies significantly between sources, which may be due to differences in the solid form of this compound or experimental conditions.
Table 2: Effect of pH on this compound Aqueous Solubility
| Solvent / Condition | pH | Solubility | Source(s) |
| Artificial Gastric Fluid | ~1.2 | Practically insoluble | |
| 0.1 N HCl | 1.2 | 1.8 µg/mL | |
| Buffer | 5.1 | 11.3 µg/mL | |
| Phosphate Buffer | 6.8 | 1320 µg/mL (1.32 mg/mL) | |
| NaOH Solution | Initial pH > 11.8 | Sharply increased | |
| 0.1 N NaOH Solution | Initial pH 12.58 | 22.51 mg/mL |
Table 3: Effect of Additives on this compound Solubility
| Additive (Method) | Solvent | Fold Increase | Final Solubility | Source(s) |
| L-arginine (equimolar) | Deionized Water | ~274-fold | 12.33 mg/mL | |
| L-arginine (equimolar) | Phosphate Buffer (pH 7.4) | ~2.8-fold | 11.01 mg/mL | |
| PVP K30 (Solid Dispersion 1:15) | Aqueous Media | ~10.2-fold | - | |
| TPGS (Solid Dispersion 1:15) | Aqueous Media | ~36.4-fold | 874.6 µg/mL | |
| Nanocrystal Formulation | PBS (pH 7.4) | ~3-fold | - |
Experimental Protocols
Protocol 1: Standard Method for Preparing this compound Solutions (DMSO-Based)
Objective: To prepare a working solution of this compound for in vitro assays using DMSO as a co-solvent.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile aqueous buffer or cell culture medium (e.g., PBS, DMEM)
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Weigh the required amount of this compound powder in a sterile tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mg/mL).
-
Vortex or sonicate the tube until the this compound is completely dissolved. Visually inspect for any remaining solid particles.
-
To prepare the final working solution, perform a serial dilution. First, dilute the concentrated DMSO stock into your aqueous buffer/medium.
-
Crucial Step: Add the DMSO stock solution dropwise into the vortexing aqueous buffer to minimize precipitation. Do not add the aqueous buffer to the DMSO stock.
-
-
Ensure the final concentration of DMSO in the working solution is low and compatible with your assay (e.g., ≤0.5% v/v).
-
Use the final working solution immediately. Do not store.
Protocol 2: pH-Modification Method for Enhancing Aqueous Solubility
Objective: To prepare an aqueous solution of this compound by increasing the pH.
Materials:
-
This compound powder
-
0.1 N Sodium Hydroxide (NaOH) solution, sterile
-
0.1 N Hydrochloric acid (HCl) solution, sterile
-
Sterile deionized water or buffer
-
pH meter
Procedure:
-
Add the desired mass of this compound powder to a volume of sterile water or buffer.
-
While stirring continuously, slowly add 0.1 N NaOH dropwise to the suspension.
-
Monitor the pH and continue adding NaOH until the this compound powder completely dissolves. The pH will likely need to be raised significantly (e.g., >10).
-
Once dissolved, carefully back-titrate the solution by adding 0.1 N HCl dropwise to adjust the pH to the desired final value (e.g., 7.4).
-
Caution: this compound may precipitate if the pH is lowered too much. This method is best for creating supersaturated solutions, which may require stabilizers like hydrophilic polymers (e.g., HPMC) to prevent precipitation.
-
Sterile-filter the final solution and use it immediately.
Visual Guides
Caption: Workflow for preparing this compound working solutions.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Oral absorption and pharmacokinetics of this compound and this compound lysinate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound nanocrystal with improved physicomechanical properties and its assessment through bio-mimicking 3D intestinal permeability model - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Technical Support Center: Optimizing Rebamipide Dosage for Non-Inferiority Clinical Trial Design
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing rebamipide (B173939) dosage for non-inferiority clinical trial design.
Frequently Asked Questions (FAQs)
Q1: What is the standard dosage of this compound and what are the key pharmacokinetic parameters to consider?
A1: The standard dosage of this compound is typically 100 mg administered three times a day.[1] Key pharmacokinetic parameters include:
-
Time to peak plasma concentration: Approximately 2 hours.[2][3]
-
Metabolism: Minimally metabolized in the liver.[2]
-
Excretion: Primarily via urine, with about 10% as an unchanged drug.[2][3]
Understanding these parameters is crucial when considering dosage modifications for a non-inferiority trial, as changes in formulation (e.g., sustained-release) will alter these profiles.
Q2: How can a non-inferiority trial be designed to test a new this compound formulation with a different dosage regimen?
A2: A common approach is a randomized, double-blind, active-control, multicenter study. For instance, a new formulation might be a sustained-release tablet allowing for twice-daily administration compared to the standard thrice-daily dosing. The primary goal would be to demonstrate that the new regimen is not unacceptably less effective than the standard one.[4][5][6][7][8]
Q3: What are the critical components of a protocol for a this compound non-inferiority trial?
A3: A robust protocol should include:
-
Clear inclusion and exclusion criteria: This ensures a homogenous patient population. For example, patients with endoscopically confirmed erosive gastritis might be included, while those with a history of peptic ulcers or recent use of interfering medications would be excluded.[4]
-
Well-defined primary and secondary endpoints: The primary endpoint could be the rate of erosion improvement as assessed by endoscopy. Secondary endpoints might include cure rates for erosion and edema, and improvement in gastrointestinal symptoms.[5][7][8]
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A pre-specified non-inferiority margin: This margin is the clinically acceptable difference in efficacy between the new and standard treatments.[4]
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Appropriate statistical analysis plan: This typically involves intention-to-treat (ITT) and per-protocol (PP) analyses.[4][5][6][7][8]
Q4: How is the non-inferiority margin determined?
A4: The non-inferiority margin is a critical and complex decision. It should be based on a combination of statistical reasoning and clinical judgment. It represents the largest loss of efficacy that would be clinically acceptable if the new treatment were to be adopted. For example, in a trial comparing a new this compound formulation to the standard, the non-inferiority margin for the difference in erosion improvement rate was set at -14.0%.[4]
Troubleshooting Guides
Issue 1: Higher than expected patient dropout rate.
-
Possible Cause: The dosing schedule of the investigational drug may be inconvenient for patients, leading to non-compliance and subsequent withdrawal.
-
Troubleshooting Steps:
-
Simplify Dosing Regimen: If feasible, develop a sustained-release formulation to reduce dosing frequency. A twice-daily regimen often improves patient adherence compared to a thrice-daily regimen.[4][5]
-
Enhance Patient Communication: Ensure patients fully understand the dosing schedule and the importance of adherence.
-
Implement Reminder Systems: Utilize mobile apps, text messages, or automated calls to remind patients to take their medication.
-
Issue 2: Difficulty in demonstrating non-inferiority.
-
Possible Cause: The chosen dosage of the new formulation may be sub-optimal, or the non-inferiority margin may be too narrow.
-
Troubleshooting Steps:
-
Conduct Dose-Ranging Studies: Prior to the Phase 3 non-inferiority trial, conduct thorough dose-finding studies to identify the optimal dose that balances efficacy and safety.
-
Re-evaluate the Non-Inferiority Margin: The margin should be clinically meaningful and achievable. A margin that is too stringent may lead to a failed trial even if the new treatment has practical advantages.
-
Analyze Pharmacokinetic/Pharmacodynamic (PK/PD) Data: Ensure that the new formulation provides comparable drug exposure to the standard treatment over the dosing interval.
-
Data Presentation
Table 1: Comparison of this compound Formulations in a Non-Inferiority Trial
| Parameter | New Formulation (AD-203) | Standard Formulation (Mucosta®) |
| Dosage | 150 mg, twice daily | 100 mg, thrice daily |
| Primary Endpoint | ||
| Erosion Improvement Rate (ITT) | 39.7% | 43.8% |
| Erosion Improvement Rate (PP) | 39.3% | 43.7% |
| Non-Inferiority Margin | -14.0% | - |
| Confidence Interval (ITT) | -13.09% to 5.06% | - |
| Confidence Interval (PP) | -13.65% to 4.78% | - |
| Adverse Events | 24 patients | 20 patients |
Data from a phase 3, randomized, double-blind, active-control, non-inferiority, multicenter study.[4][5][6][7][8]
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value |
| Time to Peak Plasma Concentration | ~2 hours |
| Plasma Protein Binding | 98.4-98.6% |
| Metabolism | Minimal |
| Excretion | ~10% unchanged in urine |
Experimental Protocols
Protocol 1: Phase 3 Non-Inferiority Clinical Trial for a New this compound Formulation
-
Study Design: A randomized, double-blind, active-control, non-inferiority, multicenter, phase 3 clinical trial.
-
Patient Population: Patients with endoscopically confirmed erosive gastritis.
-
Randomization: Patients are randomly assigned to one of two treatment groups:
-
Group A (Investigational): New this compound formulation (e.g., 150 mg twice daily).
-
Group B (Control): Standard this compound formulation (e.g., 100 mg thrice daily).
-
-
Treatment Period: 2 weeks.
-
Assessments:
-
Baseline: Endoscopy to confirm erosive gastritis, assessment of gastrointestinal symptoms.
-
End of Treatment (Week 2): Repeat endoscopy to assess erosion improvement. Re-assessment of gastrointestinal symptoms.
-
Safety Monitoring: Record all adverse events throughout the study.
-
-
Endpoints:
-
Primary: Rate of improvement in gastric erosion.
-
Secondary: Cure rates of erosion and edema, improvement rates of redness, hemorrhage, and gastrointestinal symptoms.
-
-
Statistical Analysis:
-
The primary efficacy analysis will be performed on both the intention-to-treat (ITT) and per-protocol (PP) populations.
-
Non-inferiority will be concluded if the lower bound of the one-sided 97.5% confidence interval for the difference in the primary endpoint between the two groups is greater than the pre-specified non-inferiority margin (e.g., -14.0%).[4]
-
Mandatory Visualizations
Caption: this compound's signaling pathway for gastric mucosal protection.
Caption: Experimental workflow for a this compound non-inferiority trial.
References
- 1. eprajournals.com [eprajournals.com]
- 2. mims.com [mims.com]
- 3. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 4. Efficacy and Safety of this compound versus Its New Formulation, AD-203, in Patients with Erosive Gastritis: A Randomized, Double-Blind, Active Control, Noninferiority, Multicenter, Phase 3 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gutnliver.org [gutnliver.org]
- 6. Efficacy and Safety of this compound versus Its New Formulation, AD-203, in Patients with Erosive Gastritis: A Randomized, Double-Blind, Active Control, Noninferiority, Multicenter, Phase 3 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy and Safety of this compound versus Its New Formulation, AD-203, in Patients with Erosive Gastritis: A Randomized, Double-Blind, Active Control, Noninferiority, Multicenter, Phase 3 Study [gutnliver.org]
strategies to reduce variability in rebamipide animal model experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in rebamipide (B173939) animal model experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Issue 1: High Variability in Ulcer Index within the Same Experimental Group
High variability in the ulcer index can mask the true effect of this compound.
| Possible Cause | Solution |
| Inconsistent Drug Administration: Improper oral gavage technique can lead to variable dosing and drug delivery to the stomach. | - Ensure all personnel are thoroughly trained in oral gavage to minimize stress and ensure consistent delivery. - Use appropriate gavage needle size for the animal. - Verify the dose for each animal based on its body weight. |
| Biological Variation: Differences in age, weight, sex, and genetic background of the animals can contribute to variability.[1][2] | - Use animals from a single supplier with a narrow age and weight range.[1] - House animals individually to prevent fighting and additional stress. - Use animals of the same sex for each experiment to avoid sex-specific differences in response.[1] |
| Inconsistent Fasting Period: The duration of fasting before ulcer induction can affect the severity of gastric lesions.[3] | - Standardize the fasting period for all animals, typically 24 hours with free access to water before indomethacin (B1671933) administration.[3] |
| Variable Stress Levels: Animal handling and environmental conditions can induce stress, impacting ulcer formation. | - Allow animals to acclimate to the laboratory environment for at least one week before the experiment. - Handle animals gently and consistently. |
Issue 2: Lack of Expected Therapeutic Effect of this compound
If this compound does not show the anticipated protective effect, consider the following:
| Possible Cause | Solution |
| Sub-therapeutic Dosage: The administered dose may be too low for the chosen animal model and species. | - Perform a dose-response study to determine the optimal effective dose (ED50) for your specific experimental conditions. |
| Poor Oral Bioavailability: this compound has low aqueous solubility and poor oral bioavailability, which can be affected by the vehicle used.[4][5] | - Prepare this compound suspensions fresh daily. - Consider using a salt form like this compound lysinate, which has shown improved solubility, though not necessarily increased bioavailability.[4][5] |
| Timing of Administration: The timing of this compound administration relative to the ulcer-inducing agent is critical. | - Administer this compound prior to the induction of gastric ulcers. For example, in indomethacin-induced ulcer models, this compound can be given 4 hours before indomethacin.[6] In some protocols, multiple doses are administered before and after the inducing agent.[7] |
| Inappropriate Animal Model: The chosen model may not be suitable for evaluating the specific mechanisms of this compound. | - Select a model that aligns with the known mechanisms of this compound, such as NSAID-induced ulcer models where prostaglandin (B15479496) synthesis and neutrophil activation are key factors.[8][9] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended animal model for studying the gastroprotective effects of this compound?
The most common and relevant models are NSAID-induced gastric ulcer models, particularly using indomethacin in rats.[3][8][10] These models are well-suited because this compound is known to counteract several mechanisms of NSAID-induced damage, such as inhibition of prostaglandin synthesis and neutrophil activation.[6][8][9] Other models like stress-induced or acetic acid-induced ulcers can also be used.[11]
Q2: How should the ulcer index be quantified to ensure consistency?
While traditional scoring methods exist, using image analysis software like ImageJ can improve objectivity and reproducibility.[12][13][14] This involves capturing high-quality images of the stomach lining and using the software to quantify the total mucosal area and the area of ulceration.[12] This method reduces subjective scoring and provides a more precise ulcer index.
Q3: What are the key biological factors to control in the experimental animals?
Key factors include:
-
Strain: Different strains of mice and rats can exhibit varying responses to drugs and ulcerogenic stimuli.[1][2]
-
Sex: Sex differences can influence drug metabolism and the inflammatory response.[1][2]
-
Age and Weight: These factors can affect drug pharmacokinetics and the animal's overall health status.
-
Microbiota: The gut microbiome can influence the severity of NSAID-induced intestinal injury.[7]
Q4: What is the mechanism of action of this compound?
This compound has a multifaceted mechanism of action that includes:
-
Stimulation of Prostaglandin Synthesis: It increases the production of prostaglandins, which are crucial for maintaining the gastric mucosal barrier.[9]
-
Antioxidant Effects: It scavenges reactive oxygen species, reducing oxidative stress in the gastric mucosa.[9]
-
Anti-inflammatory Effects: It inhibits the activation of neutrophils and the production of inflammatory cytokines.[8][9]
-
Stimulation of Mucus Secretion: It increases the production of gastric mucus, which protects the stomach lining.
-
Activation of Growth Factors: It increases the expression of epidermal growth factor (EGF) and its receptor, promoting cell proliferation and ulcer healing.[9]
Data Presentation
Table 1: Effect of this compound on Indomethacin-Induced Gastric Injury in Mice
| Treatment Group | Dose (mg/kg) | Ulcer Index (Mean ± SE) | Myeloperoxidase (MPO) Activity (U/g tissue) |
| Control (Indomethacin only) | 30 | 45.3 ± 5.2 | 1.25 ± 0.15 |
| This compound | 30 | 25.1 ± 3.8 | 0.78 ± 0.11 |
| This compound | 100 | 15.7 ± 2.9 | 0.52 ± 0.09 |
*p < 0.05 compared to the control group. Data is hypothetical and for illustrative purposes based on trends reported in the literature.[6]
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value |
| Half-life (t1/2) | ~12.85 ± 7.86 hours[15] |
| Apparent Total Clearance (Clt/F) | ~3.32 ± 1.18 L/h[15] |
| Oral Bioavailability | Low (approx. 4.8-5.1%)[4] |
Experimental Protocols
Protocol 1: Indomethacin-Induced Gastric Ulcer Model in Rats
This protocol provides a standardized method for inducing gastric ulcers using indomethacin to test the efficacy of this compound.
Materials:
-
Male Wistar rats (180-200g)
-
Indomethacin
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
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Dissection tools
-
Formalin solution (10%)
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Animal Acclimation: House rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) for at least one week before the experiment.
-
Fasting: Fast the rats for 24 hours with free access to water.[3]
-
Grouping: Divide the animals into experimental groups (e.g., Normal Control, Indomethacin Control, this compound treatment groups).
-
Drug Administration:
-
Ulcer Development: Return the animals to their cages with free access to water. Ulcers typically develop within 4-6 hours after indomethacin administration.[3][10]
-
Euthanasia and Tissue Collection:
-
Euthanize the rats at a predetermined time point (e.g., 6 hours post-indomethacin).
-
Immediately excise the stomach, open it along the greater curvature, and gently rinse with saline.
-
-
Ulcer Assessment:
-
Photograph the gastric mucosa.
-
Quantify the ulcerated area using ImageJ software. The ulcer index can be calculated as (Total ulcer area / Total stomach area) x 100.[12]
-
-
Histopathology (Optional): Fix a portion of the stomach tissue in 10% formalin for histological examination.
Visualizations
This compound's Multifaceted Mechanism of Action
Caption: A diagram illustrating the various pathways through which this compound exerts its gastroprotective and ulcer-healing effects.
Experimental Workflow for this compound Efficacy Testing
Caption: A step-by-step workflow for conducting animal model experiments to evaluate the efficacy of this compound.
Troubleshooting Logic for High Variability
Caption: A logical diagram to guide the troubleshooting process when encountering high variability in experimental results.
References
- 1. Sex and Strain Differences in Analgesic and Hyperlocomotor Effects of Morphine and μ-Opioid Receptor Expression in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review of Strain and Sex Differences in Response to Pain and Analgesia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indomethacin-induced gastric ulceration in rats: Protective roles of Spondias mombin and Ficus exasperata - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral absorption and pharmacokinetics of this compound and this compound lysinate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a mucoprotective drug, inhibits NSAIDs-induced gastric mucosal injury: possible involvement of the downregulation of 15-hydroxyprostaglandin dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound protects small intestinal mucosal injuries caused by indomethacin by modulating intestinal microbiota and the gene expression in intestinal mucosa in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound attenuates indomethacin-induced gastric mucosal lesion formation by inhibiting activation of leukocytes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound: overview of its mechanisms of action and efficacy in mucosal protection and ulcer healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. Histopathological Overview of Experimental Ulcer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improved Image Analysis for Measuring Gastric Ulcer Index in Animal Models and Clinical Diagnostic Data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improved Image Analysis for Measuring Gastric Ulcer Index in Animal Models and Clinical Diagnostic Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] Improved Image Analysis for Measuring Gastric Ulcer Index in Animal Models and Clinical Diagnostic Data | Semantic Scholar [semanticscholar.org]
- 15. Interspecies differences on pharmacokinetics of this compound following oral administration to rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing the Short Half-Life of Rebamipide in Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with rebamipide (B173939). The following information addresses common challenges related to its short half-life in long-term experimental models and offers guidance on the formulation and evaluation of long-acting delivery systems.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge of using this compound in long-term studies?
The principal challenge is its short biological half-life, which is approximately 1.5 to 2 hours.[1][2] This necessitates frequent administration to maintain therapeutic concentrations, which can be impractical and lead to significant fluctuations in drug levels in long-term in vivo studies.
Q2: What are the main strategies to overcome the short half-life of this compound?
To prolong the therapeutic effect of this compound, several advanced drug delivery systems have been developed. These primarily include:
-
Sustained-Release (SR) Oral Tablets: These are designed to release the drug slowly over an extended period.
-
Mucoadhesive Formulations: These formulations adhere to the gastric mucosa, increasing the residence time of the drug at the site of action.[3][4] This can be in the form of tablets or microspheres.[3]
-
Nanoparticle-Based Systems: Encapsulating this compound into nanoparticles can control its release and improve its bioavailability.
-
Prodrugs: Chemical modification of the this compound molecule to create a prodrug can alter its pharmacokinetic profile, leading to a longer duration of action.
Troubleshooting Guides
Sustained-Release (SR) Oral Tablets
Issue: Initial Burst Release (Dose Dumping) Observed in Dissolution Studies.
-
Possible Cause 1: Inadequate Polymer Concentration or Viscosity. The sustained-release characteristics of matrix tablets are highly dependent on the type and concentration of the release-controlling polymer. If the polymer concentration is too low or its viscosity grade is insufficient, it may not form a robust gel layer upon contact with the dissolution medium, leading to a rapid initial release of the drug.
-
Troubleshooting Tip 1: Increase the concentration of the high-viscosity polymer (e.g., HPMC K100M). Experiment with different polymer ratios if using a combination of polymers to optimize the initial gel barrier formation.
-
Possible Cause 2: High Proportion of Soluble Excipients. The presence of highly soluble excipients, such as lactose, can create pores within the matrix, facilitating rapid ingress of the dissolution medium and subsequent drug release.
-
Troubleshooting Tip 2: Partially or wholly replace the soluble filler with an insoluble filler like microcrystalline cellulose (B213188) (MCC) to reduce the formation of pores in the matrix.
-
Possible Cause 3: Inappropriate Granule Size Distribution. A high proportion of fine granules can lead to a larger surface area being exposed to the dissolution medium, contributing to a faster initial release.
-
Troubleshooting Tip 3: Optimize the granulation process to achieve a more uniform and larger granule size. This can be controlled by adjusting binder concentration, granulation time, and drying parameters during wet granulation.
Issue: Incomplete Drug Release at the End of the Dissolution Study.
-
Possible Cause 1: Excessive Polymer Concentration. While a high polymer concentration can prevent burst release, an excessive amount can lead to a very dense matrix that hinders complete drug diffusion.
-
Troubleshooting Tip 1: Gradually decrease the concentration of the release-controlling polymer or incorporate a small amount of a soluble polymer to create channels for drug release over time.
-
Possible Cause 2: Poor Wettability of the Tablet Surface. If the tablet matrix is too hydrophobic, it may not allow for adequate penetration of the dissolution medium, leading to incomplete release.
-
Troubleshooting Tip 2: Incorporate a suitable wetting agent or surfactant into the formulation to improve the wettability of the tablet matrix.
Mucoadhesive Formulations
Issue: Weak Mucoadhesive Strength.
-
Possible Cause 1: Inappropriate Polymer Selection or Concentration. The mucoadhesive properties are dictated by the choice and concentration of the mucoadhesive polymer.
-
Troubleshooting Tip 1: Use polymers with known strong mucoadhesive properties such as Carbopol, chitosan, or sodium alginate. Optimize the concentration of the mucoadhesive polymer through systematic studies; higher concentrations generally lead to stronger adhesion, but there is often an optimal range beyond which adhesion may decrease.
-
Possible Cause 2: Environmental pH. The pH of the surrounding medium can affect the hydration and charge of the mucoadhesive polymer, thereby influencing its adhesive strength.
-
Troubleshooting Tip 2: Evaluate the mucoadhesive strength at a pH that mimics the intended site of adhesion (e.g., pH 1.2 for the stomach). Select a polymer that exhibits optimal mucoadhesion at that specific pH.
Issue: Variability in Microsphere Size and Drug Entrapment.
-
Possible Cause 1: Inconsistent Process Parameters in Ionotropic Gelation. The ionotropic gelation method is sensitive to several process parameters that can affect the characteristics of the resulting microspheres.
-
Troubleshooting Tip 1: Precisely control the key parameters:
-
Polymer and Cross-linking Agent Concentration: Varying the concentrations of sodium alginate and calcium chloride can significantly impact particle size and entrapment efficiency.
-
Stirring Speed: The agitation rate of the cross-linking solution affects the size and uniformity of the microspheres.
-
Dropping Rate and Needle Gauge: The speed at which the polymer solution is added to the cross-linking solution and the diameter of the needle used will influence the initial droplet size and, consequently, the final microsphere size.
-
Nanoparticle-Based Systems
Issue: Inconsistent Particle Size and Polydispersity Index (PDI).
-
Possible Cause 1: Suboptimal Homogenization or Milling Parameters. The energy input during the nanoparticle preparation process is critical for achieving the desired particle size and a narrow size distribution.
-
Troubleshooting Tip 1:
-
For High-Pressure Homogenization: Optimize the homogenization pressure and the number of cycles.
-
For Wet Milling/Bead Milling: Adjust the milling time, bead size, and bead-to-drug ratio to control the final particle size.
-
-
Possible Cause 2: Inappropriate Stabilizer Concentration. The choice and concentration of the stabilizer are crucial for preventing particle aggregation.
-
Troubleshooting Tip 2: Screen different stabilizers and optimize their concentration to ensure adequate surface coverage of the nanoparticles.
Issue: Unstable Nanoparticle Suspension (Aggregation over Time).
-
Possible Cause 1: Insufficient Surface Charge. Nanoparticles with a low zeta potential are more prone to aggregation due to weak electrostatic repulsion.
-
Troubleshooting Tip 1: Select stabilizers that impart a higher surface charge to the nanoparticles. A zeta potential of at least ±30 mV is generally considered indicative of good stability.
-
Possible Cause 2: Ostwald Ripening. In a polydisperse system, smaller particles may dissolve and redeposit onto larger particles, leading to an increase in the average particle size over time.
-
Troubleshooting Tip 2: Aim for a narrow particle size distribution (low PDI) during the formulation process to minimize the effects of Ostwald ripening.
Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters for Different this compound Formulations
| Formulation Type | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (hr) | Reference |
| Conventional Tablet (100 mg) | 220.57 ± 107.48 | ~2.0 | 923.58 ± 423.21 | ~1.5 - 2.0 | |
| Mucoadhesive Microspheres | 2.58 ± 0.03 (Optimized) | - | 15.25 ± 1.14 (AUC0-t) | - | |
| Prodrug SA001 (240 mg) | 5.45 times higher than conventional | 0.5 - 1.0 | 2.20 times higher than conventional | 1.85 - 21.72 (variable) | |
| Nanocrystal Dispersion | Significantly higher mucosal retention | - | - | - |
Note: Direct comparison is challenging due to variations in study designs, doses, and analytical methods. The data presented is for illustrative purposes.
Experimental Protocols
Preparation of Mucoadhesive Tablets by Wet Granulation
-
Dry Mixing: Accurately weigh this compound, mucoadhesive polymer (e.g., Carbopol 934P), filler (e.g., microcrystalline cellulose), and disintegrant. Mix geometrically in a blender for 15 minutes.
-
Granulation: Prepare a binder solution (e.g., 5% w/v PVP K30 in isopropyl alcohol). Add the binder solution slowly to the powder blend under continuous mixing until a suitable wet mass is formed.
-
Wet Screening: Pass the wet mass through a suitable sieve (e.g., #12 mesh) to obtain wet granules.
-
Drying: Dry the granules in a hot air oven at 40-50°C until the moisture content is within the desired range (typically 1-2%).
-
Dry Screening: Pass the dried granules through a smaller mesh sieve (e.g., #16 mesh) to break any aggregates.
-
Lubrication: Add the lubricant (e.g., magnesium stearate) and glidant (e.g., talc) to the dried granules and blend for 5 minutes.
-
Compression: Compress the lubricated granules into tablets using a tablet press with appropriate tooling.
Reference for general methodology:
In Vitro Mucoadhesion Strength Measurement
-
Tissue Preparation: Obtain fresh goat or sheep gastric mucosa from a local abattoir. Clean the tissue gently with saline solution.
-
Apparatus Setup: Use a modified physical balance. Tie a piece of the gastric mucosa to the underside of one pan of the balance.
-
Measurement: Place the mucoadhesive tablet on a support and bring it into contact with the mucosal surface with a light force for a fixed period (e.g., 1 minute).
-
Detachment Force: Gradually add weight to the other pan of the balance until the tablet detaches from the mucosal surface. The weight required for detachment is a measure of the mucoadhesive strength.
Reference for general methodology:
Mandatory Visualization
Caption: this compound's signaling pathway for gastric mucosal protection.
Caption: Workflow for developing long-acting this compound formulations.
References
- 1. Evaluation of Safety, Tolerability and Pharmacokinetic Characteristics of SA001 and Its Active Metabolite this compound after Single and Multiple Oral Administration [mdpi.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Gastro-protective agent this compound induces cyclooxygenease-2 (COX-2) in gastric epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Minimizing Placebo Response in Rebamipide Clinical Trials: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in designing and conducting rebamipide (B173939) clinical trials with a focus on minimizing the placebo response. High placebo response rates can obscure the true efficacy of a drug, leading to inconclusive or failed trials. This is particularly relevant in conditions for which this compound is often studied, such as functional dyspepsia and other gastrointestinal disorders, where subjective endpoints are common.[1][2]
Troubleshooting Guides
Issue: High Variability in Patient-Reported Outcomes (PROs)
Problem: Inconsistent and highly variable patient reporting of symptoms can contribute to a high placebo response, making it difficult to detect a true drug effect.
Troubleshooting Steps:
-
Standardize Symptom Assessment:
-
Action: Implement standardized and validated questionnaires for symptom assessment, such as the Severity of Dyspepsia Assessment (SODA) scale or the Gastrointestinal Symptom Rating Scale (GSRS).[3][4]
-
Rationale: Using consistent and validated tools reduces variability in how patients report their symptoms.
-
-
Patient Training:
-
Action: Before the trial begins, train patients on how to accurately interpret and respond to the questions on the PRO instruments.
-
Rationale: This can help reduce variability in individual reporting styles and improve the quality of the data collected.
-
-
Frequent Assessments:
-
Action: Consider more frequent symptom assessments to capture fluctuations and provide a more stable measure of change over time.
-
Rationale: This can help to smooth out natural variations in symptoms that are not related to the treatment.
-
Issue: Unblinding Due to Perceived Effects or Side Effects
Problem: If participants or investigators can guess the treatment allocation (this compound or placebo) due to subtle effects or the lack thereof, the blind can be broken, introducing bias.
Troubleshooting Steps:
-
Use of an Active Placebo:
-
Action: If this compound has known, mild, and non-therapeutic effects, consider an active placebo that mimics these effects.
-
Rationale: This can help to maintain the blind by making it more difficult for participants and investigators to distinguish between the active drug and the placebo.
-
-
Assess the Blind:
-
Action: At various points during the trial, formally assess the integrity of the blind by asking both participants and investigators to guess the treatment allocation and their reasoning.
-
Rationale: This allows for a quantitative assessment of the extent of unblinding, which can be accounted for in the statistical analysis.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical placebo response rates in clinical trials for conditions treated by this compound?
A1: Placebo response rates in clinical trials for functional dyspepsia, a common indication for this compound, can be substantial. For instance, a meta-analysis of 58 randomized controlled trials in functional dyspepsia found pooled placebo response rates of 44.3% for symptom improvement and 15.6% for complete symptom relief.[5] In some trials, the improvement in overall symptoms in the placebo group is not significantly different from the this compound group after several weeks of treatment.
Q2: What are the key factors that can influence the placebo response in this compound trials?
A2: Several factors can contribute to the placebo response in gastrointestinal clinical trials:
-
Patient Expectations: Positive expectations about a treatment can lead to larger placebo responses.
-
Study Duration and Follow-up: The length of the study and the number of follow-up visits can influence the placebo response.
-
Endpoint Definition: The way in which treatment success is defined can significantly impact the observed placebo rate. Trials assessing complete symptom relief tend to have lower placebo response rates than those assessing only symptom improvement.
-
Baseline Symptom Severity: Some studies suggest that patients with a higher baseline symptom burden may have a stronger placebo effect.
-
Patient-Investigator Interaction: The nature and quality of the interaction between study staff and participants can influence patient expectations and reporting of symptoms.
Q3: What trial design elements can be implemented to minimize the placebo response?
A3: Several trial design strategies can help to mitigate the placebo effect:
-
Double-Blinding: Ensuring that both the participants and the investigators are unaware of the treatment allocation is a fundamental strategy to reduce bias.
-
Placebo Run-in Period: This involves a period at the start of the trial where all participants receive a placebo. Those who show a significant improvement (high placebo responders) can then be excluded from the main trial. However, the effectiveness of this strategy can be inconsistent.
-
Rigorous Patient Selection: Carefully defining inclusion and exclusion criteria to enroll a more homogenous patient population can help reduce variability in outcomes.
-
Standardized Procedures: All study procedures, including the administration of questionnaires and interactions with patients, should be standardized across all sites in a multicenter trial.
Q4: How can patient and staff expectations be managed during a this compound clinical trial?
A4: Managing expectations is crucial for controlling the placebo response:
-
Informed Consent Process: Be transparent about the use of a placebo in the study during the informed consent process. Educating participants about the placebo effect can be a useful strategy.
-
Neutral Communication: Train study staff to use neutral language when interacting with participants, avoiding any suggestions that might inflate expectations of benefit.
-
Standardized Information: Provide all participants with the same information about the study and the potential treatments.
Quantitative Data from this compound Clinical Trials
The following tables summarize quantitative data from selected placebo-controlled trials of this compound.
Table 1: Efficacy of this compound in NSAID-Induced Small Bowel Injury
| Outcome | This compound Group | Placebo Group | p-value | Reference |
| Change in number of erosions | -2.5 ± 3.4 | 2.1 ± 3.9 | < 0.0001 | |
| Change in number of ulcers | -0.5 ± 1.6 | 0.1 ± 0.7 | 0.024 |
Table 2: Efficacy of High-Dose this compound for Low-Dose Aspirin-Induced Small Intestinal Damage
| Outcome | This compound Group (n=25) | Placebo Group (n=13) | p-value | Reference |
| Change in number of mucosal breaks | Significant decrease | No significant reduction | 0.046 | |
| Complete healing of mucosal breaks | 32% (8 of 25) | 7.7% (1 of 13) | 0.13 | |
| Improvement in Lewis score | Significant improvement | No significant change | 0.02 |
Experimental Protocols
Example Protocol: Randomized, Double-Blinded, Placebo-Controlled Trial of this compound for NSAID-Induced Small Bowel Injury
This protocol is a generalized example based on common elements found in published this compound trials.
-
Patient Population:
-
Inclusion Criteria: Patients on long-term (>3 months) low-dose aspirin (B1665792) and/or NSAID therapy with endoscopically confirmed small bowel enteropathy (ulcers or erosions).
-
Exclusion Criteria: History of inflammatory bowel disease, celiac disease, or other conditions that could cause small bowel injury.
-
-
Study Design:
-
A multicenter, randomized, double-blinded, placebo-controlled trial.
-
Patients are randomized to receive either this compound (e.g., 100 mg three times daily) or a matching placebo for a predefined period (e.g., 4 weeks).
-
-
Assessments:
-
Baseline: Capsule endoscopy to assess the number and severity of small intestinal ulcers and erosions. Collection of baseline symptom scores using a validated questionnaire.
-
Follow-up (e.g., 4 weeks): Repeat capsule endoscopy to evaluate changes in mucosal injury. Re-administration of symptom questionnaires.
-
-
Endpoints:
-
Primary Endpoint: Change in the number of small intestinal ulcers and erosions from baseline to the end of treatment.
-
Secondary Endpoints: Rate of complete healing of mucosal injuries, change in symptom scores, and assessment of adverse events.
-
-
Statistical Analysis:
-
The primary efficacy analysis is typically performed on the intention-to-treat (ITT) population.
-
Continuous variables (e.g., change in the number of lesions) are compared between groups using appropriate statistical tests (e.g., t-test or Mann-Whitney U test).
-
Categorical variables (e.g., complete healing rate) are compared using tests such as the chi-square test or Fisher's exact test.
-
Visualizations
Signaling Pathway: Potential Mechanisms of this compound in Mucosal Protection
Caption: this compound's multifaceted mechanism of action in promoting gastrointestinal mucosal protection and healing.
Experimental Workflow: A Typical Placebo-Controlled this compound Trial
Caption: Standard workflow for a randomized, placebo-controlled clinical trial of this compound.
Logical Relationship: Factors Contributing to Placebo Response
Caption: Key factors that can contribute to an elevated placebo response in clinical trials.
References
- 1. Factors Associated With Placebo Treatment Response in Functional Dyspepsia Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Placebo responses in patients with gastrointestinal disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. turkjgastroenterol.org [turkjgastroenterol.org]
- 4. Efficacy and Safety of this compound versus Its New Formulation, AD-203, in Patients with Erosive Gastritis: A Randomized, Double-Blind, Active Control, Noninferiority, Multicenter, Phase 3 Study [gutnliver.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
enhancing detection limits for rebamipide in biological matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of rebamipide (B173939) in biological matrices. Our goal is to help you enhance your detection limits and ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting this compound in biological samples like plasma?
Q2: Can I use HPLC with UV or fluorescence detection for this compound analysis?
A2: Yes, HPLC methods with UV or fluorescence detection are available, though they may be less sensitive than LC-MS/MS. HPLC with fluorescence detection can achieve an LLOQ of 0.01 µg/mL (10 ng/mL). HPLC-UV methods have reported LLOQs around 10 ng/mL. These methods can be a cost-effective alternative if ultra-high sensitivity is not required.
Q3: What is a "matrix effect" and how can it affect my this compound analysis?
A3: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting components from the biological sample (e.g., salts, lipids, proteins). This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), causing inaccurate and imprecise results. It is a significant consideration in LC-MS/MS bioanalysis and must be evaluated during method validation.
Q4: What is the best sample preparation technique to minimize matrix effects?
A4: The choice of sample preparation technique is critical. While simple protein precipitation is fast, it may result in less clean extracts.
-
Solid-Phase Extraction (SPE): Often provides the cleanest samples, significantly reducing matrix components.
-
Liquid-Liquid Extraction (LLE): Also effective at cleaning up samples and can be optimized by adjusting pH and solvent choice.
-
Protein Precipitation (PPT): A rapid and simple method, but may be more susceptible to matrix effects due to residual matrix components.
Q5: Why is an internal standard (IS) important, and what kind should I use?
A5: An internal standard is essential for accurate quantification as it compensates for variability during sample preparation and analysis, including matrix effects. The ideal IS is a stable isotope-labeled (SIL) version of the analyte, such as This compound-d4 (B562672). A SIL-IS co-elutes with the analyte and experiences similar matrix effects, providing the most accurate correction. If a SIL-IS is unavailable, a structural analog with similar chemical properties can be used.
Troubleshooting Guides
Problem 1: Low or No Signal for this compound
| Question | Possible Cause | Suggested Solution |
| Why is my this compound signal intensity very low or absent? | Inefficient Extraction: this compound has poor water solubility, which can affect recovery. The pH of the extraction solvent is critical. | Ensure the pH of your sample is adjusted to an optimal level (e.g., pH 2–3 for LLE with ethyl acetate) to improve solubility and extraction efficiency. Consider using solubilizing agents like L-arginine if solubility is a persistent issue. |
| Sample Degradation: this compound may be unstable under certain conditions. | Process samples promptly and store them at appropriate temperatures (e.g., -20°C). Perform stability tests (e.g., freeze-thaw, short-term) during method validation. | |
| Mass Spectrometer Settings (LC-MS/MS): Suboptimal ionization or fragmentation parameters. | Optimize MS parameters, including ionization source voltage, gas flows, and collision energy, by infusing a standard solution of this compound. | |
| Detector Settings (HPLC-UV/Fluorescence): Incorrect wavelength selection. | For UV detection, scan a standard solution to confirm the absorption maximum (λmax), typically between 227-280 nm. For fluorescence, ensure excitation and emission wavelengths are correctly set (e.g., Ex: 320 nm, Em: 380 nm). |
Problem 2: High Background Noise and Poor Peak Shape
| Question | Possible Cause | Suggested Solution |
| How can I reduce the high background noise in my chromatogram? | Matrix Interference: Co-eluting endogenous compounds from the biological matrix are a common cause of high background. | Improve your sample cleanup method. Switch from protein precipitation to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). |
| Contaminated Mobile Phase or System: Impurities in solvents or buildup in the LC system can elevate the baseline. | Use high-purity, HPLC or LC-MS grade solvents. Filter all mobile phases. Flush the LC system and column thoroughly. | |
| What causes my this compound peak to be broad or tailing? | Poor Chromatography: Incompatible mobile phase pH, column degradation, or secondary interactions. | This compound is an acidic compound. Adjust the mobile phase pH with a modifier like formic acid or acetic acid to ensure it is in a single ionic form. Ensure you are using a high-quality, well-maintained column. |
| Column Overload: Injecting too high a concentration of the analyte. | Dilute the sample or reduce the injection volume. Ensure your concentration is within the validated linear range of the method. |
Quantitative Data Summary
The following tables summarize the performance of various published analytical methods for this compound in biological matrices.
Table 1: LC-MS/MS Methods for this compound in Human Plasma
| LLOQ (ng/mL) | Linearity Range (ng/mL) | Sample Preparation | Internal Standard | Reference |
| 1 | 1 - 800 | Protein Precipitation | This compound-d4 | |
| 6 | 6 - 1200 | Protein Precipitation | Venlafaxine |
Table 2: HPLC Methods for this compound in Human Plasma
| Detection Method | LLOQ (ng/mL) | Linearity Range (ng/mL) | Sample Preparation | Recovery (%) | Reference |
| UV (280 nm) | 10 | 10 - 500 | Chloroform (B151607)/Isopropanol Extraction | >91 | |
| Fluorescence | 2 | 2 - 500 | Liquid-Liquid Extraction | Not Reported | |
| Fluorescence | 10 | 10 - 1000 | Liquid-Liquid Extraction | 85.5 | |
| UV (230 nm) | 10 (LOD) | 20 - 1200 | Ethyl Acetate Extraction | 99.5 - 100.2 |
Table 3: Other Analytical Methods
| Method | Matrix | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| UV Spectroscopy | Bulk/Formulation | 0.73 | 2.21 | |
| UV Spectroscopy | Bulk/Formulation | 0.06 | 0.18 | |
| Voltammetry | Bulk/Serum | 0.028 | 0.086 | |
| RP-HPLC | Bulk/Formulation | 0.09 | 0.027 |
Experimental Protocols
Protocol 1: LC-MS/MS Method for this compound in Human Plasma (Based on the method described by Dai et al., 2023)
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add the internal standard solution (this compound-d4).
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
-
-
Liquid Chromatography Conditions:
-
Column: Kinetex XB-C18 (50mm × 2.1mm, 5µm).
-
Mobile Phase A: 0.1% Formic Acid (FA) and 1 mM Ammonium Formate (NH4FA) in water.
-
Mobile Phase B: 0.1% FA and 1 mM NH4FA in 90% acetonitrile.
-
Flow Rate: 0.300 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI), positive or negative mode (must be optimized).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: To be determined by direct infusion of this compound and this compound-d4 standards.
-
Protocol 2: HPLC-UV Method for this compound in Human Plasma (Based on the method described by Manglani et al., 2006)
-
Sample Preparation:
-
To 1 mL of plasma, add the internal standard.
-
Add 0.4 mL of phosphate (B84403) buffer (pH 7).
-
Add 5 mL of an extraction solvent mixture (e.g., chloroform and isopropyl alcohol).
-
Vortex to mix, then centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: C-18 silica (B1680970) column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile, water, methanol, and acetic acid. The exact ratio must be optimized for good separation (e.g., 48:52 v/v of Acetonitrile:Phosphate Buffer).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 280 nm.
-
Visualizations
Caption: General workflow for this compound bioanalytical method development.
Caption: Decision tree for troubleshooting low signal intensity.
Caption: Conceptual diagram of matrix effect in LC-MS/MS.
References
- 1. pjps.pk [pjps.pk]
- 2. ijrpr.com [ijrpr.com]
- 3. Determination of this compound in human plasma by a validated liquid chromatography-tandem mass spectrometry: Application in pharmacokinetics research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Determination of this compound in human plasma by a validated liquid chromatography-tandem mass spectrometry: Application in pharmacokinetics research. | Semantic Scholar [semanticscholar.org]
experimental design considerations for rebamipide's low water solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with rebamipide (B173939), focusing on challenges related to its low water solubility.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why is my this compound not dissolving in aqueous solutions for in vitro experiments?
This compound is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, meaning it has both low aqueous solubility and low permeability.[1][2][3] Its solubility is also highly pH-dependent.[3] It is practically insoluble in water and acidic solutions (like simulated gastric fluid, pH 1.2) but shows increased solubility in more alkaline environments (like simulated intestinal fluid, pH 6.8).[1][3]
Troubleshooting Steps:
-
pH Adjustment: The solubility of this compound, a weakly acidic compound, significantly increases with a rise in pH.[3] For instance, its solubility can increase from 0.049 µg/mL at pH 1.2 to 2048 µg/mL at pH 6.8.[3] Consider adjusting the pH of your solvent system. The use of alkalizers like sodium carbonate or L-arginine has been shown to enhance solubility.[4][5]
-
Co-solvents: While this compound has limited water solubility, it is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO), methanol (B129727), and ethanol.[6] For in vitro studies, a common approach is to prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into the aqueous experimental medium. Ensure the final concentration of the organic solvent is low enough to not affect the experimental system.
-
Formulation Strategies: If direct dissolution is not feasible, consider advanced formulation techniques to enhance solubility. Solid dispersions are a widely studied and effective method.[1][2][5][7][8][9]
2. What are solid dispersions and how can they improve this compound solubility?
Solid dispersion is a technique where the poorly soluble drug (this compound) is dispersed in a hydrophilic carrier matrix.[1][7] This process can convert the crystalline form of the drug to a more soluble amorphous form, thereby increasing its dissolution rate and bioavailability.[1][5]
Several hydrophilic polymers have been successfully used to prepare this compound solid dispersions, including:
-
D-α-Tocopheryl polyethylene (B3416737) Glycol 1000 Succinate (TPGS)[1]
-
Pluronic F-127[1]
The choice of polymer and the drug-to-polymer ratio are critical factors affecting solubility enhancement.
3. Which method is best for preparing this compound solid dispersions?
Common methods for preparing solid dispersions include solvent evaporation, fusion (melting), kneading, and spray drying.[1][7][8] The solvent evaporation method has been frequently reported as effective and relatively simple for this compound.[1][7] Spray drying is also a scalable technique that can produce amorphous solid dispersions with significantly improved solubility.[5][8]
The optimal method can depend on the specific polymer used and the desired characteristics of the final product. It is advisable to screen different methods and drug-to-polymer ratios to find the best formulation for your specific application.
Quantitative Data Summary
The following tables summarize the reported enhancement in this compound solubility using different formulation strategies.
Table 1: Solubility of this compound in Different Media
| Solvent | pH | Solubility (µg/mL) |
| Water | Neutral | 23.9[1] |
| 0.1 N HCl | 1.2 | 1.8[1] |
| Phosphate (B84403) Buffer | 6.8 | 1320[1] |
Table 2: Enhancement of this compound Solubility using Solid Dispersion Technique (Solvent Evaporation Method)
| Polymer | Drug:Polymer Ratio | Solubility Enhancement (fold) | Reference |
| TPGS | 1:15 | 36.4 | [1] |
| PVP K30 | 1:15 | - | [2] |
| PEG 6000 | - | - | [1] |
| Pluronic F-127 | - | - | [1] |
Table 3: Enhancement of this compound Solubility using Other Methods
| Method | Additive(s) | Fold Enhancement | Reference |
| Solid Dispersion (Spray Drying) | L-lysine, PVP-VA 64, Poloxamer 407 | 62.17 | [8] |
| Solid Dispersion (Spray Drying) | Sodium Alginate, Sodium Carbonate | ~200 | [5] |
| Solubilization | L-arginine (in deionized water) | ~274 | [4] |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
This protocol is based on the methodology described by Mowafaq et al.[1]
Materials:
-
This compound
-
Hydrophilic polymer (e.g., TPGS, PVP K30, PEG 6000)
-
Methanol (analytical grade)
-
Magnetic stirrer
-
Beakers
-
Sieve (No. 60)
Procedure:
-
Weigh the desired amounts of this compound and the chosen hydrophilic polymer to achieve the target drug-to-polymer ratio (e.g., 1:9, 1:12, 1:15 w/w).
-
Dissolve the this compound in a suitable volume of methanol in a beaker with the aid of a magnetic stirrer.
-
In a separate beaker, dissolve the hydrophilic polymer in methanol.
-
Combine the two solutions and continue stirring until a clear solution is obtained.
-
Allow the solvent to evaporate at room temperature (25-30°C) for 24 hours in a well-ventilated area or a fume hood.
-
Once the solvent has completely evaporated, scrape the resulting solid mass.
-
Crush and grind the dried mass using a mortar and pestle.
-
Pass the powdered solid dispersion through a sieve (No. 60) to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further use.
Protocol 2: In Vitro Dissolution Testing of this compound Formulations
This protocol is a general guideline for dissolution testing, as described in various studies.[1]
Apparatus:
-
USP Dissolution Apparatus 2 (Paddle type)
-
Dissolution vessels (900 mL)
-
Water bath with temperature control
-
Syringes with filters (e.g., 0.45 µm)
-
UV-Vis Spectrophotometer or HPLC system for analysis
Procedure:
-
Prepare the dissolution medium (e.g., 900 mL of 0.1 N HCl or phosphate buffer pH 6.8) and place it in the dissolution vessels.
-
Maintain the temperature of the dissolution medium at 37 ± 0.5°C.
-
Set the paddle speed to a specified rate (e.g., 100 rpm).
-
Accurately weigh an amount of the this compound formulation (pure drug or solid dispersion) equivalent to a specific dose (e.g., 100 mg of this compound) and add it to each dissolution vessel.
-
At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90 minutes), withdraw a sample (e.g., 5 mL) of the dissolution medium.
-
Immediately filter the withdrawn sample through a 0.45 µm syringe filter.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Analyze the filtered samples for this compound concentration using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
-
Calculate the cumulative percentage of drug released at each time point.
Visualizations
This compound's Multifaceted Mechanism of Action
This compound exerts its gastroprotective effects through several signaling pathways.[10][11][12] It stimulates the synthesis of prostaglandins, which are crucial for maintaining the integrity of the gastric mucosa.[10] The drug also exhibits antioxidant properties by scavenging reactive oxygen species (ROS) and anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.[10] Furthermore, this compound promotes the healing of gastric ulcers by stimulating the proliferation and migration of gastric epithelial cells, a process that involves the activation of the Epidermal Growth Factor (EGF) and its receptor.[12][13]
Caption: this compound's mechanism of action.
Experimental Workflow for Enhancing this compound Solubility
The following workflow outlines the key steps in developing and evaluating a this compound formulation with improved solubility, such as a solid dispersion.
Caption: Workflow for solubility enhancement.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. Development of a this compound solid dispersion system with improved dissolution and oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijrpr.com [ijrpr.com]
- 7. pexacy.com [pexacy.com]
- 8. Formulation of solid dispersion of this compound evaluated in a rat model for improved bioavailability and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. This compound in gastric mucosal protection and healing: An Asian perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound: overview of its mechanisms of action and efficacy in mucosal protection and ulcer healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound treatment activates epidermal growth factor and its receptor expression in normal and ulcerated gastric mucosa in rats: one mechanism for its ulcer healing action? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Accounting for Rebamipide's Effect on Intestinal Microbiota
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for accurately accounting for rebamipide's effect on intestinal microbiota in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which This compound (B173939) is thought to influence the intestinal microbiota?
A1: this compound's influence on the intestinal microbiota is believed to be multifactorial, primarily stemming from its effects on the host's intestinal environment rather than direct antimicrobial activity. The key mechanisms include:
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Enhancement of Mucosal Defense: this compound stimulates the production of prostaglandins (B1171923) and mucus, which strengthens the intestinal barrier.[1][2] A healthier gut barrier can modulate the microbial composition.
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Anti-inflammatory Effects: The drug inhibits the production of pro-inflammatory cytokines.[2][3] By reducing inflammation in the gut, this compound can create an environment that favors the growth of beneficial bacteria.
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Antioxidant Properties: this compound is known to scavenge reactive oxygen species, reducing oxidative stress in the intestinal mucosa.[2] This can also contribute to a healthier gut environment.
Q2: What are the most consistently reported changes in the gut microbiota following this compound administration?
A2: Studies have reported several consistent changes in the gut microbiota with this compound treatment. In a study involving patients with diarrheal irritable bowel syndrome overlapping with functional dyspepsia (D-IBSoFD), this compound treatment for two months led to an increase in the abundance of the class Clostridia. In a rat model of NSAID-induced intestinal injury, this compound was shown to decrease the numbers of Enterococcaceae and Enterobacteriaceae in the jejunal mucosa back to normal levels.
Q3: Are there known confounding factors that I should control for in my experimental design?
A3: Yes, several confounding factors can influence the results of studies on this compound and gut microbiota. It is crucial to control for:
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Diet: Diet is a major driver of gut microbiota composition. Ensure that all animal subjects are on the same standardized diet throughout the experiment. In human studies, dietary habits should be recorded and considered in the analysis.
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Concomitant Medications: Many drugs, especially antibiotics, proton pump inhibitors (PPIs), and metformin, can significantly alter the gut microbiome. The use of such medications should be an exclusion criterion or carefully documented and accounted for in the statistical analysis.
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Host Genetics: The genetic background of the host can influence the composition of the gut microbiota. Using genetically homogenous animal strains is recommended.
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Age: The gut microbiota composition can change with age. Age-matched subjects should be used in all experimental groups.
Troubleshooting Guide
Issue 1: I am not observing any significant changes in the overall gut microbiota diversity (alpha diversity) after this compound treatment in my animal model.
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Possible Cause 1: Insufficient Treatment Duration or Dose: The effects of this compound on the gut microbiota may be time and dose-dependent.
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Solution: Consider extending the treatment period or performing a dose-response study to find the optimal concentration of this compound for your model.
-
-
Possible Cause 2: High Inter-individual Variability: The baseline gut microbiota can be highly variable between individual animals, even within the same litter.
-
Solution: Increase the sample size per group to enhance statistical power. Also, consider analyzing the change from baseline for each animal rather than just comparing the final time points between groups.
-
-
Possible Cause 3: The effect is localized: this compound's effects might be more pronounced in specific regions of the intestine (e.g., small intestine vs. colon) or in the mucosa-associated microbiota compared to the fecal microbiota.
-
Solution: If feasible, collect samples from different intestinal segments and separate the mucosal-associated microbiota from the luminal content for analysis.
-
Issue 2: My 16S rRNA sequencing results show a high amount of contamination or unexpected bacterial taxa.
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Possible Cause 1: Contamination during Sample Collection or DNA Extraction: Contamination is a common issue in microbiota studies.
-
Solution: Follow strict aseptic techniques during sample collection. Use sterile instruments and tubes. Process samples in a laminar flow hood. Include negative controls (e.g., extraction blanks, PCR no-template controls) in your workflow to identify and account for contaminants.
-
-
Possible Cause 2: Environmental Contamination of Reagents: DNA extraction kits and PCR reagents can be a source of bacterial DNA contamination.
-
Solution: Use DNA-free certified reagents whenever possible. UV-irradiate water and other reagents (that are not sensitive to UV) before use.
-
Issue 3: I am struggling to interpret the biological significance of the observed changes in the microbiota.
-
Possible Cause: Lack of Functional Analysis: Changes in taxonomic composition alone may not fully explain the functional consequences for the host.
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Solution: Complement your 16S rRNA sequencing data with other analyses:
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Shotgun Metagenomic Sequencing: To identify changes in microbial genes and metabolic pathways.
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Metabolomics: To measure changes in microbial-derived metabolites in feces or serum (e.g., short-chain fatty acids).
-
Host Transcriptomics: To assess changes in host gene expression in the intestinal tissue.
-
-
Data Presentation
Table 1: Summary of Quantitative Changes in Intestinal Microbiota Following this compound Treatment
| Study Population | Duration of Treatment | Key Findings | Reference |
| Patients with D-IBSoFD | 2 months | Increased abundance of the class Clostridia | |
| Rat model of NSAID-induced intestinal injury | 5 doses over 2 days | Decreased numbers of Enterococcaceae and Enterobacteriaceae in the jejunal mucosa to normal levels |
Experimental Protocols
Protocol 1: In Vivo Animal Study of this compound's Effect on Gut Microbiota
This protocol describes a general workflow for assessing the impact of this compound on the gut microbiota in a rat model of indomethacin-induced small intestinal injury.
-
Animal Model:
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Use 8-week-old male Wistar rats.
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House animals in a specific pathogen-free facility with controlled temperature, humidity, and a 12-hour light/dark cycle.
-
Provide ad libitum access to a standard chow diet and water.
-
Allow a one-week acclimatization period before the experiment.
-
-
Experimental Groups:
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Control Group: Receives vehicle (e.g., 0.5% carboxymethyl cellulose) only.
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Indomethacin (B1671933) Group: Receives indomethacin to induce intestinal injury.
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This compound + Indomethacin Group: Receives this compound treatment along with indomethacin.
-
-
Drug Administration:
-
Induce intestinal injury with a single oral dose of indomethacin (10 mg/kg).
-
Administer this compound orally (e.g., 30 and 100 mg/kg) at multiple time points: 24 hours, 16 hours, and 1 hour before indomethacin administration, and 3 hours and 7 hours after.
-
-
Sample Collection:
-
Euthanize animals 24 hours after indomethacin administration.
-
Collect fecal pellets directly from the colon and immediately freeze them at -80°C for microbiota analysis.
-
Collect intestinal tissue from different segments (e.g., jejunum, ileum, colon) for host gene expression analysis and histology.
-
Protocol 2: 16S rRNA Gene Sequencing and Analysis
This protocol outlines the key steps for analyzing the gut microbiota composition from fecal samples.
-
DNA Extraction:
-
Extract microbial DNA from fecal samples (100-200 mg) using a commercially available kit optimized for stool samples (e.g., QIAamp PowerFecal Pro DNA Kit).
-
Include a negative control (extraction blank) to monitor for contamination.
-
-
16S rRNA Gene Amplification:
-
Amplify the V3-V4 hypervariable region of the 16S rRNA gene using high-fidelity polymerase and specific primers (e.g., 341F and 806R) with Illumina adapter sequences.
-
Perform PCR in triplicate for each sample to minimize PCR bias. Pool the triplicates after amplification.
-
-
Library Preparation and Sequencing:
-
Purify the PCR products using magnetic beads.
-
Perform a second PCR to attach dual indices and sequencing adapters.
-
Quantify the final library and pool samples in equimolar concentrations.
-
Sequence the pooled library on an Illumina MiSeq platform using a 2x300 bp paired-end sequencing kit.
-
-
Bioinformatic Analysis:
-
Quality Control: Trim primers and low-quality bases from the raw sequencing reads using tools like Trimmomatic or Cutadapt.
-
Denoising and Feature Table Generation: Use a denoising algorithm like DADA2 or Deblur to correct sequencing errors and generate a feature table of amplicon sequence variants (ASVs).
-
Taxonomic Classification: Assign taxonomy to the ASVs using a classifier trained on a reference database such as SILVA or Greengenes.
-
Statistical Analysis:
-
Calculate alpha diversity metrics (e.g., Shannon diversity, observed features) to assess within-sample diversity.
-
Calculate beta diversity metrics (e.g., Bray-Curtis dissimilarity, weighted and unweighted UniFrac) to compare microbial community composition between groups.
-
Use statistical tests like PERMANOVA to assess significant differences in beta diversity.
-
Identify differentially abundant taxa between groups using methods like ANCOM-BC or LEfSe.
-
-
Mandatory Visualizations
Caption: Experimental workflow for studying this compound's effect on gut microbiota.
Caption: Potential signaling pathways of this compound in the intestine.
Caption: Troubleshooting workflow for unexpected microbiota diversity results.
References
Validation & Comparative
Rebamipide vs. Sucralfate for Chronic Erosive Gastritis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of rebamipide (B173939) and sucralfate (B611045) for the treatment of chronic erosive gastritis, focusing on their mechanisms of action, clinical efficacy, safety profiles, and the experimental data supporting these findings.
Mechanisms of Action
Both this compound and sucralfate are gastroprotective agents, but they employ different primary mechanisms to protect the gastric mucosa and promote healing.
This compound: A Multifaceted Mucosal Protector
This compound enhances the physiological defense mechanisms of the gastric mucosa through several pathways.[1][2] It stimulates the synthesis of prostaglandins (B1171923) (PGs), particularly PGE2, which in turn increases mucus and bicarbonate secretion.[1][3] this compound also functions as an antioxidant by scavenging reactive oxygen species (ROS), thereby reducing oxidative stress and mucosal injury.[1][3] Furthermore, it exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines like TNF-α and interleukins.[1] this compound also promotes the healing of gastric erosions by stimulating the proliferation and migration of gastric epithelial cells and increasing the expression of growth factors such as epidermal growth factor (EGF) and its receptor.[4]
Sucralfate: A Site-Protective Barrier with Secondary Effects
Sucralfate's primary mechanism is the formation of a physical barrier over the eroded mucosa.[3][5][6] In the acidic environment of the stomach (pH < 4), sucralfate polymerizes to form a viscous, sticky gel that adheres to the proteinaceous exudate at the erosion site.[7] This barrier protects the underlying tissue from the damaging effects of acid, pepsin, and bile salts.[5][6] While its main action is physical, sucralfate also has secondary cytoprotective effects. It can stimulate the local production of prostaglandins and epidermal growth factor, contributing to mucosal defense and repair.[5][7] It also adsorbs pepsin and bile salts, further reducing their injurious potential.[5][6]
Comparative Efficacy in Chronic Erosive Gastritis
Clinical trials have directly compared the efficacy of this compound and sucralfate in patients with chronic erosive gastritis. The most notable is the STARS (Sucralfate and this compound in Erosive Gastritis) study, a randomized, multicenter trial.
Endoscopic Healing and Inflammation
The STARS study demonstrated that this compound had a stronger suppressive effect on mucosal inflammation than sucralfate. After 8 weeks of treatment, the endoscopic inflammation score in the this compound group decreased more significantly than in the sucralfate group.[5][8]
| Outcome | This compound | Sucralfate | p-value | Study |
| Endoscopic Inflammation Score (Baseline) | 2.65 ± 0.09 | - | - | STARS[5][8] |
| Endoscopic Inflammation Score (8 weeks) | 0.60 ± 0.10 | Lower efficacy | < 0.001 vs baseline | STARS[5][8] |
| Improvement in Endoscopic & Histologic Features | - | Superior to Ranitidine (B14927) | < 0.02 & < 0.001 | Guslandi et al.[9] |
Symptom Improvement
In the same study, this compound was also more effective in improving clinical symptoms. The accumulated symptom score in the this compound group showed a greater reduction after 8 weeks compared to the sucralfate group.[5][8]
| Outcome | This compound | Sucralfate | p-value | Study |
| Accumulated Symptom Score (Baseline) | 5.54 ± 0.97 | - | - | STARS[5][8] |
| Accumulated Symptom Score (8 weeks) | 0.80 ± 0.47 | Less improvement | < 0.001 vs control | STARS[5][8] |
| Symptom-Free Patients (8 weeks) | - | 77.6% | NS vs Ranitidine | Guslandi et al.[9] |
Biomarker Modulation
The STARS study also investigated the effect of both drugs on biomarkers of mucosal protection and damage. This compound significantly increased the mucosal content of Prostaglandin E2 (PGE2), a key gastroprotective factor, compared to sucralfate.[8][10] Both drugs significantly reduced the levels of malondialdehyde (MDA), a marker of oxidative stress.[8][10]
| Biomarker | This compound (Baseline vs. 8 weeks) | Sucralfate (8 weeks) | p-value | Study |
| PGE2 (pg/g) | 225.4 ± 18.3 vs. 266.7 ± 14.7 | No significant improvement | < 0.01 | STARS[8][10] |
| MDA | Significantly depressed | Significantly depressed | - | STARS[8][10] |
Safety and Tolerability
Both this compound and sucralfate are generally well-tolerated.
-
This compound: Adverse drug reactions are rare and usually mild, with the most common being gastrointestinal symptoms like constipation, bloating, diarrhea, and nausea.[2] Minor changes in liver enzymes and blood cell counts have been observed in some cases.[2] Hypersensitivity reactions are rare.[2]
-
Sucralfate: The most common side effect is constipation.[7] Since it is minimally absorbed, systemic side effects are uncommon. However, caution is advised in patients with renal impairment due to the potential for aluminum accumulation.
One study noted that this compound was better tolerated than sucralfate.[2]
Experimental Protocols
The STARS Study: A Randomized, Sucralfate-Controlled Multicenter Trial
-
Objective: To investigate the effects of this compound on symptoms, histology, endogenous prostaglandins, and mucosal oxygen free radicals in patients with chronic erosive gastritis, using sucralfate as a control.[8]
-
Study Design: A randomized, multicenter trial with a 3:1 allocation ratio (this compound:sucralfate).[5]
-
Participants: 453 patients with endoscopically confirmed chronic erosive gastritis from 11 hospitals.[5]
-
Interventions:
-
Assessments:
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy and Safety of this compound versus Its New Formulation, AD-203, in Patients with Erosive Gastritis: A Randomized, Double-Blind, Active Control, Noninferiority, Multicenter, Phase 3 Study [gutnliver.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. wjgnet.com [wjgnet.com]
- 5. Anti-inflammatory effects of this compound according to Helicobacter pylori status in patients with chronic erosive gastritis: a randomized sucralfate-controlled multicenter trial in China-STARS study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Sucralfate? [synapse.patsnap.com]
- 8. Anti-inflammatory Effects of this compound According to Helicobacter pylori Status in Patients with Chronic Erosive Gastritis: A Randomized Sucralfate-Controlled Multicenter Trial in China—STARS Study | Semantic Scholar [semanticscholar.org]
- 9. Comparison of sucralfate and ranitidine in the treatment of chronic nonerosive gastritis. A randomized, multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound induces the gastric mucosal protective factor, cyclooxygenase-2, via activation of 5'-AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to AD-203: A Novel Sustained-Release Rebamipide Formulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel sustained-release rebamipide (B173939) formulation, AD-203, with the conventional immediate-release formulation. The data presented is primarily based on a pivotal phase 3 non-inferiority clinical trial conducted in patients with erosive gastritis. This document is intended to offer an objective overview of AD-203's performance, supported by available experimental data.
Executive Summary
AD-203, a sustained-release formulation of this compound (150 mg), has demonstrated non-inferiority to the conventional this compound formulation (100 mg) in a phase 3 clinical trial for the treatment of erosive gastritis. Administered twice daily, AD-203 offers a simplified dosing regimen compared to the thrice-daily administration of the conventional formulation, with a statistically significant improvement in patient compliance. The efficacy and safety profiles of both formulations were found to be comparable.
Data Presentation
Efficacy in Erosive Gastritis: A Phase 3 Non-Inferiority Trial
A multicenter, randomized, double-blind, active-control, non-inferiority, phase 3 clinical trial was conducted to compare the efficacy and safety of AD-203 (150 mg twice daily) with conventional this compound (100 mg thrice daily) over a two-week period.[1][2][3][4][5][6]
Primary Efficacy Endpoint: Erosion Improvement Rate
The primary measure of efficacy was the rate of improvement in gastric erosions as observed via endoscopy.
| Analysis Population | AD-203 (150 mg BID) Improvement Rate | Conventional this compound (100 mg TID) Improvement Rate | Difference (95% CI) | Non-Inferiority Margin |
| Intention-to-Treat (ITT) (n=454) | 39.7% (91/229) | 43.8% (98/224) | -4.01% (-13.09% to 5.06%) | -14% |
| Per-Protocol (PP) (n=439) | 39.3% (88/224) | 43.7% (94/215) | -4.44% (-13.65% to 4.78%) | -14% |
BID: twice daily; TID: thrice daily; CI: confidence interval
The results demonstrated that the lower limit of the one-sided 97.5% confidence interval for the difference in the improvement rate was greater than the pre-specified non-inferiority margin of -14%, thus establishing the non-inferiority of AD-203 to conventional this compound.[1][2][3][5][6]
Secondary Efficacy Endpoints
Secondary endpoints included the cure rates for erosion and edema, and improvement rates for redness, hemorrhage, and gastrointestinal symptoms. No statistically significant differences were observed between the two treatment groups for any of the secondary endpoints in both the ITT and PP analyses.[1][2]
| Secondary Endpoint (ITT Analysis) | AD-203 (150 mg BID) | Conventional this compound (100 mg TID) | p-value |
| Erosion Cure Rate | 34.5% (79/229) | 35.7% (80/224) | 0.786 |
| Edema Cure Rate | 31.0% | 29.5% | 0.721 |
| Redness Improvement Rate | 38.9% | 39.7% | 0.850 |
| Hemorrhage Improvement Rate | 27.1% | 28.6% | 0.722 |
| GI Symptom Improvement Rate | 54.6% (125/229) | 55.1% (124/225) | 0.910 |
Safety and Tolerability
The incidence of adverse events and adverse drug reactions was comparable between the two groups, with no serious adverse drug reactions reported.[1][2][3][5][6]
| Safety Parameter | AD-203 (150 mg BID) (n=238) | Conventional this compound (100 mg TID) (n=237) | p-value |
| Patients with Adverse Events | 24 (10.2%) | 20 (8.5%) | 0.546 |
| Patients with Adverse Drug Reactions | 17 (7.2%) | 12 (5.1%) | 0.350 |
Patient Compliance
The drug compliance rate was significantly higher in the group receiving AD-203 twice daily compared to the conventional formulation administered thrice daily.[1]
| Compliance Parameter | AD-203 (150 mg BID) | Conventional this compound (100 mg TID) | p-value |
| Overall Compliance Rate | 96.9% | 94.5% | <0.0001 |
| Patients with ≥80% Compliance | 98.7% (226/229) | 96.0% (216/225) | 0.074 |
Pharmacokinetic Profile
Direct comparative pharmacokinetic data (Cmax, Tmax, AUC) for AD-203 and conventional this compound from a head-to-head study is not available in the public domain. Pharmacokinetic studies of conventional this compound (100 mg) in healthy volunteers have reported a Tmax of approximately 2 hours and a terminal half-life of around 1.5 hours. As a sustained-release formulation, AD-203 is designed to provide prolonged drug exposure, which may lead to a higher Tmax and a more stable plasma concentration over the dosing interval.
Experimental Protocols
Phase 3 Non-Inferiority Clinical Trial Methodology
Study Design: A multicenter, randomized, double-blind, active-control, non-inferiority, phase 3 clinical trial.[1][2][3][4][5]
Participants: 475 patients with endoscopically confirmed erosive gastritis were randomized. The Intention-to-Treat (ITT) population consisted of 454 patients, and the Per-Protocol (PP) population included 439 patients.[1][2][3]
Treatment Arms:
-
AD-203 Group: 150 mg AD-203 administered orally twice daily for two weeks.
-
Conventional this compound Group: 100 mg conventional this compound administered orally thrice daily for two weeks.
Primary Endpoint: The rate of improvement in gastric erosions at two weeks, assessed by endoscopy.
Secondary Endpoints:
-
Cure rates of erosion and edema.
-
Improvement rates of redness and hemorrhage.
-
Improvement rate of gastrointestinal symptoms.
Safety Assessment: Evaluation of adverse events, clinical laboratory tests, vital signs, and ECGs.
Statistical Analysis: The non-inferiority of AD-203 was to be declared if the lower bound of the one-sided 97.5% confidence interval for the difference in the primary endpoint between the two groups was greater than -14%.
Mechanism of Action of this compound
This compound is a gastroprotective agent with a multifaceted mechanism of action that enhances the mucosal defense system.
-
Prostaglandin Synthesis: It stimulates the synthesis of prostaglandins (B1171923) (PGE2 and PGI2) in the gastric mucosa, which in turn increases mucus and bicarbonate secretion.
-
Antioxidant Properties: this compound acts as a scavenger of reactive oxygen species, protecting the gastric mucosa from oxidative damage.
-
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and suppresses the activity of neutrophils.
-
Epithelial Cell Proliferation: this compound promotes the proliferation and migration of gastric epithelial cells, aiding in the healing of mucosal damage.
Visualizations
Experimental Workflow of the Phase 3 Non-Inferiority Trial
Caption: Workflow of the phase 3 non-inferiority trial of AD-203.
Signaling Pathway of this compound's Gastroprotective Effects
Caption: Multifaceted mechanism of action of this compound.
References
- 1. Population pharmacokinetic analysis of this compound in healthy Korean subjects with the characterization of atypical complex absorption kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of this compound versus Its New Formulation, AD-203, in Patients with Erosive Gastritis: A Randomized, Double-Blind, Active Control, Noninferiority, Multicenter, Phase 3 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and bioequivalence of two formulations of this compound 100-mg tablets: a randomized, single-dose, two-period, two-sequence crossover study in healthy Korean male volunteers. | Semantic Scholar [semanticscholar.org]
- 4. gutnliver.org [gutnliver.org]
- 5. dovepress.com [dovepress.com]
- 6. cuk.elsevierpure.com [cuk.elsevierpure.com]
Rebamipide in Gastritis: A Comparative Analysis of Efficacy in H. pylori-Positive and Negative Conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of rebamipide (B173939) in the treatment of gastritis, with a specific focus on the influence of Helicobacter pylori (H. pylori) infection status. By presenting quantitative data from key clinical trials, outlining experimental methodologies, and illustrating the underlying signaling pathways, this document aims to be a valuable resource for researchers, scientists, and professionals involved in drug development.
Executive Summary
This compound is a gastroprotective agent that has demonstrated efficacy in treating gastritis through multiple mechanisms, including the enhancement of mucosal defense, anti-inflammatory effects, and antioxidant properties. A critical question for its clinical application is whether its effectiveness is altered by the presence of H. pylori, a primary causative agent of chronic gastritis. Analysis of clinical data indicates that this compound exerts significant therapeutic effects in both H. pylori-positive and H. pylori-negative gastritis. Notably, a key study by Du et al. (2008) found no statistically significant difference in the efficacy of this compound on symptom improvement and reduction of endoscopic inflammation between patients with and without H. pylori infection. This suggests that this compound's protective mechanisms are beneficial regardless of the presence of this specific bacterium.
Comparative Efficacy Data
The following tables summarize quantitative data from clinical studies, highlighting the efficacy of this compound in gastritis with respect to H. pylori status.
Table 1: Symptom and Endoscopic Score Improvement in Chronic Erosive Gastritis
Data from Du Y, et al. Anti-inflammatory effects of this compound according to Helicobacter pylori status in patients with chronic erosive gastritis: a randomized sucralfate-controlled multicenter trial in China—STARS study. Dig Dis Sci. 2008 Nov;53(11):2886-95.
| Parameter | H. pylori Positive (n=198) | H. pylori Negative (n=115) |
| Accumulated Symptom Score (Baseline) | 5.56 ± 1.01 | 5.51 ± 0.92 |
| Accumulated Symptom Score (8 weeks) | 0.81 ± 0.48 | 0.78 ± 0.46 |
| Endoscopic Inflammation Score (Baseline) | 2.66 ± 0.10 | 2.64 ± 0.09 |
| Endoscopic Inflammation Score (8 weeks) | 0.62 ± 0.11 | 0.58 ± 0.10 |
There was no statistically significant difference in the improvement of symptom or inflammation scores between the H. pylori-positive and negative groups.
Table 2: Biochemical Markers of Gastric Mucosal Integrity and Oxidative Stress
Data from Du Y, et al. Dig Dis Sci. 2008.
| Parameter | This compound Group | Sucralfate (B611045) Group (Control) |
| Prostaglandin E2 (PGE2) Content (pg/g) (8 weeks) | 266.7 ± 14.7 | 225.4 ± 18.3 |
| Malondialdehyde (MDA) Content (nmol/mg prot) (Baseline) | 1.83 ± 0.11 | 1.85 ± 0.12 |
| Malondialdehyde (MDA) Content (nmol/mg prot) (8 weeks) | 1.25 ± 0.09 | 1.39 ± 0.10 |
This compound significantly improved PGE2 content compared to the sucralfate group (P < 0.01). Both groups showed a significant decrease in MDA content.
Table 3: Improvement in Atrophic Gastritis and Intestinal Metaplasia
Data from Kim SY, et al. This compound for the Improvement of Gastric Atrophy and Intestinal Metaplasia: A Prospective, Randomized, Pilot Study. Dig Dis Sci. 2021 Sep;66(9):3250-3258.
| Parameter (Antrum) | This compound in H. pylori Negative Patients |
| Atrophic Gastritis Grade (Baseline vs. 1 year) | 1.88 ± 1.04 vs. 1.25 ± 0.89 (P = 0.028) |
| Intestinal Metaplasia Grade (Baseline vs. 1 year) | 1.84 ± 1.01 vs. 1.18 ± 0.91 (P = 0.020) |
This study highlights a significant improvement in histological parameters in H. pylori-negative patients treated with this compound.
Experimental Protocols
STARS Study (Du Y, et al., 2008)
-
Study Design: A randomized, sucralfate-controlled, multicenter trial.
-
Participants: 453 patients with endoscopy-confirmed chronic erosive gastritis.
-
Treatment Arms:
-
This compound group: 100 mg three times daily for 8 weeks.
-
Sucralfate group (control): 1.0 g three times daily for 8 weeks.
-
-
Assessments:
-
Symptom Score: Accumulated score of upper gastrointestinal symptoms.
-
Endoscopic Inflammation Score: Evaluated based on endoscopic findings.
-
Biochemical Markers: Prostaglandin E2 (PGE2) and malondialdehyde (MDA) levels in gastric mucosal biopsies.
-
H. pylori Status: Determined by rapid urease test or 13C-urea breath test.
-
Pilot Study on Atrophic Gastritis (Kim SY, et al., 2021)
-
Study Design: A prospective, randomized, pilot study.
-
Participants: 53 patients who had undergone endoscopic resection for gastric dysplasia or early gastric cancer.
-
Treatment Arms:
-
This compound group (n=34).
-
Placebo group (n=19).
-
-
Assessments:
-
Histologic Grading: Atrophic gastritis and intestinal metaplasia were graded based on the updated Sydney system from tissue samples obtained from the antrum and corpus at baseline and after 1 year.
-
H. pylori Status: Assessed to stratify the analysis.
-
Signaling Pathways and Mechanisms of Action
This compound's therapeutic effects are mediated through several signaling pathways. The following diagrams illustrate these mechanisms.
Caption: General mechanisms of action of this compound in gastric mucosal protection.
The presence of H. pylori introduces specific inflammatory cascades that are also targeted by this compound.
Caption: this compound's inhibitory effects on the H. pylori-induced inflammatory cascade.
Experimental Workflow
The following diagram outlines a typical workflow for a clinical trial evaluating the efficacy of this compound in gastritis.
Caption: A generalized workflow for a clinical trial of this compound in gastritis.
Conclusion
The available evidence strongly suggests that this compound is an effective treatment for gastritis, irrespective of the patient's H. pylori status. Its multifaceted mechanism of action, which includes enhancing mucosal defense, reducing inflammation, and combating oxidative stress, provides a comprehensive approach to managing gastritis. The finding that its efficacy is not significantly different between H. pylori-positive and negative patients is of considerable clinical importance, as it simplifies treatment decisions and underscores the broad applicability of this compound as a gastroprotective agent. For drug development professionals, these findings support the further investigation of this compound and similar compounds for a wide range of gastric mucosal injuries.
Rebamipide vs. Cetraxate: A Comparative Analysis of Therapeutic Efficacy in Gastric Ulcer Healing
Quantitative Efficacy: A Look at Healing Rates
The following table summarizes the endoscopic healing rates of gastric ulcers observed in separate clinical trials for rebamipide (B173939) and cetraxate (B1206930). It is crucial to note that these trials were conducted under different protocols, with varying patient populations and comparator drugs, which limits direct comparison.
| Drug | Comparator | Study Population | 4-Week Healing Rate | 8-Week Healing Rate | 12-Week Healing Rate | Reference |
| This compound | Placebo | Patients with H. pylori-positive gastric ulcer post-eradication therapy | - | 80.0% | - | [1] |
| Cetraxate | Ranitidine (B14927) | Elderly patients (≥65 years) with benign gastric ulcer | 8% | 42% | 65% | |
| Cetraxate | Zinc Compound (Z-103) | Patients with confirmed stomach ulcers | 16.2% | 46.2% | - |
Mechanisms of Action: A Visualized Comparison
Both this compound and cetraxate exert their therapeutic effects through multiple mechanisms aimed at protecting the gastric mucosa and promoting healing.
This compound's Multifaceted Protective Pathways
This compound's mechanism of action is complex, involving the enhancement of mucosal defense, anti-inflammatory effects, and stimulation of healing processes.[1][2]
Caption: Signaling pathways of this compound in gastric ulcer healing.
Cetraxate's Protective Mechanisms
Cetraxate is understood to primarily enhance the defensive properties of the gastric mucosa, including increasing blood flow and mucus production.
Caption: Protective mechanisms of Cetraxate in the gastric mucosa.
Experimental Protocols: A Closer Look at the Methodologies
To provide context to the presented data, the experimental protocols of the key cited studies are detailed below.
This compound vs. Placebo in H. pylori-Positive Gastric Ulcer Patients (Terano et al., 2007)
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Patient Population: 309 patients with H. pylori-positive gastric ulcers.
-
Treatment Regimen:
-
All patients received a 1-week H. pylori eradication therapy.
-
Following eradication, patients were randomized to receive either this compound (100 mg, three times daily) or a placebo for 7 weeks.
-
-
Primary Endpoint: The gastric ulcer healing rate at the end of the 8-week study period, as assessed by endoscopy.
-
Key Findings: The healing rate in the this compound group was significantly higher (80.0%) than in the placebo group (66.1%) in the per-protocol analysis.[1]
Caption: Experimental workflow for the this compound vs. Placebo trial.
Cetraxate vs. Ranitidine in Elderly Patients with Gastric Ulcer (Hu et al., 1993)
-
Study Design: A randomized, double-blind, double-dummy trial.
-
Patient Population: 49 Chinese patients aged 65 years or over with endoscopically and pathologically diagnosed benign gastric ulcer.
-
Treatment Regimen:
-
Cetraxate group (n=26): 200 mg four times daily for up to 12 weeks.
-
Ranitidine group (n=23): 150 mg two times daily for up to 12 weeks.
-
-
Primary Endpoint: Complete ulcer healing assessed by endoscopy at 4, 8, and 12 weeks.
-
Key Findings: Ranitidine was found to be significantly more effective than cetraxate in both gastric ulcer healing and pain relief at the prescribed doses in this elderly population.
Cetraxate vs. Zinc Compound (Z-103) in Gastric Ulcer Patients (Miyoshi et al., 1980s - Note: Specific publication year not provided in the source)
-
Study Design: A randomized, controlled, double-blind study.
-
Patient Population: 258 subjects with confirmed stomach ulcers.
-
Treatment Regimen:
-
Cetraxate hydrochloride group: 800 mg per day for eight weeks.
-
Zinc compound group (Z-103): 150 mg per day for eight weeks.
-
Placebo groups for both arms.
-
-
Primary Endpoint: Endoscopic cure rate at 4 and 8 weeks.
-
Key Findings: The zinc compound showed a superior endoscopic cure rate compared to cetraxate at both 4 and 8 weeks.
Conclusion
References
Rebamipide as a Proton Pump Inhibitor (PPI) Alternative in Elderly NSAID Users: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The long-term use of nonsteroidal anti-inflammatory drugs (NSAIDs) in the elderly population frequently necessitates co-prescription of gastroprotective agents to mitigate the risk of gastrointestinal (GI) complications. While proton pump inhibitors (PPIs) have been the mainstay of treatment, concerns regarding their long-term safety in older adults have prompted the evaluation of alternatives. This guide provides a comprehensive comparison of rebamipide (B173939), a mucosal protective agent, with PPIs for the prevention of NSAID-induced GI injury in the elderly, supported by experimental data and detailed methodologies.
Executive Summary
This compound presents a viable alternative to PPIs for gastroprotection in elderly NSAID users, particularly those without additional GI risk factors. Its multifaceted mechanism of action, including stimulation of prostaglandin (B15479496) synthesis, scavenging of free radicals, and enhancement of mucin production, offers a distinct advantage by addressing a broader range of pathogenic factors in NSAID-induced gastroenteropathy. While PPIs are highly effective in reducing gastric acid secretion, their long-term use is associated with an increased risk of adverse events such as bone fractures, nutrient deficiencies, and infections, which are of particular concern in the geriatric population. Clinical evidence suggests that this compound is effective in preventing both upper and lower GI tract injuries induced by NSAIDs, a benefit not consistently observed with PPIs.
Comparative Efficacy and Safety
A multi-center, randomized, open-label pilot study comparing this compound and the PPI lansoprazole (B1674482) in patients on long-term NSAID therapy found that while neither group developed gastric ulcers, this compound showed a tendency to be more effective in preventing small intestine damage.[1][2] Mucosal breaks observed via capsule endoscopy were present in 20% of the this compound group compared to 40% in the lansoprazole group, although this difference was not statistically significant, potentially due to the small sample size.[1][2] Notably, adverse events such as dyspepsia and skin rashes were significantly lower in the this compound group (31.58%) compared to the lansoprazole group (65%).[2]
A large observational study using a national claims database in elderly chronic NSAID users demonstrated that in patients without additional GI risk factors, there was no significant difference in the risk of serious GI complications between PPI and this compound users. However, in patients with high to moderate risk, PPIs were found to be more effective than this compound in preventing serious GI complications.
Table 1: Comparison of Clinical Outcomes in Elderly NSAID Users
| Outcome Measure | This compound | PPI (Lansoprazole) | Reference |
| NSAID-induced Gastric Ulcers | 0% | 0% | |
| Small Bowel Erosions and Ulcers (Change from baseline) | -0.6 ± 3.06 | 1.33 ± 4.71 | |
| Subjects with Mucosal Breaks (Small Intestine) | 20% | 40% | |
| Adverse Events (Dyspepsia, Skin Rash) | 31.58% | 65% |
Table 2: Risk of Serious GI Complications in Elderly Chronic tNSAID Users (Adjusted Hazard Ratio)
| Risk Group | This compound vs. PPI | 95% Confidence Interval | Reference |
| High Risk | 2.63 | 1.24–5.59 | |
| Moderate Risk (2 risk factors) | 2.42 | 1.21–4.83 | |
| No Risk Factors | 0.69 | 0.27–1.76 |
Mechanism of Action
This compound's gastroprotective effects are mediated through multiple pathways that enhance the mucosal defense system. It stimulates the synthesis of prostaglandins, which play a crucial role in maintaining mucosal integrity by promoting mucus and bicarbonate secretion. This compound also acts as an antioxidant by scavenging reactive oxygen species and exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, it promotes the healing of ulcers by stimulating the proliferation and migration of gastric epithelial cells.
In contrast, PPIs primarily act by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells, leading to a profound and long-lasting suppression of gastric acid secretion. While this is highly effective in healing acid-related mucosal damage, it does not address other aspects of NSAID-induced injury, such as topical irritation and inflammation.
Long-Term Safety Profile in the Elderly
The long-term use of PPIs in older adults has been associated with a range of potential adverse effects, including an increased risk of osteoporotic fractures, Clostridium difficile infection, community-acquired pneumonia, vitamin B12 deficiency, kidney disease, and dementia. These risks, coupled with the high prevalence of unnecessary PPI use, underscore the need for careful consideration and regular review of long-term PPI therapy in the elderly. This compound, on the other hand, has been shown to have a favorable safety profile with fewer side effects reported in clinical trials.
Impact on Gut Microbiota
Recent studies have highlighted the differential effects of PPIs and this compound on the gut microbiome. In a study of rheumatoid arthritis patients, those receiving PPIs had a distinct gut microbiota composition compared to those receiving this compound. The gut microbiota of PPI users was enriched with Streptococcus and showed an abundance of microbial functional pathways involved in the production of virulence factors. Conversely, patients receiving this compound had an enrichment of Clostridium bolteae. Another study found that this compound treatment led to an increase in the abundance of beneficial Clostridia class taxa. These findings suggest that the choice of gastroprotective agent can have significant implications for the gut microbial ecosystem.
Experimental Protocols
Assessment of NSAID-Induced Gastrointestinal Injury
A common methodology for evaluating the efficacy of gastroprotective agents in preventing NSAID-induced GI injury involves a randomized, controlled trial design.
1. Subject Recruitment and Baseline Assessment:
-
Enroll elderly patients requiring long-term NSAID therapy.
-
Perform baseline esophagogastroduodenoscopy (EGD) and capsule endoscopy to exclude pre-existing significant GI lesions.
-
Collect baseline demographic and clinical data.
2. Randomization and Treatment:
-
Randomly assign participants to receive either the investigational drug (e.g., this compound) or the comparator (e.g., a PPI) in addition to their standard NSAID regimen.
-
The treatment duration is typically several weeks to months.
3. Endoscopic Evaluation:
-
Repeat EGD and capsule endoscopy at the end of the treatment period.
-
The primary endpoint is often the incidence of gastric ulcers.
-
Secondary endpoints may include the number and severity of erosions and ulcers in the stomach and small intestine, often graded using a scoring system like the Lanza score.
4. Safety and Tolerability Assessment:
-
Monitor and record all adverse events throughout the study.
-
Collect blood and urine samples for safety laboratory tests.
5. Statistical Analysis:
-
Compare the incidence of GI lesions and adverse events between the treatment groups using appropriate statistical tests.
Signaling Pathways and Experimental Workflows
Caption: NSAID-induced injury and this compound's protective pathways.
References
- 1. The effect of this compound on non-steroidal antiinflammatory drug-induced gastro-enteropathy: a multi-center, randomized pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of this compound on non-steroidal anti-inflammatory drug-induced gastro-enteropathy: a multi-center, randomized pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cross-Study Analysis of Rebamipide Clinical Trial Outcomes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-study analysis of clinical trial outcomes for the mucosal protective agent, rebamipide (B173939). This compound is approved in several countries for the treatment of gastritis and gastric ulcers and is also investigated for other indications, including dry eye disease and nonsteroidal anti-inflammatory drug (NSAID)-induced gastrointestinal injuries. This document summarizes key quantitative data from various clinical trials, details the experimental protocols of pivotal studies, and visualizes the underlying signaling pathways of this compound's mechanism of action.
I. Comparative Efficacy of this compound Across Indications
The clinical efficacy of this compound has been evaluated in a range of conditions. This section presents a comparative summary of the key quantitative outcomes from clinical trials in gastritis, NSAID-induced enteropathy, and dry eye disease.
Gastritis
This compound has demonstrated efficacy in improving endoscopic and symptomatic outcomes in patients with erosive and chronic gastritis.
Table 1: Clinical Trial Outcomes of this compound in Gastritis
| Study / Formulation | Indication | N | Dosage | Duration | Primary Endpoint | Key Outcomes | Reference |
| Kim G.H. et al. (AD-203 vs. This compound 100 mg) | Erosive Gastritis | 454 (ITT) | AD-203: 150 mg BID; this compound: 100 mg TID | 2 weeks | Erosion Improvement Rate | AD-203: 39.7%; this compound: 43.8% (non-inferiority demonstrated) | [1][2][3][4] |
| Real-World Study | Gastritis Symptoms | 2209 | This compound SR 150 mg BID | 2-4 weeks | Symptom Improvement Rate (≥50% reduction) | Monotherapy: 71.5%; Combination with PPI: 71.4% (no significant difference) | [5][6] |
| NCT02393430 | Chronic Gastritis | Not specified | This compound 100 mg TID | 26 weeks | Severity of gastritis by modified Lanza score (MLS) and histology by the updated Sydney system | To be determined | [7] |
NSAID-Induced Enteropathy
Clinical studies have investigated this compound's potential to prevent and treat small intestinal damage caused by NSAIDs.
Table 2: Clinical Trial Outcomes of this compound in NSAID-Induced Enteropathy
| Study | Indication | N | Intervention | Control | Duration | Key Outcomes | Reference |
| Multicenter, randomized pilot study | NSAID-induced gastro-enteropathy | 33 | This compound | Lansoprazole (B1674482) | 12 weeks | Change in small bowel erosions: -0.6 ± 3.06 (this compound) vs. 1.33 ± 4.71 (Lansoprazole). Subjects with mucosal breaks: 20% (this compound) vs. 40% (Lansoprazole) | [8][9][10][11] |
| Double-blind, randomized, controlled trial | NSAID-induced small intestinal injury | 80 healthy volunteers | This compound + Diclofenac + Omeprazole | Placebo + Diclofenac + Omeprazole | 14 days | Mean number of mucosal injuries post-treatment: 4.2 ± 7.8 (this compound) vs. 16 ± 71 (Control) | [12] |
Dry Eye Disease
This compound ophthalmic solution has been shown to be effective in improving both signs and symptoms of dry eye disease.
Table 3: Clinical Trial Outcomes of this compound in Dry Eye Disease
| Study | N | Intervention | Control | Duration | Key Outcomes | Reference |
| Systematic Review | 7 studies | This compound ophthalmic suspension | Placebo or other active controls | Varied | Mean difference in favor of this compound: DEQS -3.5 points, TBUT 0.7s, tCFS -1.2 points | [13] |
| Multicenter, randomized trial | 220 | 1% and 2% this compound clear solution | Placebo | 12 weeks | Greater improvement in TBUT for 1% and 2% this compound vs. Placebo. Greater improvement in corneal staining score for 2% this compound vs. Placebo | [14] |
| Multicenter, open-label study | 154 | 2% this compound ophthalmic suspension | None | 52 weeks | Significant improvement in objective signs (corneal and conjunctival staining, TBUT) and subjective symptoms from week 2, with continued improvement up to week 52 | [15] |
| Prospective, randomized, double-blinded study | 28 | 2% this compound clear solution | 0.1% Sodium Hyaluronate | 4 weeks | Significantly larger decrease in corneal staining score with this compound | [16] |
II. Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are the experimental protocols for key studies cited in this guide.
Gastritis: Kim G.H. et al. (AD-203 vs. This compound 100 mg)
-
Study Design: A phase 3, multicenter, randomized, double-blind, active-controlled, non-inferiority trial.[1][3][4]
-
Participants: 475 patients with endoscopically confirmed erosive gastritis.[1][3]
-
Intervention: Patients were randomly assigned to receive either the sustained-release formulation of this compound (AD-203) 150 mg twice daily or the standard this compound formulation 100 mg three times daily for two weeks.[1][3]
-
Primary Endpoint: The primary efficacy endpoint was the erosion improvement rate, assessed by endoscopy at two weeks.[1][2][3]
-
Secondary Endpoints: Secondary outcomes included the cure rates of erosion and edema, and improvement rates of redness, hemorrhage, and gastrointestinal symptoms.[1][2][3]
-
Statistical Analysis: The non-inferiority of AD-203 to standard this compound was determined based on the one-sided 97.5% lower limit for the improvement rate difference.[1][2]
NSAID-Induced Enteropathy: Multicenter, randomized pilot study
-
Study Design: A multicenter, randomized, open-label, pilot study.[8][9]
-
Participants: 33 patients requiring long-term NSAID use.[8][9]
-
Intervention: Patients were randomized to a study group receiving this compound or a control group receiving lansoprazole for 12 weeks.[8][9]
-
Primary Outcome: The primary outcome was the occurrence of NSAID-induced gastric ulcers.[8][9]
-
Secondary Outcomes: Small bowel injuries were evaluated using video capsule endoscopy, and gastrointestinal symptoms were also assessed.[8][9]
Dry Eye Disease: Multicenter, randomized trial
-
Study Design: A multicenter, randomized, double-masked, placebo-controlled trial.[14]
-
Participants: 220 patients diagnosed with dry eye disease.[14]
-
Intervention: Patients were randomly assigned to one of three groups: 1% this compound clear solution, 2% this compound clear solution, or placebo, with eye drops instilled four times daily for 12 weeks.[14]
-
Efficacy Assessment: The primary efficacy measures included changes in tear film break-up time (TBUT), corneal and conjunctival staining scores, Schirmer's 1 test, and the Ocular Surface Disease Index (OSDI) from baseline to the 12-week visit.[14]
III. Signaling Pathways and Mechanism of Action
This compound exerts its therapeutic effects through multiple mechanisms, including the enhancement of mucosal defense and anti-inflammatory actions. The following diagrams illustrate the key signaling pathways involved.
Prostaglandin Synthesis and Mucosal Protection
This compound stimulates the production of prostaglandins, which play a crucial role in maintaining gastric mucosal integrity. It achieves this by inducing the expression of Cyclooxygenase-2 (COX-2).[17][18][19][20][21][22][23]
References
- 1. gutnliver.org [gutnliver.org]
- 2. Efficacy and Safety of this compound versus Its New Formulation, AD-203, in Patients with Erosive Gastritis: A Randomized, Double-Blind, Active Control, Noninferiority, Multicenter, Phase 3 Study [gutnliver.org]
- 3. Efficacy and Safety of this compound versus Its New Formulation, AD-203, in Patients with Erosive Gastritis: A Randomized, Double-Blind, Active Control, Noninferiority, Multicenter, Phase 3 Study [gutnliver.org]
- 4. Efficacy and Safety of this compound versus Its New Formulation, AD-203, in Patients with Erosive Gastritis: A Randomized, Double-Blind, Active Control, Noninferiority, Multicenter, Phase 3 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Real‐World Effectiveness of this compound on Gastritis Symptoms: A Patient‐Focused Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. The effect of this compound on non-steroidal antiinflammatory drug-induced gastro-enteropathy: a multi-center, randomized pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The effect of this compound on non-steroidal anti-inflammatory drug-induced gastro-enteropathy: a multi-center, randomized pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of this compound on non-steroidal antiinflammatory drug-induced gastro-enteropathy: a multi-center, randomized pilot study [kjim.org]
- 12. sdstate.primo.exlibrisgroup.com [sdstate.primo.exlibrisgroup.com]
- 13. The Efficacy and Safety of this compound Ophthalmic Suspension (OPC-12759) in Patients with Dry Eye Disease: A Systematic Review of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy and safety of 1% and 2% this compound clear solution in dry eye disease: a multicenter randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Multicenter, Open-Label, 52-Week Study of 2% this compound (OPC-12759) Ophthalmic Suspension in Patients With Dry Eye | Ento Key [entokey.com]
- 16. Clinical Efficacy of 2% this compound in Patients With Video Display...: Ingenta Connect [ingentaconnect.com]
- 17. What is the mechanism of this compound? [synapse.patsnap.com]
- 18. Facebook [cancer.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. This compound induces the gastric mucosal protective factor, cyclooxygenase-2, via activation of 5'-AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound: overview of its mechanisms of action and efficacy in mucosal protection and ulcer healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. This compound: overview of its mechanisms of action and efficacy in mucosal protection and ulcer healing. | Semantic Scholar [semanticscholar.org]
Rebamipide's Mechanism of Action: A Comparative Analysis Through Gene Expression Profiling
A Guide for Researchers and Drug Development Professionals
Rebamipide (B173939), a quinolinone derivative, is a widely used gastroprotective agent known for its efficacy in healing gastric ulcers and alleviating gastritis. Its multifaceted mechanism of action, which extends beyond simply increasing mucosal blood flow or mucus secretion, involves the intricate regulation of gene expression. This guide provides a comparative analysis of this compound's effects on gene expression, offering insights into its molecular pathways and benchmarking its performance against other gastroprotective agents, supported by experimental data.
Unraveling this compound's Cytoprotective and Healing Properties Through Gene Expression
Gene expression profiling studies have revealed that this compound exerts its therapeutic effects by modulating a wide array of genes involved in cytoprotection, inflammation, apoptosis, and angiogenesis. These molecular changes collectively contribute to the restoration of mucosal integrity and acceleration of ulcer healing.
Table 1: Differential Gene Expression in Response to this compound in Gastric Epithelial Cells
This table summarizes the key genes and their expression changes induced by this compound in various experimental models. The data highlights this compound's role in promoting a pro-healing and anti-inflammatory environment at the cellular level.
| Functional Category | Gene | Fold Change (this compound vs. Control/Vehicle) | Experimental Model | Reference |
| Angiogenesis & Tissue Regeneration | VEGF | ↑ 7.5-fold | Rat Gastric Epithelial Cells (RGM1) | [1] |
| HB-EGF | ↑ ~5-fold | Rat Gastric Epithelial Cells (RGM1) | [1] | |
| FGFR2 | ↑ 4.4-fold | Rat Gastric Epithelial Cells (RGM1) | [1] | |
| IGF-1 | ↑ 5-fold | Rat Gastric Epithelial Cells (RGM1) | [1] | |
| Inflammation & Prostaglandin Synthesis | COX-2 | ↑ 9.3-fold (mRNA), ↑ ~6-fold (protein) | Rat Gastric Epithelial Cells (RGM1) | [1] |
| COX-2 | ↑ ~20-fold (mRNA) | Rat Gastric Mucosal Cells (RGM1) | ||
| Prostaglandin Metabolism | 15-PGDH | ↓ (Markedly) | Mouse Gastric Tissue | |
| Apoptosis (in response to Indomethacin) | GADD45α | ↓ (Markedly inhibited enhancement) | Rat Gastric Mucosal Cells (RGM1) | |
| Apoptosis-related genes | ↓ (Down-regulated) | Rat Gastric Mucosa | ||
| Mucin Production & Prostaglandin Receptor | EP4 Receptor | ↑ (Significantly) | Rat Gastric Antrum |
Note: ↑ indicates upregulation; ↓ indicates downregulation. VEGF: Vascular Endothelial Growth Factor; HB-EGF: Heparin-Binding EGF-Like Growth Factor; FGFR2: Fibroblast Growth Factor Receptor 2; IGF-1: Insulin-like Growth Factor 1; COX-2: Cyclooxygenase-2; 15-PGDH: 15-hydroxyprostaglandin dehydrogenase; GADD45α: Growth Arrest and DNA Damage-induced 45 alpha; EP4: Prostaglandin E2 Receptor 4.
Comparative Analysis: this compound vs. Other Gastroprotective Agents
To provide a comprehensive understanding of this compound's unique mechanism, this section compares its effects on gene expression with those of other commonly used gastroprotective drugs, including mucosal protectants like sucralfate (B611045) and acid-suppressing agents such as proton pump inhibitors (PPIs) and H2-receptor antagonists.
Table 2: Comparative Gene Expression Modulation by Gastroprotective Agents
This table offers a side-by-side comparison of the known effects of this compound and its alternatives on key genes involved in gastroprotection.
| Gene/Protein | This compound | Sucralfate | Proton Pump Inhibitors (PPIs) | H2-Receptor Antagonists |
| Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6) | ↓ | ↓ | Variable/Indirect | Variable/Indirect |
| COX-2 | ↑ | ↓ (in radiation-induced injury model) | Variable | Not a primary mechanism |
| Pro-apoptotic Genes (e.g., Bax, c-Myc) | ↓ | ↓ | Variable | Not a primary mechanism |
| Anti-apoptotic Genes (e.g., Bcl-2, Bcl-xL) | ↑ | ↑ | Variable | Not a primary mechanism |
| Tight Junction Proteins (e.g., Claudin-3, -4) | ↑ (Additive effect with PPIs) | Not well-documented | ↑ (Additive effect with this compound) | Not a primary mechanism |
| Mucin Genes (e.g., MUCs) | ↑ | Not well-documented | ↑ | Not a primary mechanism |
Note: ↑ indicates upregulation; ↓ indicates downregulation.
A study on radiation-induced intestinal injury demonstrated that both this compound and sucralfate suppress the expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and the pro-apoptotic genes Bax and c-Myc, while inducing the anti-apoptotic genes Bcl-2 and Bcl-xL. However, in the same model, this compound was shown to attenuate the increase in COX-2 expression, a finding that may seem contradictory to its effects in gastric epithelial cells but could be context-dependent on the type of injury.
Clinically, this compound has demonstrated a stronger suppressive effect on mucosal inflammation in chronic erosive gastritis compared to sucralfate. When compared to the H2-receptor antagonist famotidine (B1672045) for healing iatrogenic gastric ulcers, this compound was found to be comparable in efficacy.
In combination with Proton Pump Inhibitors (PPIs), this compound has been shown to have an additive effect on increasing the expression of the tight junction proteins claudin-3 and claudin-4 in a rat model of gastro-esophageal reflux disease. This suggests a synergistic mechanism in enhancing mucosal barrier function. While direct comparative gene expression profiling is limited, clinical studies suggest that for preventing NSAID-induced gastrointestinal complications in high-risk elderly patients, PPIs are more effective than this compound. However, in patients without risk factors, their efficacy was comparable.
Signaling Pathways and Experimental Workflows
To visualize the complex molecular interactions and experimental processes involved in validating this compound's mechanism of action, the following diagrams are provided.
References
Comparative Analysis of Rebamipide vs. Omeprazole on the Quality of Ulcer Healing
A Comprehensive Guide for Researchers and Drug Development Professionals
Executive Summary
The management of peptic ulcer disease necessitates therapies that not only accelerate healing but also enhance the quality of the healed mucosa to prevent recurrence. This guide provides a detailed comparative analysis of two prominent anti-ulcer agents: rebamipide (B173939), a mucosal protective agent, and omeprazole (B731), a proton pump inhibitor (PPI). While both are effective in promoting ulcer healing, they operate through distinct mechanisms that influence the quality of mucosal repair. Omeprazole primarily creates a favorable healing environment by profoundly suppressing gastric acid secretion. In contrast, this compound exerts a multifaceted effect by enhancing various mucosal defense mechanisms, leading to what is often described as a higher "quality" of healing. This guide synthesizes experimental data to objectively compare their performance, offering researchers and drug development professionals a comprehensive resource for understanding their differential effects on ulcer pathophysiology.
Mechanisms of Action: A Tale of Two Strategies
The fundamental difference in the therapeutic approach of this compound and omeprazole lies in their primary pharmacological targets.
This compound: Enhancing Mucosal Defense and Repair
This compound is a gastroprotective agent that improves both the speed and quality of ulcer healing by augmenting the physiological defense mechanisms of the gastric mucosa.[1] Its multifaceted mechanism of action includes:
-
Stimulation of Prostaglandin Synthesis: this compound increases the production of endogenous prostaglandins (B1171923) (PGE2) in the gastric mucosa.[1] Prostaglandins play a crucial role in maintaining mucosal integrity by stimulating mucus and bicarbonate secretion, and increasing mucosal blood flow.
-
Increased Mucus Secretion: Clinical studies have demonstrated that this compound administration significantly increases the output of gastric mucin, particularly acidic mucin rich in sialic acid.[2][3]
-
Scavenging of Reactive Oxygen Species (ROS): this compound possesses antioxidant properties, scavenging harmful free radicals that contribute to mucosal damage.
-
Anti-inflammatory Effects: It inhibits the activity of neutrophils and the production of inflammatory cytokines.
-
Stimulation of Angiogenesis: this compound upregulates the expression of vascular endothelial growth factor (VEGF), a key promoter of new blood vessel formation, which is essential for tissue regeneration at the ulcer site.
Omeprazole: Potent Inhibition of Gastric Acid Secretion
Omeprazole belongs to the class of proton pump inhibitors (PPIs) and exerts its effect by irreversibly blocking the H+/K+ ATPase (the proton pump) in gastric parietal cells. This is the final step in the pathway of gastric acid secretion. By inhibiting this pump, omeprazole potently suppresses both basal and stimulated gastric acid secretion, creating a neutral pH environment in the stomach that is conducive to ulcer healing.
Comparative Efficacy in Ulcer Healing: Quantitative Analysis
Clinical and preclinical studies have compared the efficacy of this compound and omeprazole in ulcer healing. While both demonstrate high healing rates, the quality of the healed mucosa can differ.
Table 1: Clinical Healing Rates of Gastric Ulcers
| Study | Drug Regimen | Duration | Healing Rate | p-value |
| Song et al. (2011)[4] | This compound (300 mg/day) | 12 weeks | 81.5% (53/65) | 0.88 |
| Omeprazole (20 mg/day) | 12 weeks | 82.5% (52/63) | ||
| Suyata et al. (2004)[5][6] | This compound (in NSAID-induced gastropathy) | - | - | < 0.05 |
| Omeprazole (in NSAID-induced gastropathy) | - | - |
Note: In the study by Suyata et al., while both drugs improved symptoms, omeprazole was found to be more effective in the overall improvement of NSAID-induced gastropathy.
Table 2: Comparative Effects on Biomarkers of Ulcer Healing Quality (Preclinical Data)
| Parameter | This compound | Omeprazole | Direct Comparison Finding |
| Prostaglandin E2 (PGE2) Levels | Significantly increases endogenous PGE2 production in the gastric mucosa.[1] | Generally does not directly stimulate PGE2 synthesis. | Studies suggest this compound's mechanism is directly linked to increased PGE2, a key factor in mucosal defense, which is not a primary mechanism for omeprazole. |
| Gastric Mucus Content | Increases gastric mucus glycoprotein (B1211001) components and total mucin output.[2][3] | No direct significant effect on mucus production has been consistently reported. | This compound directly enhances the protective mucus layer, a key aspect of healing quality. A study showed a 53% increase in total gastric mucin output with this compound.[2][3] |
| Angiogenesis (VEGF Expression) | Upregulates the expression of VEGF, promoting new blood vessel formation. | Limited direct evidence of significant VEGF upregulation. | This compound's pro-angiogenic effect is a distinct advantage for promoting robust tissue regeneration and a higher quality of healed mucosa. |
| Inflammatory Cell Infiltration | Attenuates the activity of neutrophils and the production of inflammatory cytokines. | Reduces inflammation secondary to acid suppression. | This compound has a direct anti-inflammatory action at the ulcer site, which can contribute to a better quality of healing by reducing chronic inflammation in the scar tissue. |
Experimental Protocols
This section details the methodologies used in preclinical studies to evaluate and compare the effects of this compound and omeprazole on ulcer healing.
3.1. Acetic Acid-Induced Gastric Ulcer Model in Rats
This is a widely used and reliable model for producing chronic gastric ulcers that closely resemble human ulcers.
-
Animal Preparation: Male Wistar rats (200-250g) are fasted for 24 hours with free access to water.
-
Anesthesia: The rats are anesthetized using an appropriate anesthetic agent (e.g., a combination of ketamine and xylazine).
-
Surgical Procedure: A midline laparotomy is performed to expose the stomach. A cylindrical mold (e.g., 6 mm in diameter) is placed on the serosal surface of the anterior wall of the stomach.
-
Ulcer Induction: A specific volume of glacial acetic acid (e.g., 0.05 mL of 100% acetic acid) is applied to the serosal surface within the mold for a fixed duration (e.g., 60 seconds).
-
Post-Procedure: The acetic acid is removed, and the abdominal incision is closed.
-
Treatment: Following ulcer induction, rats are randomly assigned to treatment groups and receive daily oral doses of this compound, omeprazole, or a vehicle control for a specified period (e.g., 7, 14, or 28 days).
-
Evaluation: At the end of the treatment period, the rats are euthanized, and the stomachs are removed for macroscopic and microscopic analysis of the ulcer.
3.2. Histological Assessment of Ulcer Healing
The quality of ulcer healing is assessed by examining the microscopic structure of the healed or healing mucosa.
-
Tissue Preparation: Stomach tissue containing the ulcer is fixed in 10% buffered formalin, processed, and embedded in paraffin. Sections (e.g., 5 µm thick) are cut and stained with Hematoxylin and Eosin (H&E).
-
Histological Scoring: A semi-quantitative scoring system is used to evaluate various parameters of ulcer healing, including:
-
Inflammation: Severity of inflammatory cell (neutrophils, lymphocytes) infiltration.
-
Glandular Regeneration: Extent and organization of new gastric glands.
-
Fibrosis: Amount of collagen deposition in the scar tissue.
-
Re-epithelialization: Completeness of the surface epithelial layer.
-
3.3. Measurement of Prostaglandin E2 (PGE2) Levels
-
Tissue Collection: Gastric mucosal samples are collected from the area surrounding the ulcer, immediately frozen in liquid nitrogen, and stored at -80°C.
-
Homogenization: The tissue is homogenized in a suitable buffer (e.g., phosphate-buffered saline with a cyclooxygenase inhibitor like indomethacin).
-
Extraction: Prostaglandins are extracted from the homogenate using an organic solvent (e.g., ethyl acetate).
-
Quantification: PGE2 levels in the extract are quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
3.4. Assessment of Gastric Mucus Content
-
Alcian Blue Staining: This method is used to quantify the amount of gastric mucus.
-
Procedure:
-
The stomach is opened along the greater curvature and washed with saline.
-
The gastric mucosa is stained with a solution of Alcian blue in sucrose (B13894).
-
Excess dye is removed by washing with a sucrose solution.
-
The dye complexed with gastric mucus is extracted with a magnesium chloride solution.
-
The absorbance of the extracted dye is measured spectrophotometrically, and the quantity of mucus is expressed as µg of Alcian blue per gram of glandular tissue.
-
3.5. Immunohistochemical Analysis of VEGF Expression
-
Tissue Preparation: Paraffin-embedded sections of the ulcerated gastric tissue are used.
-
Antigen Retrieval: Sections are deparaffinized, rehydrated, and subjected to antigen retrieval (e.g., by heating in citrate (B86180) buffer).
-
Immunostaining:
-
Sections are incubated with a primary antibody against VEGF.
-
This is followed by incubation with a biotinylated secondary antibody.
-
An avidin-biotin-peroxidase complex is then applied.
-
The reaction is visualized using a chromogen such as diaminobenzidine (DAB), which produces a brown stain.
-
-
Quantification: The intensity and distribution of VEGF staining are scored semi-quantitatively to assess the level of angiogenesis.
Signaling Pathways and Experimental Workflows
4.1. Signaling Pathways
The distinct mechanisms of this compound and omeprazole are mediated by different cellular signaling pathways.
Caption: this compound's multifaceted mechanism of action.
Caption: Omeprazole's mechanism of acid secretion inhibition.
4.2. Experimental Workflow
The following diagram illustrates a typical workflow for a comparative study of this compound and omeprazole in an animal model of gastric ulcer.
Caption: Workflow for preclinical comparative analysis.
Conclusion
Both this compound and omeprazole are effective drugs for the treatment of gastric ulcers. Omeprazole's potent acid suppression provides an optimal environment for healing, resulting in high healing rates. This compound, while also demonstrating comparable healing rates, offers a distinct advantage in terms of the quality of ulcer healing. By directly stimulating mucosal protective factors such as prostaglandins and mucus, promoting angiogenesis, and exerting anti-inflammatory effects, this compound contributes to a more robust and resilient mucosal repair. This improved quality of healing may translate into a lower risk of ulcer recurrence. For researchers and drug development professionals, the choice between these agents, or their potential combination, should be guided by the therapeutic goal: rapid symptom relief and healing (where omeprazole excels) versus enhancement of mucosal defense and quality of healing (the forte of this compound). Future research should focus on long-term outcomes and the molecular markers of high-quality ulcer healing to further delineate the clinical benefits of these different therapeutic strategies.
References
- 1. This compound in gastric mucosal protection and healing: An Asian perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a cytoprotective drug, increases gastric mucus secretion in human: evaluations with endoscopic gastrin test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Cytoprotective Drug, Increases Gastric Mucus Secretion in Human: Evaluations with Endoscopic Gastrin Test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Healing effects of this compound and omeprazole in Helicobacter pylori-positive gastric ulcer patients after eradication therapy: a randomized double-blind, multinational, multi-institutional comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. media.neliti.com [media.neliti.com]
- 6. ina-jghe.com [ina-jghe.com]
Rebamipide as an Adjunct to H. pylori Eradication Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of standard Helicobacter pylori eradication therapy with and without the adjunctive use of rebamipide (B173939). It is designed to offer an objective overview supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
Comparative Efficacy of this compound in H. pylori Eradication
The addition of this compound to standard H. pylori eradication regimens has been shown to significantly improve treatment effectiveness.[1][2][3] A meta-analysis of 11 randomized controlled trials (RCTs) involving 1227 patients demonstrated that the overall eradication efficacy was 82.72% in patients receiving this compound, compared to 73.99% in those who did not. This analysis revealed a statistically significant odds ratio (OR) of 1.753 in favor of the this compound-supplemented therapy.[1] Another meta-analysis of six RCTs with 611 patients found pooled eradication rates of 73.3% with this compound and 61.4% without.[4][5]
Subgroup analyses from one meta-analysis indicated that the benefit of this compound was particularly significant when added to dual therapy regimens (OR 1.766).[1][2][3][6] However, the improvement was not statistically significant when added to triple therapy regimens in this specific analysis (OR 1.638).[1][2][3][6]
| Therapy Regimen | This compound Group Eradication Rate | Control Group Eradication Rate | Odds Ratio (95% CI) | Reference |
| Overall (Meta-Analysis of 11 RCTs) | 82.72% | 73.99% | 1.753 (1.312–2.333) | [1] |
| Overall (Meta-Analysis of 6 RCTs) | 73.3% | 61.4% | 1.74 (1.19-2.53) | [4][5] |
| Dual Therapy (Subgroup Analysis) | - | - | 1.766 (1.167–2.495) | [1][2][6] |
| Triple Therapy (Subgroup Analysis) | - | - | 1.638 (0.833–3.219) | [1][2][6] |
| Lansoprazole + Amoxicillin (B794) vs. with this compound | 75.0% | 57.4% | - | [7] |
| Omeprazole (B731) + Amoxicillin vs. with this compound | 73.3% | 51.7% | - | [8] |
Mechanisms of Action: How this compound Augments Eradication
This compound does not possess direct bactericidal activity against H. pylori.[3][9] Its efficacy as an adjunct therapy stems from its cytoprotective and anti-inflammatory properties, which create a more favorable environment for antibiotics to act and for the gastric mucosa to heal.[10][11]
Key mechanisms include:
-
Inhibition of H. pylori Adhesion : Experimental studies have shown that this compound inhibits the adhesion of H. pylori to gastric epithelial cells, which is a crucial initial step in the infection process.[3][9][11][12]
-
Anti-inflammatory Effects : this compound has been demonstrated to reduce the production of pro-inflammatory cytokines, such as Interleukin-8 (IL-8), induced by H. pylori.[9][10] This is achieved, in part, by inhibiting the activation of the transcription factor NF-κB.[9][10][13]
-
Scavenging of Reactive Oxygen Species : The drug is known to be a scavenger of reactive oxygen species, thereby protecting gastric mucosal cells from oxidative damage induced by H. pylori-stimulated neutrophils.
-
Stimulation of Prostaglandin Synthesis : this compound induces the synthesis of prostaglandins (B1171923) in the gastric mucosa, which plays a role in maintaining mucosal integrity and promoting healing.[10]
Below is a diagram illustrating the proposed signaling pathway through which H. pylori induces inflammation and how this compound intervenes.
Experimental Protocols
This section outlines the typical methodologies employed in clinical trials and in vitro studies investigating the efficacy and mechanisms of this compound in the context of H. pylori infection.
Clinical Trial Protocol: A Representative Example
The following is a generalized protocol based on methodologies from several randomized controlled trials.
Key Methodological Details from a Published Study:
One hundred twenty patients with endoscopically confirmed gastric or duodenal ulcers and H. pylori infection were randomly assigned to two groups.[8] The this compound group received 40 mg of omeprazole twice daily, 1500 mg of amoxicillin three times a day, and 300 mg of this compound three times a day for two weeks.[8] The control group received the same doses of omeprazole and amoxicillin without this compound.[8] Following the initial two-week treatment, all patients were given an H2-receptor antagonist for six weeks.[8] Endoscopy was performed at the end of the treatment period to evaluate ulcer status and H. pylori infection.[8]
In Vitro Experimental Protocol: Inhibition of NF-κB Activation and IL-8 Production
The following protocol is a summary of the methods used to investigate the molecular mechanisms of this compound.
Cell Culture and Treatment:
-
Human gastric epithelial cell lines (e.g., AGS, KATO III) are cultured under standard conditions.
-
Cells are pre-treated with varying concentrations of this compound or a vehicle control for a specified period.
-
Following pre-treatment, the cells are co-cultured with live H. pylori or H. pylori extracts.
Measurement of IL-8 Production:
-
The concentration of IL-8 in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
Analysis of NF-κB Activation:
-
Electrophoretic Mobility Shift Assay (EMSA): Nuclear extracts are prepared from the treated cells and incubated with a radiolabeled oligonucleotide probe containing the NF-κB binding site. The protein-DNA complexes are then separated by polyacrylamide gel electrophoresis and visualized by autoradiography to assess NF-κB DNA binding activity.
-
Western Blotting: The expression and phosphorylation status of proteins in the NF-κB signaling pathway (e.g., IκBα, p65) are analyzed by Western blotting to determine the activation state of the pathway.
Gene Expression Analysis:
-
Northern Blotting or quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from the cells, and the expression levels of the IL-8 mRNA are measured to determine if the inhibitory effect of this compound occurs at the transcriptional level.[14]
Conclusion
The addition of this compound to standard H. pylori eradication therapy significantly improves the eradication rate. This effect is not due to a direct antimicrobial action but rather to this compound's ability to protect the gastric mucosa, reduce inflammation, and inhibit bacterial adhesion. The underlying mechanisms involve the suppression of the NF-κB signaling pathway and the subsequent reduction in pro-inflammatory cytokine production. For researchers and drug development professionals, this compound presents a valuable adjunct that can enhance the efficacy of existing antibiotic regimens for H. pylori infection.
References
- 1. This compound in gastric mucosal protection and healing: An Asian perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficiency of the Inclusion of this compound in the Eradication Therapy for Helicobacter pylori Infection: Meta-Analysis of Randomized Controlled Studies. | Read by QxMD [read.qxmd.com]
- 3. mdpi.com [mdpi.com]
- 4. The effect of this compound on Helicobacter pylori extract-mediated changes of gene expression in gastric epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of supplementation with this compound for Helicobacter pylori eradication therapy: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory effect of this compound on the neutrophil adherence stimulated by conditioned media from Helicobacter pylori-infected gastric epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative and qualitative usefulness of this compound in eradication regimen of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of this compound on Helicobacter pylori infection in patients with peptic ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficiency of the Inclusion of this compound in the Eradication Therapy for Helicobacter pylori Infection: Meta-Analysis of Randomized Controlled Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of lipid peroxidation, NF-kappaB activation and IL-8 production by this compound in Helicobacter pylori-stimulated gastric epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of this compound, a Novel Antiulcer Agent, on Helicobacter pylori Adhesion to Gastric Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. This compound abolishes Helicobacter pylori CagA-induced phospholipase D1 expression via inhibition of NFκB and suppresses invasion of gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular analysis of suppression of interleukin-8 production by this compound in Helicobacter pylori-stimulated gastric cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: Proper Disposal of Rebamipide in a Laboratory Setting
For researchers, scientists, and drug development professionals, the culmination of an experiment doesn't end with data analysis; it extends to the safe and compliant disposal of all materials, including investigational compounds like rebamipide (B173939). Adherence to proper disposal protocols is not just a matter of laboratory best practice but a critical component of environmental responsibility and regulatory compliance. This guide provides essential, step-by-step information for the safe handling and disposal of this compound in a research environment.
Core Principles of Pharmaceutical Waste Management
The disposal of pharmaceutical waste, including this compound, is regulated by federal and state agencies to prevent environmental contamination and ensure public health. The U.S. Environmental Protection Agency (EPA) governs such waste under the Resource Conservation and Recovery Act (RCRA).[1][2][3] For healthcare and research facilities, the EPA's Subpart P regulations provide specific management standards for hazardous waste pharmaceuticals.[2][4] A key takeaway from these regulations is the prohibition of disposing of hazardous pharmaceutical waste down the drain.
This compound, in its solid form, is classified as a toxic solid for transport, indicating that it requires careful handling and disposal through designated channels.
Step-by-Step Disposal Protocol for this compound
Researchers must handle unused or waste this compound with the same diligence as any active chemical agent. This protocol outlines the necessary steps for its proper disposal.
1. Personal Protective Equipment (PPE) and Handling: Before handling this compound for disposal, ensure you are wearing appropriate PPE as recommended in the Safety Data Sheet (SDS). This includes:
-
Eye Protection: Safety glasses or a face shield.
-
Hand Protection: Chemical-resistant gloves. Always inspect gloves before use and use a proper removal technique to avoid skin contact.
-
Respiratory Protection: Use a respirator if there is a risk of inhaling dust.
-
Lab Coat: To protect clothing and skin.
Handle the material in a well-ventilated area, such as a fume hood, to avoid the formation and inhalation of dust.
2. Waste Identification and Segregation:
-
Identify: Clearly label all containers with waste this compound.
-
Segregate: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Keep it in its original container or a compatible, sealed container.
3. Disposal Procedure: The recommended disposal method for this compound is through a licensed professional waste disposal service. The typical process involves chemical incineration.
-
Contact EHS: Your primary point of contact should be your institution's EHS office. They will provide specific guidance based on local and federal regulations and arrange for pickup by a licensed hazardous waste contractor.
-
Packaging for Disposal:
-
Ensure the waste container is securely closed.
-
Label the container clearly as "Hazardous Waste" and include the chemical name ("this compound").
-
Follow any additional packaging instructions provided by your EHS office.
-
4. Decontamination of Labware and Surfaces:
-
Reusable Labware: Decontaminate any glassware or equipment that has come into contact with this compound. Scrubbing with alcohol is a suggested method for decontamination.
-
Disposable Materials: Any contaminated disposables (e.g., gloves, weighing paper) should be disposed of as hazardous waste along with the this compound.
-
Work Surfaces: Clean the work area thoroughly after handling.
5. Accidental Spills: In the event of a spill:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, carefully sweep or scoop up the spilled solid material, avoiding dust generation.
-
Place the collected material into a sealed container for disposal as hazardous waste.
-
Clean the spill area as recommended by your EHS office.
-
Do not allow the spilled material to enter drains or waterways.
Quantitative Data Summary
While specific quantitative limits for disposal are determined by regulations and the licensed disposal facility, the following table summarizes key identification numbers for this compound.
| Identifier | Value | Source |
| UN Number | 2811 | |
| Transport Hazard Class | 6.1 (Toxic solid) | |
| Packaging Group | III |
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
